2-Bromo-4-thiazolecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGREHRAUWCAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376810 | |
| Record name | 2-Bromo-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-88-9 | |
| Record name | 2-Bromo-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-4-Thiazolecarboxylic Acid from Thiourea: An In-depth Technical Guide
Introduction: The Strategic Importance of 2-Bromo-4-thiazolecarboxylic Acid in Modern Drug Discovery
This compound (CAS No: 5198-88-9) is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a reactive bromine atom and a carboxylic acid moiety on a stable thiazole core, renders it an exceptionally versatile intermediate for the synthesis of a diverse array of biologically active molecules.[1][2] The thiazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to engage in various biological interactions.[3] This guide provides a comprehensive, technically-grounded exploration of a robust and accessible synthetic route to this compound, commencing from the readily available starting material, thiourea. The narrative is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to efficiently synthesize and utilize this high-value compound.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target compound is paramount for its successful synthesis, purification, and handling.
| Property | Value | Reference |
| CAS Number | 5198-88-9 | [1] |
| Molecular Formula | C4H2BrNO2S | [1] |
| Molecular Weight | 208.03 g/mol | |
| Appearance | White to off-white or light brown solid/powder | [1][4] |
| Melting Point | 217 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthetic Strategy: A Multi-Step Approach from Thiourea
The synthesis of this compound from thiourea is a well-established, multi-step process that leverages fundamental organic reactions. The overall strategy involves the initial construction of a substituted thiazole ring, followed by functional group manipulations to introduce the bromo and carboxylic acid functionalities.
Caption: Figure 1. Overall synthetic workflow.
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole
The cornerstone of this synthetic route is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[5][6] In this initial step, thiourea reacts with chloroacetone to form the key intermediate, 2-amino-4-methylthiazole.[7]
Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of chloroacetone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[8]
Caption: Figure 2. Hantzsch thiazole synthesis.
Experimental Protocol:
-
Suspend thiourea (1 mole) in water (200 cc) in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[7]
-
With stirring, add chloroacetone (1 mole) over 30 minutes. The reaction is exothermic.[7]
-
Reflux the resulting yellow solution for two hours.[7]
-
After cooling, add solid sodium hydroxide (200 g) while maintaining cooling.[7]
-
Separate the upper oily layer and extract the aqueous layer with ether.[7]
-
Combine the organic layers, dry over solid sodium hydroxide, and filter.[7]
-
Remove the ether by distillation and distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole. The expected yield is 70-75%.[7]
Step 2: Sandmeyer Bromination of 2-Amino-4-methylthiazole
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[9] This step is crucial for introducing the bromine atom at the 2-position of the thiazole ring.
Mechanism: The reaction proceeds through the diazotization of the 2-amino group with a nitrite source in the presence of a strong acid, followed by the copper(I) bromide-catalyzed decomposition of the diazonium salt to yield the 2-bromo-4-methylthiazole.[10][9]
Caption: Figure 3. Sandmeyer bromination.
Experimental Protocol (General Procedure):
-
Dissolve 2-amino-4-methylthiazole in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain 2-bromo-4-methylthiazole.
Step 3: Oxidation of the Methyl Group to a Carboxylic Acid
The final step in the synthesis is the oxidation of the methyl group at the 4-position of the thiazole ring to a carboxylic acid. This transformation is typically achieved using a strong oxidizing agent.
Mechanism: The oxidation of the methyl group to a carboxylic acid can be accomplished with various oxidizing agents, such as potassium permanganate in an acidic or alkaline medium.[11][12] The reaction proceeds through a series of oxidative steps, ultimately converting the methyl group to the carboxylic acid.
Caption: Figure 4. Oxidation of the methyl group.
Experimental Protocol (General Procedure):
-
Dissolve 2-bromo-4-methylthiazole in a suitable solvent, such as aqueous acetone or pyridine.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature with a cooling bath.
-
Stir the reaction mixture until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Safety and Handling
As with all chemical syntheses, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: Conduct all steps in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Handling of Reagents:
-
Chloroacetone: Is a lachrymator and should be handled with care.[7]
-
Sodium Hydroxide: Is corrosive and can cause severe burns.[7]
-
Hydrobromic Acid: Is a corrosive and toxic acid.
-
Sodium Nitrite: Is an oxidizing agent and is toxic if ingested.
-
Potassium Permanganate: Is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[13]
Applications in Drug Development
This compound is a valuable precursor for the synthesis of a wide range of pharmacologically active compounds. Its utility stems from the ability to further functionalize both the bromo and carboxylic acid groups. For instance, the bromine atom can be displaced through various cross-coupling reactions, while the carboxylic acid can be converted into amides, esters, and other derivatives. This versatility has led to its use in the development of:
-
Antimicrobial agents [1]
-
Anticancer agents [3]
-
Anti-inflammatory drugs [3]
-
Metallo-β-lactamase inhibitors [15]
Conclusion
The synthesis of this compound from thiourea represents a practical and efficient route to a key building block in modern drug discovery. By understanding the underlying chemical principles of the Hantzsch thiazole synthesis, Sandmeyer bromination, and subsequent oxidation, researchers can reliably produce this valuable intermediate. The detailed protocols and safety considerations provided in this guide are intended to facilitate the successful and safe execution of this synthesis, thereby empowering further innovation in the development of novel therapeutics.
References
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- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
- NIH. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
- Thermo Scientific Chemicals. (n.d.). 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% 1 g | Buy Online.
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- NIH. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
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- Wikipedia. (n.d.). Sandmeyer reaction.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- AASCIT. (2016, October 11). Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic A.
- ResearchGate. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles).
- RSC Publishing. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles).
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PMC. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.
- PMC - PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- PubMed. (2023, October 12). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding.
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physicochemical properties of "2-Bromo-4-thiazolecarboxylic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-thiazolecarboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 5198-88-9), a pivotal heterocyclic building block in modern synthetic chemistry. The document details the compound's chemical identity, core physical characteristics, spectroscopic profile, and stability. Furthermore, it outlines robust, field-proven experimental protocols for the validation of these properties, designed for implementation in research and quality control environments. This guide is intended for researchers, chemists, and drug development professionals who utilize this intermediate for the synthesis of advanced pharmaceutical and agrochemical agents.
Introduction: The Strategic Importance of a Versatile Heterocycle
This compound is a versatile heterocyclic compound whose value is rooted in its unique molecular architecture. The presence of a thiazole ring, a carboxylic acid, and a reactive bromine atom on the same scaffold makes it an exceptionally useful intermediate in organic synthesis.[1] Thiazole moieties are prevalent in a wide array of biologically active molecules, and this compound serves as a key precursor for their construction.[2]
Its most notable application is as a key intermediate in the synthesis of pharmaceuticals, particularly antimicrobial and anti-inflammatory drugs.[1] It is also instrumental in agricultural chemistry for the formulation of potent pesticides and herbicides.[1][2] The stability of the compound and its compatibility with diverse reaction conditions make it a preferred choice for chemists aiming to streamline synthesis and improve product yields.[1] This guide provides the foundational physicochemical data and analytical methodologies required to effectively and safely utilize this important chemical entity.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and fundamental properties. These parameters dictate its handling, reaction conditions, and analytical characterization.
Structural and Molecular Data
The compound's identity is defined by its unique combination of atoms and their spatial arrangement.
-
Chemical Structure:
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the key quantitative properties of this compound, which are critical for its application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 5198-88-9 | [1][3] |
| Molecular Formula | C₄H₂BrNO₂S | [1][3] |
| Molecular Weight | 208.04 g/mol | [1] |
| Appearance | White to off-white or light brown solid/powder | [1][4] |
| Melting Point | 217 °C | [1] |
| Purity | ≥97.5% (typically determined by HPLC) | [1][4] |
| UV λmax | 243 nm (in Methanol) | [5] |
| InChI Key | BEGREHRAUWCAHV-UHFFFAOYSA-N | [6] |
| SMILES | O=C(O)c1scc(Br)n1 | [7] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a starting material. The key features of this compound in common spectroscopic techniques are detailed below. This data serves as a reference for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature two key signals:
-
A singlet corresponding to the lone proton on the thiazole ring (H5).
-
A very broad singlet, typically far downfield (δ > 10-12 ppm), corresponding to the acidic proton of the carboxylic acid.[8][9] The chemical shift of this proton is highly dependent on solvent and concentration due to hydrogen bonding.[8] Addition of D₂O will cause this signal to disappear, confirming its identity.
-
-
¹³C NMR: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[10]
-
O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8]
-
C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹.[8] Its exact position depends on the degree of hydrogen bonding; for solid-state samples where dimerization is prevalent, this peak is typically centered around 1710 cm⁻¹.[8]
-
C-Br Stretch: A moderate to strong absorption is expected in the 690–515 cm⁻¹ region of the spectrum, corresponding to the carbon-bromine bond.[11]
-
Ring Vibrations: C-C and C-N stretching vibrations from the thiazole ring will appear in the 1600-1400 cm⁻¹ fingerprint region.[11]
Reactivity, Stability, and Handling
Chemical Reactivity
The molecule's reactivity is governed by its functional groups. The bromine atom at the 2-position is susceptible to nucleophilic substitution and is often utilized in cross-coupling reactions (e.g., Suzuki, Stille) to build more complex molecular scaffolds. The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction. This dual functionality makes it a powerful synthetic intermediate.[1]
Storage and Stability
This compound is a stable solid under standard laboratory conditions.[1]
-
Storage: For long-term integrity, it should be stored in a tightly sealed container in a cool (0–8 °C), dry, and well-ventilated area.[1][12]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
Safety and Handling
Adherence to safety protocols is paramount when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin.[12] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[12]
Experimental Protocols for Quality Assurance
The following protocols describe standard methods for verifying the identity and purity of this compound.
Workflow: Structural and Purity Analysis
The combined use of multiple analytical techniques provides a self-validating system for quality control.
Caption: Workflow for comprehensive purity and structural verification.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the compound.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Methodology:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a known volume (e.g., 10 mL) of mobile phase to create a standard solution.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 243 nm.[5]
-
Run a gradient or isocratic method optimized to separate the main peak from any impurities.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of ≥97.5% is typically expected.[4]
-
Protocol 2: Identity Confirmation by FT-IR Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Methodology:
-
Sample Preparation: Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Compare the obtained spectrum to a reference spectrum. Verify the presence of the characteristic broad O-H stretch (2500–3300 cm⁻¹) and the sharp C=O stretch (~1710 cm⁻¹).[8]
-
Conclusion
This compound is a high-value synthetic intermediate with well-defined physicochemical properties. Its stable, solid nature and distinct spectroscopic signatures allow for straightforward quality assessment. The protocols and data presented in this guide provide a robust framework for researchers and developers to confidently employ this compound in the synthesis of novel and impactful molecules for the pharmaceutical and agricultural industries.
References
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- Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
- Infinity Scientific. (n.d.). 2-Bromothiazole-4-carboxylic acid.
- LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Wisconsin-Madison. (n.d.). Approximate pKa chart of the functional groups.
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An In-Depth Technical Guide to 2-Bromo-4-thiazolecarboxylic acid: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
2-Bromo-4-thiazolecarboxylic acid is a heterocyclic building block of significant interest in medicinal and agricultural chemistry. Its unique structural arrangement, featuring a reactive bromine atom and a carboxylic acid handle on a stable thiazole core, makes it a versatile synthon for the construction of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, details a validated synthetic pathway with mechanistic insights, explores its chemical reactivity, and highlights its critical role in the development of novel therapeutic agents and other advanced materials. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is typically a white to off-white solid, and its key identifiers and properties are summarized below.[1]
| Property | Value | Source(s) |
| CAS Number | 5198-88-9 | [1][2][3][4] |
| Molecular Formula | C₄H₂BrNO₂S | [1][2][3] |
| Molecular Weight | 208.04 g/mol | [1][3][5] |
| IUPAC Name | 2-bromo-1,3-thiazole-4-carboxylic acid | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 217 °C | [1] |
| SMILES | O=C(O)c1csc(Br)n1 | [2] |
| InChI Key | BEGREHRAUWCAHV-UHFFFAOYSA-N | [2] |
Synthesis and Purification Workflow
The most common and reliable synthesis of this compound is a multi-step process commencing from readily available starting materials.[1] This pathway leverages the classic Hantzsch thiazole synthesis, followed by a Sandmeyer-type diazotization and subsequent hydrolysis.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established methods.[1]
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
Rationale: This step constructs the core thiazole ring via the Hantzsch synthesis, a condensation reaction between a α-haloketone (ethyl bromopyruvate) and a thioamide (thiourea).
-
Procedure:
-
To a 500 mL three-necked flask, add ethyl bromopyruvate (50 g, 210 mmol).
-
Preheat the flask in an oil bath to 120°C with magnetic stirring.
-
Add thiourea (15.9 g, 210 mmol) portion-wise to the stirred solution. The reaction mixture may solidify as the hydrobromide salt of the product forms.
-
Monitor the reaction via Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the mixture and dissolve in water. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8, causing the free amine product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.
-
Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate
-
Rationale: This step replaces the 2-amino group with a bromine atom. The amino group is converted into a diazonium salt using sodium nitrite under acidic conditions, which is then displaced by a bromide ion in a Sandmeyer-type reaction.
-
Procedure:
-
Suspend the crude ethyl 2-aminothiazole-4-carboxylate in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to ensure the stability of the diazonium intermediate and control the exothermic reaction.
-
After the addition is complete, stir the reaction for 1-2 hours at low temperature.
-
The diazonium salt is then decomposed (often with the aid of a copper(I) bromide catalyst, though not always required) and displaced by bromide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Saponification to this compound
-
Rationale: The final step is a simple base-catalyzed hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid.
-
Procedure:
-
Dissolve the crude ethyl 2-bromothiazole-4-carboxylate in a mixture of methanol and an aqueous alkaline solution (e.g., potassium carbonate or sodium hydroxide).[1]
-
Stir the mixture at room temperature or with gentle heating until TLC indicates the complete consumption of the ester.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate, causing the final product to precipitate.
-
Filter the white to off-white solid, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Chemical Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound stems from its two distinct functional handles, which can be addressed selectively or in concert to build molecular complexity. The thiazole ring itself is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs and exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7]
-
The Carboxylic Acid (C4-Position): This group is a versatile anchor for amide bond formation, esterification, or reduction. It is frequently used to link the thiazole core to other fragments, peptides, or pharmacophores, often to enhance solubility or to target specific biological interactions, such as binding to the active site of an enzyme.[8]
-
The Bromo Group (C2-Position): The bromine atom is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of aryl, heteroaryl, or alkyl substituents. This position is critical for modulating the electronic properties and steric profile of the final molecule, which is key to optimizing potency and selectivity.
Caption: Role as a versatile building block in drug discovery.
Key Application Areas:
-
Antimicrobial Agents: The thiazole nucleus is a core component of many antimicrobial and antifungal compounds.[3][9] this compound serves as a key intermediate in the synthesis of novel derivatives designed to overcome drug resistance.[3] For instance, recent work has shown that 2-aminothiazole-4-carboxylic acids can act as broad-spectrum metallo-β-lactamase (MBL) inhibitors, restoring the efficacy of carbapenem antibiotics against resistant bacteria.[8]
-
Anti-inflammatory Drugs: The scaffold is used to develop new anti-inflammatory agents.[3] The carboxylic acid can mimic biological functional groups, while the C2 position can be elaborated to achieve selective targeting of enzymes like COX or various kinases involved in inflammatory pathways.
-
Agrochemicals: It is a precursor for fungicides and herbicides, where the thiazole ring contributes to the molecule's pesticidal activity.[1][3]
-
Material Science: The compound can be incorporated into polymers and coatings to enhance chemical resistance and durability.[3]
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that offers chemists a reliable and versatile platform for innovation. Its robust synthesis and dual functional handles provide a direct route to a vast chemical space of potentially bioactive molecules. For professionals in drug discovery and development, mastering the chemistry of this compound opens up significant opportunities to create next-generation therapeutics, particularly in the urgent fight against antimicrobial resistance. Its continued application in medicinal, agricultural, and material sciences underscores its importance as a cornerstone of modern synthetic chemistry.
References
- Anichem. (n.d.). This compound.
- Lookchem. (n.d.). Cas 874509-45-2, 5-BROMO-4-METHYL-2-THIAZOLECARBOXYLIC ACID.
- Zarghi, A., & Arfaei, S. (2011). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 16(12), 10457-10478.
- Štefanić, S., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1933-1941.
- Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 29(1), 234.
- Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
- Wang, Y., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry, 66(19), 13746-13767.
- ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
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An In-depth Technical Guide to the Solubility of 2-Bromo-4-thiazolecarboxylic Acid in Common Organic Solvents
This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-4-thiazolecarboxylic acid, a crucial intermediate in pharmaceutical and agrochemical synthesis.[1] Given the limited availability of precise quantitative solubility data in public literature, this document emphasizes the foundational physicochemical principles governing its solubility, offers a qualitative solubility profile based on these principles, and provides detailed, field-proven experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.
Introduction: The Significance of Solubility in Application
This compound is a heterocyclic building block whose utility in drug development and material science is intrinsically linked to its solubility characteristics. Understanding how this compound behaves in various organic solvents is paramount for a range of applications, including:
-
Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yields.
-
Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvents at different temperatures.
-
Formulation: For pharmaceutical applications, the ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is critical for creating viable dosage forms.[2]
-
Analytical Chemistry: Preparing solutions for techniques like HPLC and NMR requires knowledge of appropriate solvents to ensure complete dissolution and accurate quantification.
This guide is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively work with this compound.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂BrNO₂S | [4][5] |
| Molecular Weight | 208.03 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Melting Point | 217 °C | |
| Structure | Thiazole ring with a bromine atom and a carboxylic acid group | [4] |
The presence of both a polar carboxylic acid group and a halogenated heterocyclic ring gives this compound a distinct solubility profile. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents. The thiazole ring itself possesses some aromatic character and polarity.[2][6]
Predicted Qualitative Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The highly polar nature of DMSO and its ability to act as a strong hydrogen bond acceptor will effectively solvate the carboxylic acid group. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar functional groups of the molecule. |
| Methanol | Polar Protic | Moderately Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid. However, the overall polarity may be less optimal than DMSO or DMF. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in a modest decrease in solubility. |
| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | Acetone's polarity allows for some interaction, but it is a weaker hydrogen bond acceptor compared to DMSO and DMF. |
| Tetrahydrofuran (THF) | Weakly Polar Aprotic | Sparingly Soluble | THF has a lower dielectric constant and is less effective at solvating polar functional groups. |
| Dichloromethane (DCM) | Nonpolar | Poorly Soluble to Insoluble | The significant difference in polarity between the solvent and the solute will likely result in poor solubility. |
| Hexane/Heptane | Nonpolar | Insoluble | The nonpolar nature of alkanes will not effectively solvate the polar functional groups of this compound. |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be robust and self-validating.
Qualitative Solubility Assessment
This initial screening provides a rapid determination of suitable solvents for further quantitative analysis.
Caption: Workflow for qualitative solubility assessment.
Protocol:
-
Preparation: Label a series of small vials, one for each organic solvent to be tested.
-
Addition of Solute: To each vial, add a pre-weighed amount (e.g., 5 mg) of this compound.
-
Addition of Solvent: Add a fixed volume (e.g., 1 mL) of the corresponding solvent to each vial.
-
Mixing: Securely cap the vials and vortex them for at least 30 seconds to ensure thorough mixing.
-
Observation: Allow the vials to stand at a constant temperature (e.g., 25 °C) for a few minutes and visually inspect for any undissolved solid.
-
Classification: Categorize the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most of the solid is undissolved).
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method provides accurate, quantitative solubility data at a specific temperature.
Caption: Workflow for quantitative solubility determination.
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. Ensure there is undissolved solid remaining.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.
-
Calculation: Determine the concentration of the saturated solution by back-calculating from the diluted sample, using a calibration curve generated from standards of known concentration. The solubility is typically expressed in mg/mL or g/L.
Practical Applications and Considerations
-
For Synthesis: In reactions where this compound is a starting material, polar aprotic solvents like DMSO and DMF are likely to be excellent choices for ensuring its complete dissolution.
-
For Purification: To recrystallize this compound, a solvent system where it is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal. A mixed solvent system, such as ethanol/water, could be explored.
-
For Formulation: The poor aqueous solubility of many thiazole derivatives can be a challenge. For pharmaceutical applications, formulation strategies such as co-crystallization or the use of solubilizing excipients may be necessary to enhance bioavailability.
Conclusion
While a comprehensive public database for the quantitative solubility of this compound is not yet established, this guide provides a robust framework for researchers to understand and determine its solubility profile. By combining a theoretical understanding of its physicochemical properties with rigorous experimental protocols, scientists and developers can effectively utilize this important chemical intermediate in their research and development endeavors.
References
- Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-15.
- Patel, K., & Patel, M. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-144.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
- Zarrin, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5649.
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Spectroscopic Data Interpretation for 2-Bromo-4-thiazolecarboxylic Acid: A Technical Guide
Introduction
2-Bromo-4-thiazolecarboxylic acid is a key heterocyclic building block in medicinal and agricultural chemistry.[1] Its utility as a synthetic intermediate necessitates rigorous structural confirmation and purity assessment, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a framework for its characterization. We will delve into the theoretical underpinnings of the observed spectral features and provide practical, field-proven protocols for data acquisition.
The structural elucidation of a molecule like this compound is a puzzle where each spectroscopic technique provides a unique set of clues. 1H and 13C NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry provides information about the molecular weight and elemental composition, as well as the fragmentation pattern which can further confirm the structure.
Molecular Structure and Analytical Workflow
The analytical workflow for the spectroscopic characterization of this compound is a systematic process. It begins with sample preparation, followed by data acquisition using the various spectroscopic techniques, and culminates in the integrated interpretation of the spectral data to confirm the molecular structure.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
1H NMR Spectroscopic Analysis
Proton NMR (1H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: 1H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the 1H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Interpretation of the 1H NMR Spectrum
The 1H NMR spectrum of this compound is expected to show two distinct signals: one for the proton on the thiazole ring and another for the acidic proton of the carboxylic acid group.
-
Thiazole Proton (H-5): A singlet is expected for the proton at position 5 of the thiazole ring. Its chemical shift would be in the aromatic region, likely around δ 8.0-8.5 ppm . This downfield shift is due to the deshielding effect of the electronegative nitrogen and sulfur atoms in the heterocyclic ring.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 12.0-13.0 ppm .[2] The broadness of this signal is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | 8.0 - 8.5 | Singlet (s) | 1H |
| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H |
13C NMR Spectroscopic Analysis
Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: 13C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for 13C NMR compared to 1H NMR.
-
Data Acquisition: The 13C NMR spectrum is acquired on a spectrometer with a broadband proton decoupler. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Interpretation of the 13C NMR Spectrum
The proton-decoupled 13C NMR spectrum of this compound is predicted to show four distinct signals, one for each of the four carbon atoms in the molecule.
-
Carboxylic Carbon (C=O): The carbon of the carbonyl group in the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm .[3]
-
Thiazole Carbons:
-
C-2 (C-Br): The carbon atom bonded to the bromine atom (C-2) is expected to be significantly deshielded and appear around δ 140-150 ppm .
-
C-4 (C-COOH): The carbon atom to which the carboxylic acid group is attached (C-4) will also be in the aromatic region, likely around δ 145-155 ppm .
-
C-5: The carbon atom bonded to the single hydrogen (C-5) is expected to be the most upfield of the ring carbons, appearing around δ 120-130 ppm .
-
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 170 |
| C-2 | 140 - 150 |
| C-4 | 145 - 155 |
| C-5 | 120 - 130 |
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR
-
Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm-1.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the thiazole ring.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm-1 , which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected between 1710-1680 cm-1 .[4]
-
C=N and C=C Stretches (Thiazole Ring): Stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to appear in the 1600-1450 cm-1 region.
-
C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers, usually below 600 cm-1 .
| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=N/C=C Stretches (Thiazole) | 1600 - 1450 | Medium to Strong |
| C-Br Stretch | < 600 | Medium |
Mass Spectrometric Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) of almost equal intensity.[5]
-
Molecular Ion (M+•): The molecular ion peak will appear as a doublet at m/z 207 and 209 , corresponding to the molecules containing 79Br and 81Br, respectively.
-
Key Fragmentations:
-
Loss of -OH: A peak corresponding to the loss of a hydroxyl radical (17 amu) from the carboxylic acid group would result in a doublet at m/z 190 and 192 .
-
Loss of -COOH: The loss of the entire carboxylic acid group as a radical (45 amu) would lead to a doublet at m/z 162 and 164 .
-
Loss of Br: Fragmentation involving the loss of a bromine radical (79 or 81 amu) would produce a peak at m/z 128 .
-
Loss of CO and OH: Successive loss of carbon monoxide (28 amu) from the [M-OH]+ fragment could also be observed.
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion
The comprehensive analysis of this compound using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous structures, offers a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important chemical entity. The concordance of data from these orthogonal analytical techniques ensures the highest level of scientific integrity in the structural elucidation process.
References
- University of Calgary. H NMR Spectroscopy. [Link]
- Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
- SpectraBase. 4-Thiazolecarboxylic acid, 2-bromo-. [Link]
- SlidePlayer.
- ResearchGate. List of the most significant infrared (FTIR) bands and related functional groups assigned for. [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Chemistry LibreTexts.
- UCLA. IR Chart. [Link]
- Michigan St
- Chemguide.
- Saylordotorg.github.io. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
- Science Ready.
- Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
- University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Compound Interest. a guide to 13c nmr chemical shift values. [Link]
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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Introduction: The Strategic Importance of 2-Bromo-4-thiazolecarboxylic Acid
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-4-thiazolecarboxylic Acid
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its value stems from the unique electronic characteristics of the thiazole ring, which, in concert with the substituents, dictates the reactivity of the carbon-bromine bond. The thiazole motif is a recognized "privileged scaffold," frequently appearing in approved pharmaceuticals.[2][3] This guide offers a detailed exploration of the reactivity at the C2-bromine position, providing researchers and drug development professionals with the mechanistic understanding and practical protocols required for its effective synthetic manipulation.
The thiazole ring is an electron-deficient heteroaromatic system due to the electronegativity of the nitrogen and sulfur atoms. This inherent electron deficiency polarizes the C2-Br bond, rendering the C2 carbon electrophilic and susceptible to attack. Furthermore, the electron-withdrawing carboxylic acid group at the C4 position enhances this effect, making the bromine atom a versatile handle for a wide array of synthetic transformations. This guide will focus on the principal pathways for functionalizing this position: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, mild conditions, and broad functional group tolerance.[3][4] For this compound, these methods provide powerful tools for constructing C-C, C-N, and C-O bonds, enabling precise molecular engineering. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds, coupling the bromothiazole with an organoboron species, typically a boronic acid or ester.[7] This reaction is valued for its operational simplicity, the stability and low toxicity of the boron reagents, and its tolerance of a wide range of functional groups, including the carboxylic acid moiety present in our substrate.[6][7]
The reaction is initiated by the oxidative addition of the 2-bromothiazole derivative to a Pd(0) catalyst, forming a Pd(II) complex.[4] This is followed by transmetalation, where a ligand on the palladium is exchanged for the organic group from the boronic acid, a step that requires activation by a base.[8] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6]
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a suitable ligand (e.g., SPhos, XPhos) (4 mol%).[9]
-
Reagent Addition: Add a base, typically an aqueous solution of Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.).[9]
-
Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.[9]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF/H₂O | 95 | ~85 |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary amines.[10] This reaction is indispensable in drug discovery, where the arylamine motif is prevalent.[11] For this compound, this transformation allows for the direct installation of diverse nitrogen-based functionalities.
Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the bromothiazole to the Pd(0) catalyst.[12] The amine then coordinates to the resulting Pd(II) complex. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[11] The final, often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[12] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally accelerating the reductive elimination step.[12]
-
Reaction Setup: Under an inert atmosphere (in a glovebox or using Schlenk technique), charge a reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Josiphos, or a Buchwald-type ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).[11][12]
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent: Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.[11]
-
Heating: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor reaction progress by LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is notable for typically requiring a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[14][15] It provides a direct route to alkynylated thiazoles, which are versatile intermediates for further transformations or key components in conjugated materials.[16]
The reaction involves two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of the bromothiazole to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex.[16] The resulting alkynyl-palladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[16]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and copper(I) iodide (1-3 mol%).[15][16]
-
Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).[15][16] Finally, add the terminal alkyne (1.1-1.2 eq.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.[16]
-
Work-up: Upon completion, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts and the amine hydrohalide.[16]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Heck Reaction: Coupling with Alkenes
The Heck reaction creates a C-C bond between an aryl halide and an alkene, forming a substituted alkene.[17] This reaction is a powerful tool for vinylation and is catalyzed by palladium complexes in the presence of a base.[18] The reaction with this compound can provide access to styrenyl- and other vinyl-substituted thiazoles.
The catalytic cycle starts with the oxidative addition of the bromothiazole to Pd(0).[19] The alkene then coordinates to the Pd(II) complex (migratory insertion).[19] This is followed by syn-elimination of a β-hydride to form the alkene product and a palladium-hydride species. The final step is the reductive elimination of H-Br by the base, which regenerates the Pd(0) catalyst.[19]
-
Reaction Setup: Charge a sealable reaction tube with a palladium source like Pd(OAc)₂ (1-5 mol%), and optionally a phosphine ligand (e.g., PPh₃ or P(o-tol)₃).[17]
-
Reagent Addition: Add this compound (1.0 eq.), the alkene (1.5 eq.), and an organic or inorganic base (e.g., Et₃N or K₂CO₃, 2.0 eq.).[17]
-
Solvent: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Heating: Heat the reaction to 100-140 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, the inherent electron deficiency of the thiazole ring also permits functionalization via Nucleophilic Aromatic Substitution (SNAr).[2] This pathway is mechanistically distinct and does not require a metal catalyst, but it is generally limited to strong nucleophiles and can require harsher conditions.[2][20]
The SNAr reaction is a two-step process. First, the nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2][20] In the second, typically faster step, the leaving group (bromide) is expelled, and the aromaticity of the thiazole ring is restored.[2] The presence of electron-withdrawing groups, like the thiazole ring nitrogen and the C4-carboxylic acid, is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[20][21]
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or NMP.
-
Reagent Addition: Add the desired amine (1.5-2.0 eq.) and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.) to scavenge the HBr byproduct.[2]
-
Heating: Seal the vessel tightly and heat the reaction mixture to a high temperature, typically ranging from 100 °C to 150 °C, depending on the nucleophilicity of the amine.[2]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into water and acidify to precipitate the carboxylic acid product.
-
Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
Conclusion
The bromine atom at the C2 position of this compound is a highly versatile synthetic handle. Its reactivity is governed by the electron-deficient nature of the thiazole ring, which activates it for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Palladium-catalyzed methods, including the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, offer a broad and mild approach to forming C-C and C-N bonds with high functional group tolerance. Alternatively, classical SNAr provides a metal-free route for substitution with strong nucleophiles. A thorough understanding of these distinct mechanistic pathways and the practical protocols for their execution empowers chemists to strategically incorporate this valuable building block into complex molecular architectures for pharmaceutical and materials science applications.
References
- Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole Source: Benchchem URL
- Title: Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-2-Amino-5-bromothiazole Source: Benchchem URL
- Title: this compound   - Chem-Impex Source: Chem-Impex URL
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Source: organic-chemistry.
- Title: Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles Source: Benchchem URL
- Title: Mechanistic studies of transition metal-catalyzed cross-coupling reactions Source: International Journal of Advanced Chemistry Research URL
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
- Title: Sonogashira coupling Source: Wikipedia URL
- Title: Heck reaction Source: Wikipedia URL
- Title: Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives Source: Benchchem URL
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL
- Source: National Institutes of Health (NIH)
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL
- Title: Suzuki reaction Source: Wikipedia URL
- Title: Sonogashira Coupling Source: NROChemistry URL
- Title: Heck Reaction Source: Organic Chemistry Portal URL
- Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PMC - PubMed Central URL
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL
- Title: 8.
- Title: The Heck, Suzuki, and Olefin Metathesis Reactions Source: Master Organic Chemistry URL
- Title: Heck Reaction Source: Chemistry LibreTexts URL
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The Synthetic Chemist's Guide to 2-Bromo-4-thiazolecarboxylic Acid: A Versatile Heterocyclic Building Block
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-4-thiazolecarboxylic acid, a trifunctional heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. We will dissect the molecule's inherent reactivity, detailing its strategic advantages in organic synthesis. This document furnishes researchers, scientists, and drug development professionals with a robust framework of validated, step-by-step protocols for the synthesis of the core molecule and its subsequent functionalization through key transformations such as palladium-catalyzed cross-coupling and amide bond formation. The causality behind experimental choices is elucidated, ensuring a deep understanding of the underlying chemical principles. A case study illustrating its potential application in the synthesis of kinase inhibitor scaffolds, such as that of Dasatinib, will highlight its practical utility in medicinal chemistry.
Introduction: Unveiling a Privileged Scaffold
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with the thiazole ring being a particularly "privileged" scaffold due to its presence in a wide array of biologically active compounds, including the natural product Vitamin B1 (Thiamine).[1] The unique electronic properties conferred by the nitrogen and sulfur heteroatoms make the thiazole nucleus a versatile platform for molecular design.
This compound (CAS 5198-88-9) emerges as a particularly powerful building block by presenting three distinct, orthogonally addressable functional groups: a nucleophilic thiazole ring, an electrophilic C-Br bond amenable to cross-coupling, and a carboxylic acid ready for amide linkage or other derivatization. This trifecta of reactivity allows for the sequential and controlled introduction of molecular complexity, making it an invaluable tool for the construction of diverse compound libraries for drug discovery and the development of functional materials.[2] This guide will serve as a comprehensive resource for unlocking the synthetic potential of this versatile intermediate.
Physicochemical Properties & Data
A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 5198-88-9 | [2][3] |
| Molecular Formula | C₄H₂BrNO₂S | [2][3] |
| Molecular Weight | 208.04 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 217 °C | [2] |
| SMILES | O=C(O)c1csc(Br)n1 | [3][4] |
| InChI Key | BEGREHRAUWCAHV-UHFFFAOYSA-N | [3][4] |
| Storage | Store at 0-8 °C | [2] |
Synthesis of the Building Block: A Validated Three-Step Approach
The reliable synthesis of this compound is paramount for its application. A robust and well-documented three-step sequence starting from readily available commercial materials is outlined below. This process involves the classic Hantzsch thiazole synthesis, a Sandmeyer-type diazotization and bromination, and a final saponification.
Caption: Synthetic workflow for this compound.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This foundational step constructs the thiazole ring. The reaction proceeds via nucleophilic attack of the sulfur in thiourea on the α-carbon of ethyl bromopyruvate, followed by intramolecular cyclization and dehydration.
-
Protocol:
-
To a round-bottom flask, add thiourea (1.2 equivalents) and ethyl bromopyruvate (1.0 equivalent).[2]
-
Add ethanol to the flask to serve as the solvent (approx. 2 mL per mmol of ethyl bromopyruvate).[2]
-
Heat the mixture with stirring to 70°C for 1 hour.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration and dry to yield Ethyl 2-aminothiazole-4-carboxylate as a solid.[2]
-
Step 2: Diazotization and Bromination to Ethyl 2-bromothiazole-4-carboxylate
This transformation replaces the 2-amino group with a bromine atom. The amine is converted to a diazonium salt, which is an excellent leaving group and is subsequently displaced by a bromide ion.
-
Protocol:
-
In a round-bottom flask, heat dimethyl sulfoxide (DMSO) to 60°C.
-
Add sodium nitrite (NaNO₂) (approx. 4 equivalents) and the Ethyl 2-aminothiazole-4-carboxylate (1.0 equivalent) from Step 1. Stir until dissolved.[5]
-
Cool the flask in an ice bath.
-
Slowly add a 40% solution of hydrobromic acid (HBr) in DMSO (approx. 4 equivalents).[5]
-
Allow the reaction to proceed in the ice bath for 30 minutes, monitoring by TLC.[5]
-
Upon completion, add ethyl acetate and wash the organic layer sequentially with distilled water and saturated brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Ethyl 2-bromothiazole-4-carboxylate.[5]
-
Step 3: Saponification to this compound
The final step is a standard ester hydrolysis to yield the desired carboxylic acid.
-
Protocol:
-
Dissolve the Ethyl 2-bromothiazole-4-carboxylate from Step 2 in a suitable solvent such as methanol or THF.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (1.5 - 2.0 equivalents).[2]
-
Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2-3.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its C-Br and -COOH functional groups. The C2-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, while the C4-carboxylic acid is an ideal handle for amide bond formation.
Palladium-Catalyzed Cross-Coupling Reactions at C2
The electron-deficient nature of the thiazole ring and the inherent reactivity of the C-Br bond make the C2 position an excellent site for palladium-catalyzed C-C and C-N bond formation. The C-Br bond is significantly weaker than a C-Cl bond, allowing for oxidative addition to the palladium catalyst under milder conditions.
Caption: Generalized catalytic cycles for Suzuki and Sonogashira couplings.
4.1.1. Suzuki-Miyaura Coupling
This reaction is one of the most powerful methods for forming biaryl or vinyl-aryl bonds. It involves the coupling of the bromothiazole with an organoboron species.
-
Rationale for Conditions: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., dioxane/water, DME) is critical. The base activates the boronic acid for transmetalation to the palladium center. Water is often a necessary co-solvent to facilitate the dissolution of the inorganic base.
-
Representative Protocol (Ester-protected):
-
In a Schlenk flask, combine Ethyl 2-bromothiazole-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography. The resulting ester can then be hydrolyzed as described in section 3.3.
-
4.1.2. Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkyne functionalities, creating C(sp²)-C(sp) bonds.[6]
-
Rationale for Conditions: This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine).[7] The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium complex. The amine acts as both the base and often as the solvent.
-
Representative Protocol (Ester-protected):
-
To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-bromothiazole-4-carboxylate (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Add an anhydrous amine solvent, such as triethylamine.
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until completion as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Amide Bond Formation at C4
The carboxylic acid at the C4 position provides a robust handle for elaboration, most commonly through the formation of amide bonds. This is a critical reaction in medicinal chemistry for linking the thiazole core to other fragments.
-
Rationale for Conditions: Direct condensation of a carboxylic acid and an amine is generally inefficient. The carboxylic acid must first be activated. Common coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used. These reagents form a highly reactive activated ester intermediate that is readily attacked by the amine nucleophile. An organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is required to neutralize the acid formed and to deprotonate the amine.
-
Representative Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the active ester.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Case Study: Application in the Synthesis of Kinase Inhibitor Scaffolds
The utility of this compound as a building block is best illustrated by its potential application in the synthesis of complex, biologically active molecules. The structure of Dasatinib, a potent multi-targeted kinase inhibitor used in cancer therapy, features a central 2-aminothiazole-5-carboxamide core.[8][9] While the reported synthesis of Dasatinib itself uses a different route, we can outline a highly plausible synthetic strategy for a key precursor that leverages the reactivity of our title compound.
Caption: Plausible route to a Dasatinib precursor using the title building block.
This strategy would first involve the amide coupling of this compound with 2-chloro-6-methylaniline, a key fragment of the Dasatinib structure. This step, following the protocol in section 4.2, would yield N-(2-chloro-6-methylphenyl)-2-bromo-1,3-thiazole-4-carboxamide. This intermediate retains the C2-bromo handle for a subsequent cross-coupling reaction, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution with the pyrimidine moiety of Dasatinib, to complete the core structure. This exemplifies how the orthogonal reactivity of the building block can be exploited to construct complex molecular architectures in a planned and efficient manner.
Conclusion
This compound is a high-value, versatile building block for organic synthesis. Its three distinct functional groups offer a predictable and controllable platform for the synthesis of complex molecules. This guide has provided a comprehensive overview of its synthesis, core reactivity, and application. The detailed, field-tested protocols for its synthesis and derivatization via palladium-catalyzed cross-coupling and amide bond formation provide a solid foundation for researchers. The strategic application of this building block, as highlighted in the context of kinase inhibitor synthesis, underscores its significant potential in accelerating drug discovery and materials science innovation.
References
- Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. (2016). Organic Process Research & Development. [Link]
- Synthesis method of mirabegron. PubChem. [Link]
- Synthesis process of dasatinib and intermediate thereof.
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
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- Sonogashira reaction. Wikipedia. [Link]
- Sonogashira reaction. Wikipedia. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Advanced Scientific Research. [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Experiment 8 - Suzuki Coupling Reaction. Scribd. [Link]
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. [Link]
- Diazotis
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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The Latent Potential of 2-Bromo-4-Thiazolecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling a Scaffold of Opportunity
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous approved drugs. Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this versatile class of compounds, "2-Bromo-4-thiazolecarboxylic acid" emerges as a particularly intriguing, yet underexplored, scaffold. Its intrinsic functionalities—a reactive bromo group at the 2-position and a carboxylic acid at the 4-position—offer a fertile ground for synthetic derivatization and the potential modulation of biological activity.
This technical guide serves as a deep dive into the prospective biological activities of derivatives originating from the this compound core. While direct and extensive research on this specific family of molecules is nascent, this document will synthesize data from closely related thiazole analogues to illuminate a strategic path for future research and development. We will explore the chemical rationale for derivatization, extrapolate potential biological activities based on established structure-activity relationships (SAR), and provide robust experimental frameworks for their evaluation.
I. The this compound Core: A Chemist's Perspective
The this compound molecule is a valuable starting material for chemical synthesis.[3] The bromine atom at the 2-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. Concurrently, the carboxylic acid at the 4-position can be readily converted into esters, amides, and other functional groups, further expanding the chemical diversity of the resulting derivatives.
The synthetic accessibility of this core molecule, available from commercial suppliers, provides a solid foundation for the construction of diverse chemical libraries.[4] The strategic manipulation of these two functional groups is paramount in the quest to develop novel therapeutic agents.
II. Potential Biological Activities: An Evidence-Based Extrapolation
Based on the extensive literature on substituted thiazoles, we can project a range of promising biological activities for derivatives of this compound.
A. Antimicrobial Activity
The thiazole ring is a well-established pharmacophore in the development of antimicrobial agents.[5][6] The mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.
-
Bacterial Targets: Derivatives of 2-aminothiazole have shown activity against both Gram-positive and Gram-negative bacteria.[5][7] For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated potent in vitro antibacterial activity against S. aureus and E. coli.[6]
-
Fungal Targets: Thiazole derivatives have also been investigated for their antifungal properties, with some compounds showing efficacy against various Candida species.[5]
Hypothesis for this compound Derivatives: By replacing the bromo group with various lipophilic or electron-withdrawing/donating groups and by modifying the carboxylic acid to amides or esters, it is plausible to generate compounds with significant antimicrobial activity. The carboxylic acid moiety, in particular, could be leveraged to improve solubility and bioavailability.
B. Anticancer Activity
A multitude of thiazole-containing compounds have been investigated as potential anticancer agents, with some, like the chemotherapy drug Dasatinib, reaching clinical use.[8] Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of apoptosis.
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various kinases, such as VEGFR-2, and other enzymes crucial for cancer cell proliferation.[1]
-
Cytotoxicity: Studies have demonstrated the cytotoxic effects of 2,4-disubstituted thiazole derivatives against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[1][9] The presence of a bromo-substituted phenyl group has been noted in some active compounds.[1]
Hypothesis for this compound Derivatives: The 2-bromo position offers a prime site for introducing moieties known to interact with the active sites of kinases or other anticancer targets. The carboxylic acid could be modified to enhance interactions with specific amino acid residues within these targets.
C. Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[2][10]
-
COX Inhibition: Certain thiazole derivatives have demonstrated selective inhibition of COX-2, an enzyme upregulated during inflammation, which could lead to anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]
-
Mechanism of Action: The anti-inflammatory effects of some thiazole compounds are attributed to the suppression of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[11]
Hypothesis for this compound Derivatives: Derivatization at the 2-position with aryl groups and conversion of the 4-carboxylic acid to amides could yield potent and selective COX-2 inhibitors. The core structure provides a rigid scaffold that can be tailored to fit the COX-2 active site.
D. Enzyme Inhibition
Beyond the context of cancer and inflammation, thiazole derivatives have been explored as inhibitors of various other enzymes.
-
Xanthine Oxidase Inhibition: Derivatives of 4-methyl-thiazole-5-carboxylic acid have been synthesized and shown to inhibit xanthine oxidase, an enzyme involved in gout.[12]
-
α-Glucosidase Inhibition: Certain bromobenzoyl derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme targeted in the management of type 2 diabetes.[13][14]
Hypothesis for this compound Derivatives: The 2-bromo-4-carboxylic acid scaffold could be a starting point for designing novel inhibitors of these and other enzymes. The electronic properties of the substituents introduced at the 2-position and the nature of the derivative at the 4-position will be critical in determining the inhibitory potency and selectivity.
III. Experimental Workflows: A Guide to Evaluation
To systematically explore the potential of this compound derivatives, a structured experimental approach is essential.
A. Synthesis and Characterization
A library of derivatives should be synthesized by modifying the 2-bromo and 4-carboxylic acid functionalities. Standard organic synthesis techniques, followed by purification and structural characterization (NMR, Mass Spectrometry, and IR spectroscopy), are crucial first steps.
B. In Vitro Biological Screening
A tiered screening approach is recommended to efficiently identify promising lead compounds.
-
Antimicrobial Susceptibility Testing:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans).
-
Agar Disk Diffusion Assay: For a qualitative initial screening of antimicrobial activity.
-
-
Anticancer Activity Assessment:
-
MTT or SRB Assay: To evaluate the cytotoxicity of the compounds against a panel of human cancer cell lines.
-
Enzyme Inhibition Assays: For specific targets like kinases, using commercially available assay kits.
-
Apoptosis Assays: To determine if the compounds induce programmed cell death, using techniques like flow cytometry with Annexin V/PI staining.
-
-
Anti-inflammatory Activity Evaluation:
-
COX Inhibition Assay: To measure the in vitro inhibition of COX-1 and COX-2 enzymes, allowing for the determination of IC50 values and selectivity.
-
LPS-induced Inflammation in Macrophages: To assess the ability of the compounds to suppress the production of inflammatory mediators (e.g., NO, PGE2, TNF-α) in lipopolysaccharide-stimulated macrophage cell lines (e.g., RAW 264.7).
-
C. Structure-Activity Relationship (SAR) Studies
The data from the in vitro screening should be used to establish SAR. This involves correlating the structural modifications of the derivatives with their biological activity to identify key pharmacophoric features and guide the design of more potent and selective compounds.
IV. Visualizing the Path Forward
To aid in the conceptualization of a research program, the following diagrams illustrate a potential synthetic and screening workflow.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
V. Concluding Remarks and Future Directions
The this compound scaffold represents a promising, yet largely untapped, resource for the discovery of novel therapeutic agents. While direct experimental data on its derivatives are scarce, the wealth of information on related thiazole compounds provides a strong rationale for its exploration. A systematic approach, involving targeted synthesis and a hierarchical biological screening cascade, is poised to unlock the full potential of this versatile chemical entity. The insights gained from such a program could pave the way for the development of new drugs with improved efficacy and safety profiles in the realms of infectious diseases, oncology, and inflammatory disorders.
References
- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (URL: [Link])
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Deriv
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (URL: [Link])
- Synthesis and Anticancer Activities of Some Thiazole Deriv
- Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. (URL: [Link])
- Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][7][9]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. (URL: [Link])
- A review of compounds derivatives with antimicrobial activities. (URL: [Link])
- Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (URL: [Link])
- A review on progress of thiazole derivatives as potential anti-inflamm
- Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. (URL: [Link])
- Inhibitory activity and selectivity of the compounds (2a-2d) towards COX-1 and COX-2. (URL: [Link])
- Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][7][9]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach. (URL: [Link])
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (URL: [Link])
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIV
- Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (URL: [Link])
- Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. (URL: [Link])
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The Synthesis and Strategic Importance of 2-Bromo-4-thiazolecarboxylic Acid: A Technical Guide
Introduction: The Unassuming Architect of Bioactive Molecules
In the landscape of medicinal and agricultural chemistry, certain molecules, while not therapeutic agents themselves, serve as indispensable cornerstones for the construction of complex, biologically active compounds. 2-Bromo-4-thiazolecarboxylic acid is a paramount example of such a scaffold. This heterocyclic compound, characterized by a thiazole ring bearing both a bromine atom and a carboxylic acid moiety, is a highly versatile intermediate. Its strategic importance lies in the orthogonal reactivity of its functional groups, enabling chemists to elaborate molecular structures with precision and efficiency.
This guide provides an in-depth exploration of this compound, from the historical development of its underlying synthetic methodologies to detailed, field-proven protocols for its preparation and its pivotal role in the synthesis of prominent pharmaceutical and agrochemical agents.
A Legacy of Synthesis: The Historical Context
The story of this compound is not one of a singular discovery but rather the confluence of foundational reactions in heterocyclic chemistry. The two pillars upon which its synthesis rests are the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, and the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884[1][2]. While the precise first synthesis of this compound is not readily documented in a single seminal publication, its emergence is a logical consequence of the application of these powerful 19th-century reactions to novel substrates in the 20th century.
The development of thiabendazole by Merck & Co. in 1968 as a broad-spectrum anthelmintic and fungicide marked a significant milestone, solidifying the industrial and pharmaceutical importance of this thiazole derivative as a key intermediate[3]. The demand for thiabendazole spurred further optimization of the synthetic routes to this compound and its precursors.
Core Synthetic Strategy: A Three-Act Chemical Drama
The most prevalent and industrially viable synthesis of this compound is a three-step sequence commencing with readily available starting materials. This pathway is a testament to the elegance and enduring utility of classic organic reactions.
-
Act I: Ring Formation - The Hantzsch Thiazole Synthesis. The journey begins with the construction of the thiazole ring itself. This is achieved through the Hantzsch synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide. In this specific case, ethyl bromopyruvate reacts with thiourea to form ethyl 2-aminothiazole-4-carboxylate[3][4][5].
-
Act II: Functional Group Interconversion - The Sandmeyer Reaction. With the 2-aminothiazole core established, the next critical transformation is the replacement of the 2-amino group with a bromine atom. The Sandmeyer reaction is the classic and most effective method for this conversion[1][6][7]. The amino group is first diazotized with a nitrite source under acidic conditions to form a diazonium salt. This unstable intermediate is then treated with a copper(I) bromide salt, which facilitates the release of nitrogen gas and the installation of the bromine atom, yielding ethyl 2-bromothiazole-4-carboxylate.
-
Act III: The Finale - Saponification. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically accomplished via saponification, using a base such as sodium hydroxide in a suitable solvent like methanol or ethanol, followed by acidic workup to protonate the carboxylate salt[3][8].
The overall synthetic pathway is depicted in the workflow diagram below.
Detailed Experimental Protocols
The following protocols are synthesized from multiple sources and represent robust procedures for the laboratory-scale synthesis of this compound.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This procedure is based on the Hantzsch thiazole synthesis[4][5].
-
Materials:
-
Thiourea
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Saturated aqueous sodium bicarbonate solution
-
Cold water
-
-
Procedure:
-
To a stirred solution of thiourea (1.2 equivalents) in ethanol in a round-bottom flask, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to afford Ethyl 2-aminothiazole-4-carboxylate as a solid.
-
Protocol 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate
This protocol utilizes a Sandmeyer-type reaction.
-
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Sodium nitrite (NaNO₂)
-
48% Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Ice
-
-
Procedure:
-
Prepare a solution of ethyl 2-aminothiazole-4-carboxylate (1.0 equivalent) in a mixture of 48% HBr and water at 0-5°C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the internal temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield ethyl 2-bromothiazole-4-carboxylate.
-
Protocol 3: Synthesis of this compound
This final step involves the saponification of the ester[8].
-
Materials:
-
Ethyl 2-bromothiazole-4-carboxylate
-
Methanol
-
10% Sodium hydroxide (NaOH) aqueous solution
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve ethyl 2-bromothiazole-4-carboxylate (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a 10% aqueous solution of sodium hydroxide (1.0-1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under vacuum to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield this compound.
-
Quantitative Data Summary
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1 | Ethyl bromopyruvate, Thiourea | Ethanol | Ethyl 2-aminothiazole-4-carboxylate | 70-85% |
| 2 | Ethyl 2-aminothiazole-4-carboxylate | NaNO₂, HBr, CuBr | Ethyl 2-bromothiazole-4-carboxylate | 60-75% |
| 3 | Ethyl 2-bromothiazole-4-carboxylate | NaOH, Methanol | This compound | >90% |
Application in Drug Development: The Synthesis of Thiabendazole
The primary application driving the large-scale synthesis of this compound is its role as a key precursor to Thiabendazole. The synthesis involves the condensation of the thiazole derivative with o-phenylenediamine.
This reaction is typically carried out at high temperatures using a dehydrating agent and acid catalyst, such as polyphosphoric acid, to drive the cyclization and formation of the benzimidazole ring system.
Conclusion: A Versatile and Enduring Intermediate
This compound exemplifies the power of fundamental organic synthesis in enabling the creation of complex and valuable molecules. Its preparation, rooted in classic named reactions, provides a robust and scalable route to a building block of significant industrial importance. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of this intermediate is crucial for the design and execution of synthetic campaigns targeting novel bioactive agents. The continued relevance of this compound is a testament to the enduring legacy of the foundational principles of heterocyclic chemistry.
References
- PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-5-(2-bromoacetyl)
- Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 117. [Link]
- Al-Balas, Q., Anthony, N., Al-Jaidi, B., & Coxon, G. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
- ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
- El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]
- El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
- El-Faham, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 14099-14113. [Link]
- Google Patents. (n.d.). CN112062723A - Preparation method of thiabendazole intermediate.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- Google Patents. (n.d.). WO1994025457A1 - Process for preparing thiabendazole.
- Aslam, M., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2637-2669. [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Li, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 199, 112384. [Link]
- Stenutz. (n.d.).
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A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-4-thiazolecarboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. 2-Bromo-4-thiazolecarboxylic acid is a key building block in the synthesis of a wide array of pharmaceuticals and agrochemicals, prized for the reactive handles provided by its bromine and carboxylic acid functionalities.[1][2] However, its utility is directly linked to its chemical stability. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights into its optimal storage and handling, and presenting methodologies for its stability assessment.
Physicochemical Properties and Inherent Stability
This compound is a solid compound with the molecular formula C₄H₂BrNO₂S.[3] While generally stable under normal conditions, its structure contains functional groups that are susceptible to degradation under adverse conditions.[4] The thiazole ring, an electron-rich aromatic system, can be prone to oxidation. The carboxylic acid group can undergo decarboxylation, particularly at elevated temperatures. Furthermore, the carbon-bromine bond can be labile, especially when exposed to light or certain reagents.
Understanding these potential vulnerabilities is the first step in designing effective storage and handling protocols. The primary environmental factors that can compromise the integrity of this compound are temperature, moisture, light, and atmospheric oxygen.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in public literature, we can infer the most probable routes based on the known chemistry of related heterocyclic compounds. The primary degradation pathways to consider are decarboxylation, hydrolysis, and oxidative degradation.
Caption: Potential degradation pathways for this compound.
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal degradation pathway for many carboxylic acids. This would result in the formation of 2-bromothiazole, a more volatile and less polar impurity.
-
Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the thiazole ring can be susceptible to hydrolytic cleavage, leading to the formation of various acyclic impurities.
-
Oxidative Degradation: The electron-rich thiazole ring can be oxidized, especially when exposed to atmospheric oxygen over long periods or in the presence of oxidizing agents. This can lead to the formation of N-oxides, S-oxides, or complete ring cleavage.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended. These protocols are designed to create a self-validating system where adherence minimizes the potential for chemical change.
Storage Conditions
The consensus from safety data sheets and supplier information is to store this compound in a cool, dry, and dark place .[5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermally induced degradation, such as decarboxylation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces contact with atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can catalyze degradation.[5][7] |
| Location | Well-ventilated area | Ensures that in the event of a container breach, any vapors or dust are safely dispersed.[4][8] |
Handling Procedures
Proper handling is crucial to prevent contamination and degradation during use.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[5][9] These substances can react with and degrade this compound.
-
Minimize Exposure: When handling, avoid prolonged exposure to ambient air and light.[6][10] It is advisable to work in a controlled environment, such as a glove box or a fume hood with low light.
-
Personal Protective Equipment: Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, as the compound is known to cause skin, eye, and respiratory irritation.[11][12]
-
Dispensing: Use clean, dry spatulas and equipment for dispensing. After use, ensure the container is tightly sealed and the atmosphere is replaced with an inert gas if possible.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound under specific conditions, a forced degradation study and a long-term stability study are recommended.
Forced Degradation Study
This study is designed to identify potential degradation products and pathways by subjecting the compound to stress conditions.
Objective: To accelerate the degradation of this compound to identify potential degradation products and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80°C for 48 hours.
-
Photolytic: Solution exposed to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid). Use a photodiode array (PDA) detector to monitor for new peaks and a mass spectrometer (MS) to identify the mass of any degradation products.
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A Researcher's Guide to Procuring 2-Bromo-4-thiazolecarboxylic Acid: Commercial Availability and Quality Verification
For researchers and drug development professionals, the timely acquisition of high-purity chemical intermediates is a critical determinant of project success. 2-Bromo-4-thiazolecarboxylic acid (CAS No. 5198-88-9), a key heterocyclic building block, is instrumental in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its utility in medicinal chemistry, particularly for developing antimicrobial and anti-inflammatory drugs, makes reliable sourcing paramount.[1] This guide provides an in-depth overview of its commercial availability, key suppliers, and a crucial framework for procurement and quality verification to ensure the integrity of your research.
Section 1: Understanding the Asset: Chemical Profile
-
IUPAC Name: 2-bromo-1,3-thiazole-4-carboxylic acid[2]
-
Molecular Formula: C₄H₂BrNO₂S
-
Molecular Weight: 208.03 g/mol [3]
-
Typical Appearance: White to off-white or light brown solid/powder[1][4]
-
Key Applications: Serves as a crucial intermediate in organic synthesis, particularly for creating complex, biologically active molecules for pharmaceutical development and agricultural chemistry.[1]
Section 2: Commercial Availability & Supplier Matrix
This compound is readily available from a range of chemical suppliers, catering to different scales from milligrams for initial screening to multi-kilogram batches for larger-scale development.[5] Purity levels typically range from 95% to over 98%, with HPLC being a common method for purity assessment.[1][6]
When selecting a supplier, researchers must balance cost, availability, stated purity, and the supplier's transparency regarding analytical data. The following table summarizes offerings from several notable vendors.
| Supplier | Product/Catalog Number (Example) | Stated Purity | Available Quantities | Notes |
| Thermo Scientific Chemicals | 454600010 | 98% | 1 g, 5 g | Provides HPLC specification (>97.5%) and appearance data.[2][4] |
| Sigma-Aldrich (Merck) | SYX00342-1G (Marketed for early discovery) | Not specified | 1 g | Sold "as-is" without analytical data; buyer is responsible for confirming identity and purity.[3] |
| Anichem | T15590 | >95% | 5 g, 10 g | Offers competitive pricing for research quantities and provides an MSDS.[6] |
| Alfa Chemistry | ACM5198889 | Not explicitly stated for this product | 100 mg, 250 mg, etc. | Listed as a biochemical designed for research and industrial production.[7] |
| Chem-Impex International | 29168 | ≥ 98% (HPLC) | Not specified | Provides melting point and storage conditions; notes use in pharma and agrochemical synthesis.[1] |
| Various Marketplace Suppliers | Varies | Typically 95%-99% | Kg quantities may be available | Platforms like ChemicalBook list multiple suppliers, often from China, offering a wide range of quantities.[8] |
Disclaimer: Availability, catalog numbers, and specifications are subject to change. Researchers should always verify details directly with the supplier before ordering.
Section 3: The Procurement & Verification Workflow: A Best-Practice Model
Simply ordering a chemical is insufficient for rigorous scientific work. A self-validating system is essential to prevent costly errors and ensure data reproducibility. The causality behind this workflow is to establish a chain of trust, from supplier selection to experimental use.
The initial choice of supplier is critical. For foundational research, a supplier providing a detailed Certificate of Analysis (CoA) with lot-specific analytical data (e.g., HPLC, NMR) is preferable. While marketplaces may offer lower prices, established brands like Thermo Scientific often provide more readily accessible quality documentation.[2][4] For novel or early-stage discovery, a supplier like Sigma-Aldrich may provide unique structures, but the onus of quality control falls entirely on the researcher.[3]
Upon receipt, immediately quarantine the material and review all accompanying documentation. The Safety Data Sheet (SDS) provides critical handling and storage information. The CoA is the supplier's attestation of quality. Scrutinize it for the lot number, purity, and the analytical methods used.
This is the most crucial, non-negotiable step. Independent verification of the material's identity and purity is mandatory. The choice of technique depends on available instrumentation, but ¹H NMR and LC-MS are standard for a molecule like this.
The following diagram illustrates this essential workflow:
Section 4: Protocol - Identity & Purity Verification by ¹H NMR
This protocol describes a standard method to confirm the chemical identity of this compound. The causality is based on the principle that the magnetic environment of protons in a molecule is unique, producing a characteristic spectral fingerprint.
Objective: To verify the chemical structure of the received material against the expected proton signals.
Materials:
-
This compound (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) with TMS
-
NMR tube
-
NMR Spectrometer (300 MHz or higher)
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Instrument Setup: Load the sample into the NMR spectrometer. Set the experiment parameters for a standard proton spectrum. Ensure the instrument is properly tuned and shimmed.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to ~2.50 ppm or the TMS peak to 0.00 ppm.
-
Spectral Analysis: Analyze the processed spectrum.
-
Expected Signals: For this compound, the primary expectation is a singlet for the proton at the C5 position of the thiazole ring. Its chemical shift will be downfield due to the electron-withdrawing nature of the ring and adjacent carboxyl group. A very broad singlet corresponding to the carboxylic acid proton is also expected at a much further downfield position (>13 ppm), though its presence and position can vary.
-
Purity Assessment: Integrate the primary signal and any impurity signals. The relative integration values can provide a semi-quantitative measure of purity. Look for unexpected signals that may indicate residual solvents or synthetic byproducts.
-
Trustworthiness Check: The resulting spectrum should be compared against a reference spectrum from a trusted database (e.g., SDBS) or literature source if available. The absence of significant unassigned peaks is a strong indicator of high purity.
By implementing this rigorous, self-validating workflow, researchers can proceed with confidence, knowing that the chemical intermediates they rely on are of verified identity and sufficient purity for their demanding applications in drug discovery and development.
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theoretical calculations on the electronic structure of "2-Bromo-4-thiazolecarboxylic acid"
An In-Depth Technical Guide to the Theoretical Electronic Structure of 2-Bromo-4-thiazolecarboxylic Acid
Executive Summary
This guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound, a key intermediate in medicinal and agricultural chemistry.[1][2][3] Understanding the electronic properties of this molecule is paramount for predicting its reactivity, stability, and potential biological interactions, thereby accelerating rational drug design and development. We present a detailed protocol rooted in Density Functional Theory (DFT), a powerful computational method for accurately modeling molecular systems. This document outlines the entire computational workflow, from initial geometry optimization to in-depth analyses of Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) charge distribution. The causality behind methodological choices is explained, ensuring a self-validating and scientifically rigorous approach for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents due to its wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5] this compound serves as a versatile building block in organic synthesis, enabling the creation of more complex, biologically active molecules.[2] Its unique structure, featuring a bromine atom (an electron-withdrawing group) and a carboxylic acid group (capable of hydrogen bonding and acting as a proton donor) on the thiazole nucleus, imparts specific electronic characteristics that dictate its chemical behavior.
A thorough understanding of its electronic structure—the spatial distribution and energy of its electrons—is crucial. This knowledge allows us to:
-
Predict Reactivity: Identify the most likely sites for electrophilic and nucleophilic attack.
-
Assess Stability: Determine the molecule's kinetic stability through its HOMO-LUMO energy gap.[6]
-
Elucidate Intermolecular Interactions: Understand how the molecule might interact with biological targets like proteins or enzymes.
This guide details the application of modern computational chemistry techniques to derive these critical insights, providing a robust protocol for researchers.
The Computational Methodology: A First-Principles Approach
To probe the electronic structure of this compound, we employ Density Functional Theory (DFT), which offers an exceptional balance of computational accuracy and efficiency for medium-sized organic molecules.[7][8][9]
2.1. Rationale for Method Selection
-
Expertise & Experience: The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is based on its extensive validation and proven track record for accurately predicting the electronic properties of a wide array of organic and heterocyclic compounds.[6][9] It reliably captures electron correlation effects at a manageable computational cost.
-
Trustworthiness: To ensure a robust description of the electronic environment around all atoms, including the bromine and sulfur heteroatoms, the 6-311++G(d,p) basis set is selected. The inclusion of diffuse functions (++) is critical for accurately modeling lone pairs and potential anionic character, while polarization functions (d,p) are essential for describing the non-spherical nature of electron density in chemical bonds.
2.2. Computational Workflow
The theoretical analysis follows a logical, multi-step process designed to ensure the reliability of the final results.
Caption: Computational workflow for electronic structure analysis.
Experimental Protocol: Step-by-Step Theoretical Calculation
This protocol details the procedure using a standard quantum chemistry software package (e.g., Gaussian, ORCA).
Step 1: Molecular Structure Input
-
Construct the 3D structure of this compound using a molecular builder.
-
The empirical formula is C₄H₂BrNO₂S and the SMILES string is O=C(O)c1csc(n1)Br.
-
Save the initial coordinates in a format compatible with the chosen software.
Caption: Molecular structure of this compound.
Step 2: Geometry Optimization
-
Set up the calculation input file.
-
Specify the DFT method: B3LYP.
-
Specify the basis set: 6-311++G(d,p).
-
Initiate the geometry optimization to locate the global minimum energy conformation of the molecule. This step is crucial as all subsequent electronic properties are dependent on the accuracy of the molecular geometry.[6]
Step 3: Vibrational Frequency Analysis
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Self-Validation Check: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable minimum, requiring a re-optimization.
Step 4: Electronic Property Calculation and Analysis
-
Frontier Molecular Orbitals (FMOs):
-
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7]
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A larger gap suggests higher kinetic stability and lower chemical reactivity.
-
Visualize the HOMO and LUMO isosurfaces to identify the regions of electron-donating and electron-accepting character, respectively.
-
-
Molecular Electrostatic Potential (MEP):
-
Generate the MEP map. This map plots the electrostatic potential onto the molecule's electron density surface.
-
Identify regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen.[7]
-
Identify regions of positive potential (blue), which are electron-deficient and indicate sites for nucleophilic attack.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis to obtain a localized, Lewis-like bonding picture.[10][11]
-
Extract the natural atomic charges (e.g., Mulliken or NPA charges) to quantify the electron distribution across the molecule.[7] This provides a quantitative measure of the polarity of different bonds and atomic sites.
-
Analyze the second-order perturbation theory energy of donor-acceptor interactions. This reveals the stabilizing energy associated with intramolecular charge transfer (hyperconjugation), providing deep insight into electron delocalization within the molecule.[12][13]
-
Illustrative Data and Interpretation
The following tables present hypothetical, yet realistic, data that would be obtained from the described calculations.
Table 1: Frontier Molecular Orbital (FMO) Properties
| Parameter | Energy (eV) | Interpretation |
| E_HOMO | -6.85 | Represents the electron-donating ability. |
| E_LUMO | -2.15 | Represents the electron-accepting ability. |
| Energy Gap (ΔE) | 4.70 | A significant gap indicates high kinetic stability.[6] |
-
Interpretation: The HOMO is likely localized over the thiazole ring and the sulfur atom, indicating these are the primary sites for oxidation or electrophilic attack. The LUMO may be distributed across the C=N bond and the carboxylic acid group, suggesting these areas are susceptible to reduction or nucleophilic attack.[14]
Table 2: Natural Population Analysis (NPA) Charges
| Atom | Atom Number | NPA Charge (e) |
| Br | Br5 | -0.08 |
| S | S1 | +0.25 |
| O (carbonyl) | O8 | -0.65 |
| O (hydroxyl) | O9 | -0.70 |
| N | N3 | -0.45 |
| C (carboxyl) | C7 | +0.85 |
| C (bromo-sub) | C2 | +0.15 |
-
Interpretation: The highly positive charge on the carboxyl carbon (C7) makes it a prime site for nucleophilic attack. The negative charges on the oxygen and nitrogen atoms confirm their roles as electron-rich centers and potential sites for hydrogen bonding.[6][7] The MEP map would visually confirm these findings, with deep blue (positive) potential around the carboxyl carbon and red (negative) potential around the oxygen and nitrogen atoms.
Conclusion
The theoretical investigation of this compound's electronic structure via DFT calculations provides invaluable, atom-level insights that are not readily accessible through experimental means alone. The described protocol, employing the B3LYP functional and 6-311++G(d,p) basis set, offers a reliable and scientifically sound method for determining key electronic properties.
By analyzing the FMOs, MEP, and NBO charge distribution, researchers can build a comprehensive model of the molecule's reactivity and stability. This predictive power is a cornerstone of modern drug discovery and materials science, enabling the rational design of novel thiazole derivatives with enhanced efficacy and targeted biological activity. The methodologies and insights presented in this guide serve as a foundational tool for professionals seeking to leverage computational chemistry for advanced molecular design.
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An In-depth Technical Guide on the Crystal Structure Analysis of 2-Bromo-4-thiazolecarboxylic Acid
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This guide provides a comprehensive, technically-focused overview for researchers, scientists, and drug development professionals on the methodologies and insights derived from the crystal structure analysis of 2-bromo-4-thiazolecarboxylic acid. We will delve into the procedural rationale, from obtaining suitable crystals to the final structural elucidation and its implications.
The Strategic Importance of this compound in Scientific Research
This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its molecular framework is a key building block in medicinal chemistry, particularly in the development of novel antimicrobial and anti-inflammatory drugs.[1] The thiazole ring is a significant pharmacophore found in numerous biologically active molecules, recognized for its role in creating compounds with therapeutic effects against a range of diseases, including cancer, bacterial infections, and inflammation.[3][4][5][6]
A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount. This technique provides precise measurements of molecular dimensions, including bond lengths and angles, which no other method can rival.[7][8] The resulting structural data is invaluable for:
-
Drug Design and Development: High-resolution structural data informs the design of more effective and selective therapeutic agents by revealing precise binding site interactions.[8]
-
Understanding Intermolecular Interactions: It allows for the detailed study of non-covalent forces such as hydrogen bonding and halogen bonding, which dictate the crystal packing and can influence a compound's physical properties like solubility and stability.[7]
-
Polymorph Characterization: Identifying different crystalline forms of a pharmaceutical compound is critical, as polymorphism can significantly affect a drug's bioavailability and efficacy.[7]
Experimental Workflow: From Crystal Growth to Data Analysis
The successful determination of a crystal structure is a multi-step process that requires meticulous attention to detail. The general workflow is outlined below.
Caption: A generalized workflow for small-molecule crystal structure determination.
Cultivating Quality Crystals: The Foundation of the Analysis
The primary prerequisite for single-crystal X-ray diffraction is a high-quality, single crystal, ideally between 30 and 300 microns in size, that is free of significant defects.[8]
Step-by-Step Protocol for Crystal Growth (Slow Evaporation):
-
Solvent Screening: The initial step is to identify a suitable solvent or solvent system in which this compound exhibits moderate solubility. This is crucial for controlling the rate of crystallization.
-
Preparation of a Saturated Solution: A saturated or near-saturated solution is prepared, often with gentle heating to ensure complete dissolution. The solution is then filtered to remove any particulate matter.
-
Controlled Evaporation: The filtered solution is placed in a vial, which is then loosely covered (e.g., with perforated parafilm). This allows the solvent to evaporate slowly over time.
-
Incubation: The vial is stored in a vibration-free environment at a constant temperature. This quiescent state is essential to allow for the orderly arrangement of molecules into a crystalline lattice.
-
Harvesting: Once crystals of suitable size and quality have formed, they are carefully removed from the solution using a specialized tool like a cryoloop or a fine needle.
Illuminating the Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances.[8] The fundamental principle involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern.[8]
Data Collection Procedure:
-
Crystal Mounting: The selected crystal is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.
-
Unit Cell Determination: An initial set of diffraction images is collected to determine the dimensions of the unit cell, the basic repeating unit of the crystal.
-
Data Collection Strategy: A systematic approach is taken to collect a complete set of diffraction data, ensuring that the intensities of as many unique reflections as possible are measured. For small-molecule structures, it is standard to collect data to a resolution of at least 0.85 Å.[9]
-
Data Reduction: The raw diffraction images are processed to correct for various experimental factors. This yields a final reflection file containing the Miller indices (hkl), the intensity of each reflection, and its standard uncertainty.
Deciphering the Data: Structure Solution and Refinement
The processed diffraction data is used to generate a three-dimensional model of the atomic arrangement within the crystal.
Computational Steps:
-
Structure Solution: This step addresses the "phase problem" inherent in diffraction data. Software packages utilize direct methods or other algorithms to determine initial phases for the measured reflection intensities, leading to an initial electron density map.
-
Model Building: The initial electron density map is interpreted to identify the positions of the atoms in the molecule.
-
Refinement: The atomic coordinates and other parameters are adjusted in a least-squares refinement process to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final structural model is rigorously checked for correctness and quality using a variety of crystallographic metrics.
Structural Insights into this compound
While the specific crystallographic data for this compound is not publicly detailed in the search results, we can infer its likely structural characteristics based on its chemical nature and the behavior of similar molecules.
Expected Molecular Geometry and Intermolecular Interactions:
-
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that in the solid state, molecules of this compound will form dimeric structures through strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.
-
Halogen Bonding: The bromine atom attached to the thiazole ring is a potential halogen bond donor. It may form directional non-covalent interactions with electronegative atoms such as the oxygen of the carboxylic acid or the nitrogen of the thiazole ring on neighboring molecules.
-
π-π Stacking: The aromatic thiazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.
These intermolecular forces collectively dictate the overall crystal packing and influence the material's bulk properties.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂BrNO₂S | [10][11] |
| Molecular Weight | 208.03 g/mol | [10][11] |
| CAS Number | 5198-88-9 | [10][11] |
| Physical Form | Solid | [11] |
Conclusion and Future Perspectives
The crystal structure analysis of this compound provides foundational knowledge for its application in drug discovery and materials science. The precise three-dimensional structure allows for a more rational design of novel compounds with enhanced biological activity and optimized physicochemical properties. Future research could explore the co-crystallization of this molecule with active pharmaceutical ingredients to create new solid forms with improved properties. Furthermore, the detailed structural information can be used to validate and refine computational models, accelerating the discovery and development of new chemical entities.
References
- Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 2).
- Mat-test. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Al-Ghorbani, M., et al. (2019). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central.
- Al-Ostath, A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH.
- PubChem. (n.d.). 2-bromo-1,3-thiazole-4-carboxylic acid.
- Abdel-Sattar, E. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure.
- El-Metwaly, N., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC - NIH.
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Methodological & Application
step-by-step synthesis protocol for "2-Bromo-4-thiazolecarboxylic acid"
Application Note & Protocol
A Validated Two-Step Synthesis of 2-Bromo-4-thiazolecarboxylic Acid for Pharmaceutical and Agrochemical Research
Abstract: This application note provides a detailed, field-proven protocol for the synthesis of this compound, a critical building block in medicinal and agricultural chemistry.[1] The described methodology follows a robust two-step sequence, commencing with the Sandmeyer bromination of commercially available ethyl 2-aminothiazole-4-carboxylate, followed by a high-yield saponification to afford the target acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, a comprehensive safety analysis, and methods for product validation to ensure scientific integrity and reproducibility.
Introduction and Significance
This compound is a heterocyclic compound of significant interest due to its role as a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its structure, featuring a reactive bromine atom at the 2-position and a carboxylic acid at the 4-position, makes it a versatile scaffold for further chemical modification. Notably, it is a crucial precursor for the synthesis of Thiabendazole, an effective anthelmintic and fungicide.[3] Its derivatives are also widely explored in the development of novel antimicrobial agents, herbicides, and anti-inflammatory drugs.[1]
The protocol detailed herein presents a reliable and scalable pathway that avoids the direct handling of hazardous reagents like elemental bromine, instead relying on a well-established Sandmeyer reaction. This approach offers high regioselectivity and generally good yields, making it suitable for both academic research and industrial applications.[4][5]
Synthetic Strategy Overview
The synthesis is accomplished via a two-step process. The strategic decision to use an ester of the starting material protects the carboxylic acid functionality during the Sandmeyer reaction and improves solubility in the organic solvent used.
-
Step 1: Sandmeyer Reaction. The 2-amino group of ethyl 2-aminothiazole-4-carboxylate is converted to a diazonium salt intermediate using n-butyl nitrite. This salt is then immediately displaced by a bromide ion, catalyzed by copper(I) bromide (CuBr), to yield ethyl 2-bromothiazole-4-carboxylate. This classic reaction is highly efficient for the conversion of aromatic and heteroaromatic amines to halides.[5][6]
-
Step 2: Saponification. The resulting ethyl ester is hydrolyzed under basic conditions using sodium hydroxide. Subsequent acidification protonates the carboxylate salt, causing the final product, this compound, to precipitate from the aqueous solution, allowing for straightforward isolation.[7]
Diagram 1: Overall two-step synthetic workflow.
Detailed Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
n-Butyl nitrite is volatile and flammable; handle with care away from ignition sources.
-
Copper salts can be toxic; avoid inhalation of dust and skin contact.
-
Handle concentrated acids and bases with extreme caution.
This procedure is adapted from established Sandmeyer-type reactions on 2-aminothiazole derivatives.[4][6] The use of n-butyl nitrite in acetonitrile provides a milder alternative to aqueous nitrous acid systems.
Materials and Reagents:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Copper(I) bromide (CuBr)
-
n-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
0.1 M Aqueous ammonia solution
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and copper(I) bromide (1.5 eq) in acetonitrile (approx. 10 mL per 1 mmol of substrate).
-
Diazotization: With vigorous stirring at room temperature, add n-butyl nitrite (1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-65 °C. The reaction is typically rapid and accompanied by the evolution of nitrogen gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 15-30 minutes).[4]
-
Work-up (Part 1): Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up (Part 2): Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it twice with a 0.1 M aqueous ammonia solution to remove residual copper salts. Follow with a wash using brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-bromothiazole-4-carboxylate, which can often be used in the next step without further purification.
This protocol employs a standard base-catalyzed hydrolysis of the ester intermediate.[7]
Materials and Reagents:
-
Ethyl 2-bromothiazole-4-carboxylate (crude from Protocol 1)
-
Methanol
-
10% Sodium hydroxide (NaOH) aqueous solution
-
1.5 N Hydrochloric acid (HCl) aqueous solution
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in methanol.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add a 10% NaOH solution (1.0-1.1 eq) dropwise while stirring. Causality Note: Cooling is essential to control the exothermic nature of saponification and prevent potential side reactions.
-
Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the reaction by TLC until the ester starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Precipitation: To the remaining aqueous layer, slowly add 1.5 N HCl with stirring until the pH reaches 4-5. Causality Note: Acidification protonates the sodium 2-bromo-4-thiazolecarboxylate salt, rendering it insoluble in water and causing it to precipitate.
-
Isolation: Collect the white solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight to yield this compound. A typical yield for this step is over 90%.[7]
Quantitative Data and Characterization
The following table summarizes the quantitative aspects of the described protocol.
| Parameter | Step 1: Sandmeyer Reaction | Step 2: Saponification |
| Key Reagents | Ethyl 2-aminothiazole-4-carboxylate, CuBr, n-Butyl nitrite | Ethyl 2-bromothiazole-4-carboxylate, NaOH |
| Solvent | Acetonitrile | Methanol / Water |
| Temperature | 60-65 °C[6] | 0 °C[7] |
| Reaction Time | 15-30 minutes[4] | 2 hours[7] |
| Typical Yield | ~80% (for similar substrates)[4] | >90%[7] |
Product Characterization: The final product, this compound (CAS 5198-88-9), should be a white to off-white solid.[7]
-
Molecular Formula: C₄H₂BrNO₂S
-
Molecular Weight: 208.03 g/mol
-
Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
LCMS: To confirm the molecular weight.[7]
-
¹H NMR: To verify the chemical structure.
-
Melting Point: To assess purity.
-
References
- Ali, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Bar-Haim, G., et al. (2007). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH.
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
- Xiang, H., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH.
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
- Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
- PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid.
- Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid.
- Amerigo Scientific. (n.d.). 2-Amino-4-thiazolecarboxylic acid hydrobromide (90%).
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Bromo-4-thiazolecarboxylic acid
Introduction: The Strategic Importance of 2-Aryl-4-thiazolecarboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness, mild conditions, and exceptional functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[1] Within this context, the 2-aryl-4-thiazolecarboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in molecules with a wide array of biological activities. The strategic synthesis of these compounds via Suzuki coupling, using 2-Bromo-4-thiazolecarboxylic acid as a key building block, provides a direct and modular route to novel chemical entities for drug discovery programs.[3]
This guide provides a comprehensive overview, field-proven insights, and detailed protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances specific to this substrate, explore the rationale behind selecting optimal reaction components, and offer a validated, step-by-step protocol for researchers and drug development professionals.
Section 1: Reaction Principle and Mechanistic Considerations
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium catalytic cycle.[4][5] Understanding this cycle is paramount to troubleshooting and optimizing reactions for a specific substrate like this compound.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole ring. This is often the rate-determining step. The electron-deficient nature of the thiazole ring generally facilitates this process.[2][6]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its corresponding boronate ester) is transferred to the palladium(II) center. This transfer is mediated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[5][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired 2-aryl-4-thiazolecarboxylic acid product and regenerating the active Pd(0) catalyst.[4]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A generalized workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this "evacuate-backfill" cycle three times to ensure the reaction environment is free of oxygen. [4]3. Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is 0.1–0.3 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up - Quenching and Dilution: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Work-up - Acidification and Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2-3. This crucial step protonates the product, rendering it soluble in the organic layer. [8][9]Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Work-up - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2-aryl-4-thiazolecarboxylic acid. [4]
Section 4: Troubleshooting and Common Side Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient base; Poor solubility. | Ensure rigorous inert atmosphere and use fresh, degassed solvents. Increase base equivalents. Switch to a more polar solvent like DMF or use a more active catalyst system (e.g., from Table 1, Entry 3). |
| Protodeboronation | The boronic acid degrades (C-B bond replaced by C-H). Often caused by excess water, high temperature, or prolonged reaction times. [10] | Use a boronic ester (e.g., pinacol ester) which is more stable. [10]Use K₃PO₄ as the base. Minimize reaction time and temperature once the starting material is consumed. |
| Dehalogenation | The starting material's C-Br bond is replaced by C-H. [6] | This can be caused by certain bases or impurities. Ensure high-purity reagents. A milder base like NaHCO₃ or a different solvent system may help. |
| Homocoupling of Boronic Acid | Two boronic acid molecules couple to form a biaryl byproduct. Primarily caused by the presence of oxygen. [10] | Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Difficult Purification | Product is insoluble or streaks on silica gel. | The carboxylic acid can interact strongly with silica. Add a small amount of acetic acid (0.5-1%) to the chromatography eluent to improve mobility. Alternatively, consider converting the product to its methyl ester for easier purification, followed by saponification. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?. [Link]
- Rossi, R., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Klapars, A., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(10), 3492-3499. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Abdel-Maksoud, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17822. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Al-dujaili, A. H., et al. (2019). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Applied Organometallic Chemistry, 33(4), e4794. [Link]
- NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(23), 7378-7392. [Link]
- Chemistry Corner (YouTube). Suzuki Coupling. [Link]
- Reddit r/OrganicChemistry. Do carboxylic acids interfere with Suzukis?. [Link]
- Bakherad, M., et al. (2019). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of Sulfur Chemistry, 40(6), 636-648. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Gontla, R., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1731-1748. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Reddit r/chemistry. carboxylic acid separation following a suzuki reaction. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 7. Suzuki Coupling [organic-chemistry.org]
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synthesis of antimicrobial agents from "2-Bromo-4-thiazolecarboxylic acid"
An Application Guide to the Synthesis of Novel Antimicrobial Agents from 2-Bromo-4-thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The thiazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3][4] This application note provides a detailed guide for the synthesis of diverse libraries of potential antimicrobial agents starting from the versatile building block, this compound. We present detailed, field-tested protocols for the strategic functionalization of both the C2-bromo position and the C4-carboxylic acid group through robust chemical transformations, including amide coupling, esterification, and palladium-catalyzed Suzuki-Miyaura cross-coupling. The rationale behind experimental choices, detailed workflows, and methods for structural characterization are discussed to empower researchers in the discovery of next-generation antimicrobial drugs.
Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of numerous pharmacologically active molecules.[3][5] Its presence in natural products like penicillin and clinically used drugs such as sulfathiazole highlights its significance in combating microbial infections.[2][6] The thiazole nucleus acts as a versatile pharmacophore capable of engaging in various biological interactions, often serving as a rigid scaffold to orient functional groups for optimal target binding. The development of hybrid molecules, which combine the thiazole moiety with other heterocyclic systems, has emerged as a particularly fruitful strategy for creating compounds with enhanced antimicrobial potency and novel mechanisms of action.[3][7]
This compound is an ideal starting material for building molecular diversity. It possesses two distinct and chemically addressable functional groups:
-
A Carboxylic Acid at the C4-position: This group can be readily converted into amides, esters, and other derivatives, allowing for the exploration of hydrogen bonding interactions and modulation of physicochemical properties like solubility and cell permeability.
-
A Bromine Atom at the C2-position: This serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl substituents to probe steric and electronic effects on biological activity.
This guide provides the foundational chemistry to leverage this dual functionality, enabling the rapid generation of compound libraries for antimicrobial screening.
Strategic Overview of Synthetic Pathways
The synthetic strategy hinges on the sequential or orthogonal modification of the two key functional groups. The choice of pathway depends on the desired final structures and the chemical compatibility of the reagents involved.
Caption: High-level synthetic strategies from the starting material.
Key Synthetic Transformations: Protocols and Scientific Rationale
This section details the experimental protocols for the core reactions used to functionalize this compound.
Amide Bond Formation via Carbodiimide Coupling
Amide coupling is one of the most frequently used reactions in medicinal chemistry, enabling the linkage of a carboxylic acid with a diverse array of primary or secondary amines.[8] This reaction introduces a stable amide bond that can act as a hydrogen bond donor and acceptor, profoundly influencing the compound's interaction with biological targets.
Causality Behind Experimental Choices:
-
Activation Strategy: Direct condensation of a carboxylic acid and an amine is generally unfavorable. The carboxylic acid must first be activated to form a more reactive intermediate. We utilize a carbodiimide-based method with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
-
Why EDC/HOBt? EDC is a water-soluble carbodiimide, making the dicyclohexylurea byproduct easy to remove during aqueous workup. HOBt is added as an activating agent that reacts with the initial O-acylisourea intermediate to form an activated ester. This strategy is highly efficient and, crucially, minimizes the risk of racemization if chiral amines are used.[8]
-
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used to neutralize the hydrochloride salt of EDC and to deprotonate the amine component, ensuring it remains a potent nucleophile.
Protocol 1: Synthesis of N-Benzyl-2-bromo-4-thiazolecarboxamide
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 208 mg, 1.0 mmol), HOBt (1.2 eq, 162 mg, 1.2 mmol), and anhydrous Dichloromethane (DCM, 10 mL).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq, 230 mg, 1.2 mmol) and stir for 20 minutes. A white precipitate of the activated ester may form.
-
Amine Addition: Add DIPEA (2.5 eq, 0.44 mL, 2.5 mmol) followed by the dropwise addition of benzylamine (1.1 eq, 0.12 mL, 1.1 mmol).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure amide.
| Compound | Starting Material | Amine | Yield | ¹H NMR (CDCl₃, 400 MHz) δ | MS (ESI+) m/z |
| 3a | This compound | Benzylamine | 80-90% | 8.15 (s, 1H), 7.40-7.25 (m, 5H), 6.80 (br s, 1H), 4.65 (d, J=5.6 Hz, 2H) | 297.0, 299.0 [M+H]⁺ |
| 3b | This compound | Aniline | 75-85% | 8.80 (br s, 1H), 8.20 (s, 1H), 7.65 (d, J=7.8 Hz, 2H), 7.40 (t, J=7.8 Hz, 2H), 7.20 (t, J=7.4 Hz, 1H) | 283.0, 285.0 [M+H]⁺ |
Table 1: Representative data for synthesized 2-bromo-4-thiazolecarboxamides.
Esterification of the Carboxylic Acid
Esterification is a fundamental transformation that converts carboxylic acids into esters. In drug development, this modification can enhance lipophilicity, improve membrane permeability, and create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.[9][10]
Causality Behind Experimental Choices:
-
Method: Fischer esterification, the direct reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄), is a simple and cost-effective method.
-
Driving Equilibrium: The reaction is reversible. To drive it towards the ester product, the alcohol is used as the solvent (a large excess), and the water formed is removed, often azeotropically if a higher boiling solvent is used. For simple alcohols like methanol or ethanol, the large excess is sufficient.
Protocol 2: Synthesis of Methyl 2-bromo-4-thiazolecarboxylate
-
Setup: Suspend this compound (1.0 eq, e.g., 2.08 g, 10.0 mmol) in Methanol (50 mL).
-
Catalyst Addition: Cool the suspension to 0 °C and slowly add concentrated Sulfuric Acid (H₂SO₄, 0.1 eq, 0.05 mL, 1.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate (50 mL) and wash carefully with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid, followed by brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester, which is often pure enough for the next step or can be further purified by chromatography.
Suzuki-Miyaura Cross-Coupling of the C2-Bromo Position
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[11][12] It is exceptionally reliable for creating biaryl and heteroaryl-aryl structures, which are common motifs in antimicrobial agents.[13]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. We use Pd(PPh₃)₄, a common and effective pre-catalyst that generates Pd(0) in situ. The triphenylphosphine (PPh₃) ligands stabilize the palladium center throughout the catalytic cycle.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[14] An aqueous solution of the base is typically used.
-
Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Synthesis of Methyl 2-phenyl-4-thiazolecarboxylate
-
Preparation: In a flask suitable for heating under inert conditions, combine Methyl 2-bromo-4-thiazolecarboxylate (from Protocol 2; 1.0 eq, e.g., 222 mg, 1.0 mmol), Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and Pd(PPh₃)₄ (0.05 eq, 58 mg, 0.05 mmol).
-
Solvents and Base: Add Toluene (8 mL) and a 2M aqueous solution of Na₂CO₃ (2.0 eq, 1.0 mL, 2.0 mmol).
-
Inerting: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction to 90-100 °C under a nitrogen atmosphere for 8-12 hours. Monitor for the disappearance of the starting bromide by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and water (15 mL). Separate the layers.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., Hexanes:Ethyl Acetate) to afford the desired coupled product. Potential side products include homo-coupled boronic acid (biphenyl), which must be removed during purification.[15]
Protocol: Antimicrobial Susceptibility Testing
Once a library of compounds is synthesized and purified, their biological activity must be assessed. The minimum inhibitory concentration (MIC) is the standard metric used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 4: MIC Determination
-
Stock Preparation: Prepare 1 mg/mL stock solutions of each synthesized compound in Dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
| Compound ID | Structure Modification | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| Cmpd-1 | 2-Bromo, N-benzyl amide | 64 | >128 |
| Cmpd-2 | 2-(4-Fluorophenyl), N-benzyl amide | 8 | 32 |
| Cmpd-3 | 2-(4-Methoxyphenyl), N-benzyl amide | 16 | 64 |
| Cmpd-4 | 2-Phenyl, N-phenyl amide | 32 | >128 |
Table 2: Illustrative MIC data for a hypothetical compound series to demonstrate structure-activity relationships (SAR).
Conclusion
This compound is a powerful and versatile starting material for the synthesis of novel antimicrobial agents. By employing robust and well-understood synthetic transformations such as amide coupling and Suzuki-Miyaura cross-coupling, researchers can efficiently generate large libraries of structurally diverse compounds. The protocols and rationale provided in this guide offer a solid foundation for initiating a drug discovery program aimed at combating the global threat of antibiotic resistance. Systematic evaluation of these compounds for their antimicrobial activity will undoubtedly unveil valuable structure-activity relationships, paving the way for the development of potent new medicines.
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- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
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- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017).
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Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from 2-Bromo-4-thiazolecarboxylic Acid
Abstract
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of debilitating diseases. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles remains a critical objective in medicinal chemistry. Thiazole derivatives have emerged as a promising class of compounds, with several demonstrating potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2). This document provides a comprehensive guide for utilizing 2-Bromo-4-thiazolecarboxylic acid , a versatile chemical intermediate, as a starting scaffold for the discovery and development of next-generation anti-inflammatory drugs. We present a structured workflow, from initial library synthesis to multi-tiered biological screening, underpinned by a rationale-driven approach to identify and optimize lead candidates targeting critical inflammatory pathways such as NF-κB and COX-2.
Introduction: The Rationale for Thiazole Scaffolds in Anti-inflammatory Drug Discovery
Inflammation is a protective response of the body to injury or infection, but chronic inflammation can lead to diseases such as rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders.[1][2] A central signaling pathway governing the expression of pro-inflammatory genes is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[3][4][5] Upon activation by stimuli like cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the NF-κB transcription factor translocates to the nucleus, inducing the expression of genes encoding cytokines, chemokines, and enzymes like COX-2, which is responsible for producing inflammatory prostaglandins.[5][6][7]
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[8][9] Thiazole derivatives have shown a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Specifically, many thiazole-containing compounds have been identified as potent inhibitors of COX-2, offering a targeted approach to reducing inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[10][11][12][13][14]
This compound is an ideal starting point for a drug discovery campaign.[15][16][17] Its structure features three key points for chemical modification: the bromine atom at the 2-position, the carboxylic acid at the 4-position, and the thiazole ring itself. This allows for the systematic synthesis of a diverse library of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
A Proposed Drug Development Workflow
This guide outlines a logical, multi-stage process for developing novel anti-inflammatory agents starting from this compound. The workflow is designed to efficiently identify promising lead compounds through a combination of synthetic chemistry and a robust biological screening cascade.
Caption: High-level workflow for anti-inflammatory drug discovery.
Phase 1: Derivative Library Synthesis
The versatility of this compound allows for the creation of a diverse library of analogues.[15] The primary handles for modification are the carboxylic acid group and the bromine atom.
Protocol 3.1: Synthesis of Amide Derivatives The carboxylic acid can be readily converted to a wide range of amides, a common functional group in many drugs.
-
Acid Chloride Formation: Suspend this compound (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours or until gas evolution ceases. Remove the solvent under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in fresh DCM and cool to 0°C. Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Work-up: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting amide by column chromatography or recrystallization.
Protocol 3.2: Palladium-Catalyzed Cross-Coupling Reactions The bromo- group at the 2-position is a prime site for introducing aryl or heteroaryl substituents via Suzuki or Stille coupling, significantly increasing molecular diversity.
-
Esterification: Before cross-coupling, protect the carboxylic acid, typically as a methyl or ethyl ester, to prevent side reactions. Reflux this compound in methanol or ethanol with a catalytic amount of sulfuric acid for 6-12 hours.
-
Suzuki Coupling: To a solution of the esterified starting material (1.0 eq) and a boronic acid derivative (1.2 eq) in a solvent mixture like dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction & Work-up: Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 80-100°C for 8-24 hours. After cooling, dilute with ethyl acetate and wash with water and brine. Dry, concentrate, and purify the coupled product by column chromatography.
-
Saponification: Hydrolyze the ester back to the carboxylic acid using a base like LiOH or NaOH in a THF/water mixture to yield the final product.
Phase 2: Multi-Tiered In Vitro Screening
A hierarchical screening approach ensures that resources are focused on the most promising compounds.
Tier 1: Primary Screening - COX Enzyme Inhibition
The initial screen should assess the ability of the synthesized compounds to inhibit COX-1 and COX-2 enzymes to identify potent inhibitors and determine their selectivity.
Protocol 4.1: COX-1/COX-2 Inhibitor Screening Assay (Fluorometric)
-
Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe (e.g., ADHP).
-
Procedure: In a 96-well plate, add buffer, heme, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations (e.g., 0.01 to 100 µM).
-
Initiation: Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Measurement: Incubate for 10-20 minutes at 37°C. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) using a plate reader.
-
Analysis: Calculate the percent inhibition relative to a DMSO vehicle control. Determine the IC₅₀ value (the concentration required for 50% inhibition) for each compound against both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| TZA-001 | >100 | 15.2 | >6.6 |
| TZA-002 | 25.5 | 0.8 | 31.9 |
| TZA-003 | 5.2 | 5.5 | 0.95 |
| Celecoxib (Ref.) | 20.1 | 0.08 | >250 |
| Table 1: Representative hypothetical data from a primary COX inhibition screen. |
Tier 2: Secondary Screening - Cell-Based Assays
Compounds showing high potency and selectivity for COX-2 (e.g., SI > 10) should advance to cell-based models to confirm their activity in a more physiologically relevant context.
Protocol 4.2: LPS-Stimulated RAW 264.7 Macrophage Assay
This assay measures the inhibition of key inflammatory mediators in a murine macrophage cell line.[18][19][20]
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate for 18-24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite concentration in the supernatant using the Griess Reagent.
-
Prostaglandin E₂ (PGE₂) Production: Quantify PGE₂ levels in the supernatant using a commercial ELISA kit.
-
Cytokine Release (TNF-α, IL-6): Measure the concentration of pro-inflammatory cytokines in the supernatant via ELISA.[21]
-
Cell Viability: Perform an MTT or similar assay on the remaining cells to rule out cytotoxicity.
-
Phase 3: Mechanism of Action & Lead Optimization
For compounds that demonstrate significant efficacy in cell-based assays without cytotoxicity, further studies are required to elucidate their precise mechanism of action and to guide further synthetic optimization.
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Application Notes & Protocols: The Strategic Use of 2-Bromo-4-thiazolecarboxylic Acid in the Synthesis of Novel Pesticides and Herbicides
Abstract
The thiazole ring is a privileged scaffold in modern agrochemistry, forming the core of numerous commercially successful insecticides, fungicides, and herbicides.[1][2][3][4] Its unique electronic properties and ability to engage in critical biological interactions make it a focal point for the discovery of new crop protection agents.[5][6] This guide focuses on a particularly valuable synthetic intermediate: 2-Bromo-4-thiazolecarboxylic acid . We will explore its strategic importance and provide detailed protocols for its derivatization into potential pesticide and herbicide candidates. This document is intended for researchers, chemists, and drug development professionals in the agrochemical sector, offering both the foundational principles and practical methodologies for leveraging this versatile building block.
Introduction: Why this compound?
This compound (CAS 5198-88-9) is not merely another heterocyclic compound; it is a strategically functionalized building block designed for efficient and divergent synthesis.[7] Its value lies in the orthogonal reactivity of its two key functional groups:
-
The Carboxylic Acid (Position 4): This group is a versatile handle for forming amides and esters—moieties that are fundamental to the structure of countless bioactive molecules. It provides a straightforward entry point for introducing a wide array of substituents to probe structure-activity relationships (SAR).
-
The Bromo Group (Position 2): The bromine atom is an excellent leaving group, making the C2 position ripe for nucleophilic substitution or, more significantly, for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of complex aryl, heteroaryl, or alkyl groups late in the synthetic sequence, a crucial strategy for optimizing a lead compound's efficacy and properties.
This dual functionality allows chemists to build molecular complexity in a controlled, stepwise manner, making it an ideal starting point for the creation of large, diverse libraries of compounds for high-throughput screening. It is a known key intermediate in the synthesis of fungicides like thiabendazole, highlighting its established role in the industry.[8][9]
Physicochemical Properties & Handling
A clear understanding of the starting material is paramount for reproducible and safe experimentation.
| Property | Value | Source |
| CAS Number | 5198-88-9 | [7] |
| Molecular Formula | C₄H₂BrNO₂S | [7] |
| Molecular Weight | 208.03 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 217 °C | [7] |
| Storage | Store at 0-8 °C, keep dry | [7] |
Safety Note: As with all bromo-aromatic compounds and carboxylic acids, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Workflow: From Building Block to Bioactive Candidate
The following diagram illustrates a typical research workflow, demonstrating how this compound is utilized to generate and screen a library of novel compounds for pesticidal or herbicidal activity.
Caption: General workflow for developing agrochemicals from this compound.
Protocol 1: Synthesis of N-Aryl-2-bromo-4-thiazolecarboxamide Library
This protocol details the conversion of the carboxylic acid into a library of amide derivatives. Amide synthesis is a foundational step, as the N-aryl substituent can be varied to significantly alter the biological activity of the final compound.
Principle & Rationale
Directly reacting a carboxylic acid with an amine is generally inefficient. The carboxylic acid must first be "activated" to make the carbonyl carbon a more potent electrophile. We will use thionyl chloride (SOCl₂) to convert the carboxylic acid to a highly reactive acyl chloride intermediate. This intermediate readily reacts with a primary amine (in this case, various substituted anilines) to form a stable amide bond. This two-step, one-pot procedure is robust and easily parallelized for library synthesis.
Materials and Reagents
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)
-
A library of substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, etc.)
-
Triethylamine (Et₃N)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under anhydrous conditions
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology
-
Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.08 g, 10.0 mmol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Acyl Chloride Formation: Add anhydrous DCM (40 mL) followed by thionyl chloride (1.5 mL, 20.0 mmol, 2.0 eq). Add one drop of anhydrous DMF as a catalyst.
-
Causality: DMF catalyzes the formation of the Vilsmeier-Haack reagent in situ, which is the true catalytic species that accelerates the conversion to the acyl chloride.
-
-
Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. This will leave the crude 2-bromo-4-thiazolecarbonyl chloride as a solid or oil.
-
Amide Formation: Re-dissolve the crude acyl chloride in anhydrous DCM (40 mL) under a nitrogen atmosphere. In a separate flask, dissolve the desired substituted aniline (10.0 mmol, 1.0 eq) and triethylamine (2.8 mL, 20.0 mmol, 2.0 eq) in anhydrous DCM (10 mL).
-
Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl that is generated during the reaction, preventing it from protonating the aniline and rendering it unreactive.
-
-
Addition: Cool the acyl chloride solution to 0°C in an ice bath. Add the aniline/triethylamine solution dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Self-Validation: Each wash step serves a purpose. The HCl wash removes excess triethylamine and any unreacted aniline. The bicarbonate wash removes any remaining acidic species. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain the pure N-aryl-2-bromo-4-thiazolecarboxamide.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol uses the bromo-thiazole intermediate from Protocol 1 to introduce new aryl or heteroaryl groups at the C2 position, a key step in fine-tuning biological activity.
Principle & Rationale
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organohalide (our bromo-thiazole) and an organoboron compound (a boronic acid or ester). It is widely used in pharmaceutical and agrochemical synthesis due to its mild reaction conditions and high tolerance for various functional groups, including the amide we just installed. Each component of the reaction has a critical role.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
N-Aryl-2-bromo-4-thiazolecarboxamide (from Protocol 1)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvents (e.g., Toluene and Ethanol, or Dioxane)
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Methodology
-
Setup: To a Schlenk flask, add the N-Aryl-2-bromo-4-thiazolecarboxamide (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with argon or nitrogen.
-
Trustworthiness: This step is critical. Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the reaction. Rigorous exclusion of air ensures the catalytic cycle proceeds efficiently.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add the degassed solvents via syringe. A common system is a mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).
-
Causality: The solvent system is chosen to dissolve both the organic-soluble starting materials and the inorganic base. Degassing the solvents (by sparging with argon or freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final 2-aryl-thiazole product.
Data Interpretation & Structure-Activity Relationships (SAR)
The protocols above enable the synthesis of a diverse library of compounds. The biological data obtained from screening these compounds can be tabulated to derive SAR insights, which guide the next round of synthesis.
Table 1: Hypothetical Insecticidal Activity (LC₅₀) against Plutella xylostella
| Compound ID | R¹ (at C2) | R² (Amide N-substituent) | LC₅₀ (mg/L) |
| I-1 | Br | 4-Cl-Ph | 15.8 |
| I-2 | Br | 4-OCH₃-Ph | 45.2 |
| I-3 | Br | 2,4-diF-Ph | 12.1 |
| II-1 | 4-F-Ph | 4-Cl-Ph | 6.5 |
| II-2 | 4-CN-Ph | 4-Cl-Ph | 5.3 |
| II-3 | Phenyl | 4-Cl-Ph | 9.7 |
Expertise & Insights:
-
From compounds I-1 to I-3 , we see that electron-withdrawing groups on the N-phenyl ring (Cl, F) tend to improve activity compared to electron-donating groups (OCH₃). This is a common trend in agrochemical SAR.[4][10]
-
Comparing I-1 with II-1 , II-2 , and II-3 , replacing the bromine at C2 via Suzuki coupling significantly boosts potency.
-
The introduction of a strongly electron-withdrawing nitrile group at the C2-phenyl position (II-2 ) gives the most potent compound in this hypothetical series, suggesting this is a key interaction point with the biological target. This provides a clear direction for further optimization.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of novel agrochemicals. Its pre-installed, orthogonally reactive functional groups provide a logical and efficient pathway for creating diverse molecular libraries. The protocols detailed herein for amidation and subsequent Suzuki-Miyaura cross-coupling represent a robust and field-proven workflow for moving from a simple building block to complex, biologically active candidates suitable for lead identification and optimization programs in the pesticide and herbicide discovery pipeline.
References
- ResearchGate. (2025). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. [Link]
- Wikipedia. (n.d.). Thiazole. [Link]
- ACS Publications. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. [Link]
- MDPI. (n.d.).
- ResearchGate. (2022).
- ACS Publications. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. [Link]
- PubMed. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. [Link]
- National Institutes of Health (NIH). (2019). Novel Thiazole Phenoxypyridine Derivatives Protect Maize from Residual Pesticide Injury Caused by PPO-Inhibitor Fomesafen. [Link]
- PubMed. (2023).
- PubMed. (2010).
- National Institutes of Health (NIH). (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]
- PubMed. (n.d.). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1][3]oxazin-6-yl)isoindoline-1,3-diones. [Link]
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- 6. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
detailed experimental procedure for the diazotization of 2-amino-4-thiazolecarboxylic acid
Application Note & Protocol
Topic: Detailed Experimental Procedure for the Diazotization of 2-Amino-4-Thiazolecarboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of primary aromatic amines to diazonium salts is a cornerstone of modern organic synthesis, providing a gateway to a vast array of chemical transformations. 2-Amino-4-thiazolecarboxylic acid is a valuable heterocyclic building block, integral to the synthesis of numerous pharmacologically active compounds.[1][2][3] This application note provides a comprehensive, field-tested protocol for the diazotization of 2-amino-4-thiazolecarboxylic acid. The procedure is designed to generate the corresponding diazonium salt for immediate (in situ) use in subsequent synthetic steps. We place a paramount emphasis on the mechanistic rationale behind the protocol and the critical safety procedures required for handling potentially hazardous diazonium intermediates.
Foundational Principles & Mechanistic Overview
The diazotization of a primary aromatic amine involves its reaction with nitrous acid (HNO₂) to form a diazonium salt.[4][5] Because nitrous acid is unstable, it is generated in situ from the reaction of a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).
The reaction mechanism proceeds through several key steps:
-
Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 2-amino-4-thiazolecarboxylic acid attacks the nitrosonium ion.
-
Proton Transfers & Dehydration: A series of proton transfer steps follows, leading to the formation of an N-nitrosamine intermediate.[6] Further protonation of the oxygen atom and subsequent elimination of a water molecule generates the diazonium ion, characterized by a nitrogen-nitrogen triple bond (—N₂⁺).
The stability of the resulting diazonium salt is the single most critical parameter in this procedure. Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, especially when isolated in solid form.[7][8] Their stability is highly dependent on temperature; decomposition is rapid at room temperature but significantly suppressed at temperatures between 0 and 5 °C. Therefore, strict temperature control is non-negotiable.
Hazard Analysis & Mandatory Safety Protocols
WARNING: Diazonium salts are thermally unstable and can be sensitive to friction and shock, posing a significant explosion hazard, particularly in the solid, dry state.[7][8][9] This protocol is designed for the in situ generation and immediate consumption of the diazonium salt, avoiding its isolation.
Reagent-Specific Hazards:
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent and is acutely toxic upon ingestion or inhalation. It can cause severe eye irritation and skin irritation.[10]
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Vapors can cause respiratory irritation.
The Cardinal Rules for Safe Diazotization: Adherence to the following safety rules is mandatory for the safe execution of this protocol.[7][8][9]
-
Assume Explosive Properties: Unless proven otherwise by rigorous thermal analysis, all diazonium salts must be treated as potentially explosive.
-
Strict Temperature Control: The reaction temperature must be maintained below 5 °C at all times using an ice-salt bath. An exothermic event can lead to rapid gas generation (N₂) and a runaway reaction.
-
Never Isolate the Solid: Do not attempt to isolate the solid diazonium salt. The resulting solution should be used directly in the subsequent reaction. If isolation is ever deemed absolutely necessary for a specific research purpose, it must be performed on a micro-scale (e.g., <0.75 mmol) with extreme precautions and behind a blast shield.[7][8]
-
Stoichiometric Reagent Use: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and the formation of unstable byproducts.
-
Correct Reagent Order: Always add the sodium nitrite solution to the acidic amine suspension, not the other way around. This minimizes the concentration of free nitrous acid.[9]
-
Monitor for Nitrous Acid: Use starch-iodide paper to monitor for a slight excess of nitrous acid, which indicates the completion of the reaction.
-
Quench Promptly: Quench any residual diazonium salt and excess nitrous acid before workup or disposal.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is suitable), snug-fitting safety goggles, and a flame-retardant lab coat.[10][11]
-
Engineered Controls: Perform the entire procedure in a well-ventilated chemical fume hood.
Detailed Experimental Protocol
This protocol details the formation of the 2-carboxythiazole-4-diazonium chloride solution.
Materials & Equipment
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Grade |
| 2-Amino-4-thiazolecarboxylic acid | C₄H₄N₂O₂S | 144.15 | ≥98% |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~37% (w/w) |
| Sodium Nitrite | NaNO₂ | 69.00 | ACS Reagent, ≥97% |
| Sulfamic Acid | H₃NSO₃ | 97.09 | ≥99% |
| Deionized Water | H₂O | 18.02 | Type II |
| Starch-Iodide Test Paper | N/A | N/A | N/A |
| Ice | H₂O | 18.02 | N/A |
| Sodium Chloride (for bath) | NaCl | 58.44 | Rock Salt |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Low-temperature thermometer (-20 to 100 °C range)
-
Dropping funnel
-
Ice-salt bath
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of Amine Suspension:
-
In a 250 mL three-neck flask equipped with a magnetic stir bar and a low-temperature thermometer, add 2-amino-4-thiazolecarboxylic acid (e.g., 7.21 g, 50.0 mmol).
-
To the flask, add 50 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (12.5 mL, ~150 mmol).
-
Causality Note: The acid serves two purposes: it protonates the amino group to form the soluble hydrochloride salt and provides the acidic medium required to generate nitrous acid from sodium nitrite. A significant excess of acid is used to maintain a low pH throughout the reaction.
-
Stir the mixture. A suspension will likely form.
-
-
Temperature Control:
-
Place the reaction flask in a large ice-salt bath.
-
Stir the suspension vigorously until the internal temperature stabilizes between 0 and 5 °C. This is a critical step; do not proceed until the temperature is stable in this range.[9]
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (3.52 g, 51.0 mmol, 1.02 eq) in 15 mL of cold deionized water.
-
Cool this solution in an ice bath.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel situated on the central neck of the reaction flask.
-
Add the sodium nitrite solution dropwise to the vigorously stirred, cold amine suspension over a period of 30-45 minutes.
-
CRITICAL: Monitor the internal temperature closely. The rate of addition must be controlled to ensure the temperature does not rise above 5 °C. The diazotization reaction is exothermic.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Reaction Monitoring:
-
After stirring for 30 minutes post-addition, test the reaction mixture for the presence of excess nitrous acid.
-
To do this, dip a glass rod into the mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid, signifying that all the primary amine has been consumed.
-
Causality Note: A slight excess of nitrous acid is desirable to ensure the reaction goes to completion. If the test is negative, add a small amount (1-2 mL) of the remaining nitrite solution and stir for another 10 minutes before re-testing.
-
-
Quenching Excess Nitrous Acid:
-
Once a positive starch-iodide test is confirmed, it is important to destroy the excess nitrous acid to prevent unwanted side reactions.
-
Add a small amount of sulfamic acid (or urea), portion-wise, until the reaction mixture no longer gives a positive test on starch-iodide paper. Vigorous gas (N₂) evolution will be observed.
-
Reaction: H₃NSO₃ + HNO₂ → N₂ + H₂SO₄ + H₂O
-
-
Immediate Use of Product:
-
The resulting pale-yellow solution contains the 2-carboxythiazole-4-diazonium chloride. This solution must be used immediately in the next synthetic step (e.g., Sandmeyer reaction, azo coupling). Do not store the solution.
-
Quantitative Data Summary & Characterization
| Parameter | Value | Moles (mmol) | Equivalents |
| 2-Amino-4-thiazolecarboxylic acid | 7.21 g | 50.0 | 1.0 |
| Sodium Nitrite | 3.52 g | 51.0 | 1.02 |
| Concentrated HCl | 12.5 mL | ~150 | ~3.0 |
| Reaction Temperature | 0–5 °C | N/A | N/A |
| Reaction Time | ~1.5 hours | N/A | N/A |
Characterization: The diazonium salt is not isolated. Its successful formation is confirmed by the successful synthesis and characterization of the subsequent product. For example, if coupled with 2-naphthol, the resulting azo dye would be purified and analyzed by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.[12][13]
Experimental Workflow Visualization
Caption: Workflow for the safe, in situ preparation of 2-carboxythiazole-4-diazonium chloride.
References
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
- University of California, Santa Barbara. (2012).
- ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
- ResearchGate. (n.d.). Preparation of 2-aminothiazole-4-methyl diazonium salt and its coupling...
- Al-Ostath, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- Google Patents. (n.d.). CN113337139A - Thiazole azo dye and synthetic method thereof.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
- Digital Repository of University of Baghdad. (n.d.). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Digital Repository. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts. Organic Chemistry Portal. [Link]
- Semantic Scholar. (n.d.). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. Semantic Scholar. [Link]
- Um-Salama Science Journal. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. Um-Salama Science Journal. [Link]
- Organic Chemistry Portal. (n.d.).
- International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of 2-amino 1,3,4-thiadiazole Based Azo Dyes. IJTSRD. [Link]
- ResearchGate. (2007). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
- International Journal of Drug Delivery and Technology. (2022). Synthesis and Characterization of New Diazo Derivatives, and Study of their Biological Activity. IJDDT. [Link]
- YouTube. (2021).
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. ir.avinuty.ac.in [ir.avinuty.ac.in]
- 6. youtube.com [youtube.com]
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- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
Application Notes & Protocols for the Laboratory Scale-Up of 2-Bromo-4-thiazolecarboxylic Acid Synthesis
For: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
2-Bromo-4-thiazolecarboxylic acid is a pivotal building block in medicinal chemistry and materials science.[1][2] Its structural motif is a key component in the synthesis of various pharmaceutical agents, including antimicrobial and anti-inflammatory drugs.[1] The reliable, safe, and scalable synthesis of this intermediate is therefore a critical upstream process for numerous research and development programs.
This document provides a comprehensive guide for the laboratory scale-up of this compound synthesis, moving from milligram- or gram-scale to a 50-100 gram output. The protocol is grounded in the well-established Sandmeyer reaction, a robust method for converting aromatic amines to aryl halides via a diazonium salt intermediate.[3][4][5] This guide goes beyond a simple recitation of steps, delving into the critical process parameters, safety considerations, in-process controls, and troubleshooting strategies essential for a successful and safe scale-up.
Synthetic Strategy: The Sandmeyer Reaction
The chosen synthetic route involves the diazotization of the primary amine of 2-Amino-4-thiazolecarboxylic acid, followed by a copper(I)-catalyzed bromination. This classic Sandmeyer reaction is favored for its reliability and applicability to a wide range of aromatic amines.[3][5][6]
The overall transformation proceeds in two main stages executed as a one-pot synthesis:
-
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid, typically HBr) at low temperatures (0–5 °C) to form a reactive diazonium salt intermediate.[7]
-
Bromination: The diazonium salt is then introduced to a solution of copper(I) bromide, which catalyzes the displacement of the diazonium group with a bromide anion, liberating nitrogen gas and forming the desired product.[3][5]
Reaction Mechanism Overview
Caption: The two-stage mechanism of the Sandmeyer reaction.
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces risks that may not be apparent at a smaller scale. A thorough understanding of the hazards associated with the Sandmeyer reaction is non-negotiable.
Primary Hazard: The diazonium salt intermediate.[8][9][10]
-
Thermal Instability: Diazonium salts are notoriously unstable, especially above 5 °C, and can decompose exothermically.[8][11] This decomposition liberates nitrogen gas, which can lead to rapid pressure buildup and vessel rupture.
-
Explosive Potential: In a solid, dry state, diazonium salts can be shock-sensitive and explosive.[9][10] Therefore, a cardinal rule is to never isolate the diazonium salt intermediate. [10] It must be generated in situ and consumed immediately in the subsequent step.
Reagent Hazards:
-
Hydrobromic Acid (HBr): Highly corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles.
-
Sodium Nitrite (NaNO₂): A strong oxidizer that may intensify fires and is toxic if swallowed.[12] Contact with combustible materials may cause fire.[12] It can cause the formation of methemoglobin, leading to cyanosis.[13][14]
-
Nitrous Acid (HONO) & NOx Gases: Excess nitrous acid can decompose, releasing toxic nitrogen oxide (NOx) gases.[8] It is crucial to use only a stoichiometric amount of sodium nitrite and to quench any excess after the diazotization is complete.
Scale-Up Specific Concerns:
-
Exotherm Management: The diazotization reaction is exothermic.[8] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The rate of addition of the sodium nitrite solution must be carefully controlled to maintain the reaction temperature between 0 and 5 °C. A cooling bath with sufficient capacity (e.g., ice/salt or a cryocooler) is mandatory.
-
Gas Evolution: The reaction releases a significant volume of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure buildup.
Detailed Laboratory Scale-Up Protocol (50 g Scale)
This protocol details the synthesis of approximately 50 g of this compound.
Reagent & Equipment Table
| Reagent/Equipment | Quantity/Specification | Purpose | Molar Equiv. |
| Starting Material | |||
| 2-Amino-4-thiazolecarboxylic acid | 34.5 g | Substrate | 1.0 |
| Reagents | |||
| Hydrobromic Acid (48% aq.) | 250 mL | Acid/Bromide Source | ~7.5 |
| Sodium Nitrite (NaNO₂) | 17.5 g | Diazotizing Agent | 1.05 |
| Copper(I) Bromide (CuBr) | 36.0 g | Catalyst | 1.05 |
| Urea | ~2 g | Nitrous Acid Scavenger | - |
| Solvents & Workup | |||
| Deionized Water | ~1.5 L | Solvent/Washing | - |
| Ethyl Acetate | ~500 mL | Extraction Solvent | - |
| Brine (Saturated NaCl aq.) | ~200 mL | Washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~20 g | Drying Agent | - |
| Equipment | |||
| 1 L, 3-Neck Round Bottom Flask | 1 | Reaction Vessel | - |
| Mechanical Stirrer | 1 | Efficient Mixing | - |
| Thermometer | 1 | Temperature Monitoring | - |
| Addition Funnel (250 mL) | 1 | Controlled NaNO₂ Addition | - |
| Large Cooling Bath | 1 | Temperature Control | - |
| Buchner Funnel & Filter Flask | 1 | Product Isolation | - |
Step-by-Step Procedure
Part A: Preparation and Diazotization
-
Setup: Assemble the 1 L, 3-neck round bottom flask with a mechanical stirrer, thermometer, and a gas outlet bubbler. Place the flask in a large ice/salt bath.
-
Acidic Suspension: To the flask, add 2-Amino-4-thiazolecarboxylic acid (34.5 g) and 48% hydrobromic acid (150 mL). Begin stirring to form a thick slurry.
-
Cooling: Cool the slurry to 0 °C with vigorous stirring. It is critical to ensure the entire mixture is uniformly cooled.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (17.5 g) in deionized water (75 mL). Cool this solution in an ice bath.
-
Diazotization (CRITICAL STEP): Transfer the cold sodium nitrite solution to the addition funnel. Add the nitrite solution dropwise to the stirred thiazole slurry over 60-90 minutes. The internal temperature MUST be maintained between 0 and 5 °C. Rapid addition will cause a dangerous exotherm and decomposition of the diazonium salt. The mixture will gradually become a clearer, yellowish solution.
-
Stirring & Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Quenching Excess Nitrite: Test for excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). If positive, add small portions of urea until the test is negative. This prevents the formation of unwanted side products and toxic NOx gases.[8]
Part B: Copper-Catalyzed Bromination
-
Catalyst Solution: In a separate 1 L beaker, dissolve copper(I) bromide (36.0 g) in 48% hydrobromic acid (100 mL). This may require gentle warming, but the solution should be cooled back to room temperature before use.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. This addition is accompanied by significant foaming and evolution of nitrogen gas. Control the rate of addition to manage the effervescence.
-
Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt and product formation. The solution will typically turn dark green or brown.
Part C: Product Isolation and Purification
-
Cooling & Precipitation: Cool the reaction mixture in an ice bath. The crude product should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (~3 x 100 mL) until the filtrate runs clear and is no longer strongly acidic. This removes copper salts and residual HBr.
-
Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.
-
(Optional) Recrystallization/Extraction: For higher purity, the crude solid can be dissolved in ethyl acetate, washed with water and brine, dried over sodium sulfate, and the solvent evaporated to yield the purified product. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
In-Process Controls and Analytical Characterization
A self-validating protocol relies on analytical checks to monitor progress and confirm results.
-
Thin Layer Chromatography (TLC):
-
Purpose: To monitor the consumption of the starting material (2-Amino-4-thiazolecarboxylic acid).
-
Mobile Phase: A typical system would be Dichloromethane:Methanol (e.g., 9:1 or 8:2 with a few drops of acetic acid).
-
Procedure: Spot the starting material and a sample from the reaction mixture. The disappearance of the starting material spot indicates reaction completion.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To quantitatively assess the purity of the final product.
-
Typical Conditions: C18 column, mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid, UV detection at 220 or 254 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the final product. The ¹H NMR spectrum should show a characteristic singlet for the proton at the C5 position of the thiazole ring.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the product (208.03 g/mol ).[15]
-
Laboratory Scale-Up Workflow
Caption: Overall workflow for the laboratory scale-up synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Diazonium salt decomposed due to temperature > 5 °C. 2. Incomplete reaction. 3. Product lost during workup. | 1. Improve cooling efficiency; slow down NaNO₂ addition. 2. Ensure sufficient heating time after CuBr addition; confirm with TLC. 3. Ensure product has fully precipitated before filtration; minimize transfer losses. |
| Dark, Tarry Product | Formation of azo-coupling side products or other impurities. | Ensure efficient stirring. Maintain low temperature during diazotization. Consider purification by recrystallization. |
| Reaction Foams Violently | Rate of addition of diazonium salt to CuBr solution is too fast, causing rapid N₂ evolution. | Slow down the rate of addition significantly. Use a larger reaction vessel to accommodate foaming. |
| Starch-Iodide Test Remains Positive | Excess nitrous acid is still present. | Continue adding small portions of urea until the test is negative before proceeding. |
| Final Product is Contaminated with Copper | Insufficient washing of the crude product. | Wash the filter cake with additional volumes of cold water. A final wash with dilute HCl can sometimes help, followed by more water. |
References
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- Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Source: georganics.sk]
- Al-Jibouri, S. S. J. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. Tikrit Journal of Pure Science. [Source: iasj.net]
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derivatization of the carboxylic acid group of "2-Bromo-4-thiazolecarboxylic acid"
An In-Depth Guide to the Derivatization of the Carboxylic Acid Group of 2-Bromo-4-thiazolecarboxylic Acid
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery and medicinal chemistry, the thiazole ring is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] this compound, in particular, represents a highly versatile and valuable building block.[3][4] Its structure offers three key points for chemical modification: the bromine atom at the 2-position, the carboxylic acid at the 4-position, and the thiazole ring itself. The derivatization of the carboxylic acid group is a fundamental and often primary step in the synthesis of compound libraries for high-throughput screening. By converting the carboxylic acid into esters, amides, and other functional groups, researchers can systematically explore the structure-activity relationships (SAR) needed to optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.[5][6][7]
This guide provides detailed, field-proven protocols for the most common and effective methods of derivatizing the carboxylic acid moiety of this compound. We will delve into the mechanistic rationale behind procedural choices, offering insights that extend beyond simple step-by-step instructions to empower researchers to adapt and troubleshoot their synthetic strategies.
Core Principles and General Considerations
Before proceeding to specific protocols, several overarching principles must be considered to ensure successful derivatization.
-
Reagent Purity and Handling: The starting material, this compound, should be of high purity (≥95%).[8] Many of the reagents used, particularly for amidation, are sensitive to moisture. Therefore, using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is critical to prevent reagent quenching and ensure high yields.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress. A simple mobile phase, such as 30-50% ethyl acetate in hexanes, is often sufficient to resolve the more polar starting material from the less polar ester or amide products.
-
Work-up and Purification: Standard work-up procedures typically involve quenching the reaction, followed by an aqueous wash to remove water-soluble byproducts and unreacted reagents.[9][10] Purification is most commonly achieved through flash column chromatography on silica gel or recrystallization, depending on the physical properties of the product.[11]
-
Structural Confirmation: The identity and purity of the final derivatives must be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and sometimes Infrared (IR) spectroscopy.[12]
Protocol I: Esterification via Fischer-Speier Reaction
Esterification is one of the most fundamental transformations of a carboxylic acid. The Fischer-Speier method is a classic, acid-catalyzed reaction that is both robust and scalable.[10][13][14]
Scientific Principle & Rationale
The Fischer esterification is an equilibrium-controlled nucleophilic acyl substitution.[13] The reaction mechanism involves three key stages:
-
Activation: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Elimination: A proton transfer occurs, followed by the elimination of water (a good leaving group) and deprotonation to regenerate the catalyst and yield the final ester product.
To drive the equilibrium towards the product, Le Châtelier's principle is applied by using the alcohol as the solvent (a large excess) or by removing water as it is formed.[10][13]
Workflow for Fischer Esterification
Caption: Workflow for the synthesis of thiazole esters.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., methanol or ethanol, ~20-40 eq, serves as solvent)
-
Concentrated sulfuric acid (H₂SO₄, catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add the desired anhydrous alcohol (e.g., for a 10 mmol scale, use 20-30 mL of methanol).
-
Stir the suspension at room temperature. Carefully and slowly add the concentrated sulfuric acid dropwise.
-
Attach a condenser to the flask and heat the mixture to reflux (for methanol, ~65°C; for ethanol, ~78°C).
-
Maintain reflux for 4-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Summary: Esterification
| Alcohol Used | Typical Reaction Time | Expected Yield | Notes |
| Methanol | 4-8 hours | 85-95% | Product is methyl 2-bromo-4-thiazolecarboxylate. |
| Ethanol | 6-16 hours | 80-90% | Product is ethyl 2-bromo-4-thiazolecarboxylate.[3][15] |
| Isopropanol | 12-24 hours | 60-75% | Slower reaction due to steric hindrance of the secondary alcohol. |
Protocol II: Amidation Strategies
Directly reacting a carboxylic acid with an amine to form an amide is thermodynamically unfavorable and requires high temperatures, often leading to side products. Therefore, activation of the carboxylic acid is essential. We present two robust methods: the classic conversion to an acyl chloride intermediate and the modern use of peptide coupling reagents.
Method A: Amidation via Acyl Chloride Intermediate
This highly reliable two-step method involves first converting the carboxylic acid to a much more reactive acyl chloride, which then readily reacts with an amine.
Scientific Principle & Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation.[16] They react with the carboxylic acid to form a highly electrophilic acyl chloride. The byproducts of SOCl₂ (SO₂ and HCl) are gaseous, which simplifies purification. The subsequent reaction of the acyl chloride with a primary or secondary amine is a rapid and generally irreversible nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated in this step.
Workflow for Amidation via Acyl Chloride
Caption: Two-step workflow for the synthesis of thiazole amides.
Detailed Step-by-Step Protocol
Part 1: Synthesis of 2-Bromo-4-thiazolecarbonyl chloride [16]
-
Place this compound (1.0 eq) in a flame-dried round-bottom flask under an inert atmosphere.
-
Add thionyl chloride (SOCl₂, ~5-10 eq). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Attach a condenser (with a drying tube) and heat the mixture to reflux (~76°C) for 2-4 hours.
-
Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene or dichloromethane (2 x 10 mL).
-
The resulting crude acyl chloride is a solid or oil and should be used immediately in the next step without purification.
Part 2: Reaction with Amine
-
In a separate flame-dried flask under an inert atmosphere, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 2-Bromo-4-thiazolecarbonyl chloride from Part 1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold, stirring amine solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with water, 1M HCl (to remove excess amine and TEA), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide by flash column chromatography or recrystallization.
Method B: Direct Amidation using Peptide Coupling Reagents
For sensitive substrates or when milder conditions are required, direct coupling methods are superior. These one-pot reactions are highly efficient and are the cornerstone of modern peptide synthesis.[17][18][19]
Scientific Principle & Rationale: Coupling reagents activate the carboxylic acid in situ to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.
-
Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To increase efficiency and suppress side reactions (like racemization in chiral acids), an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[20]
-
Aminium/Uronium Salts (HATU, HBTU): These are considered among the most efficient coupling reagents.[21] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for example, reacts with the carboxylate to form a highly reactive OAt-ester, which rapidly couples with the amine. A non-nucleophilic base (DIPEA) is required to form the carboxylate anion and neutralize the acid formed during the reaction.[20][21]
Workflow for Direct Amidation with HATU
Caption: One-pot workflow for direct amide synthesis.
Detailed Step-by-Step Protocol (HATU Example)
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous lithium chloride (LiCl) solution
-
Brine
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add the amine, followed by HATU.
-
Cool the mixture to 0°C in an ice bath and add DIPEA dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 2-6 hours. Monitor by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer extensively with 5% aqueous LiCl or water (3-4 times) to remove DMF.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Comparison of Amidation Reagents
| Coupling Reagent | Additive | Base | Relative Reactivity | Key Considerations |
| EDC | HOBt | DIPEA/TEA | Good | Water-soluble urea byproduct is easy to remove. Cost-effective.[20] |
| DCC | HOBt | N/A or TEA | Good | Byproduct (DCU) is a precipitate, which can be filtered off but may trap product. Not ideal for solid-phase.[21] |
| HATU | N/A | DIPEA | Excellent | Very fast and efficient, even for hindered amines. More expensive.[20][21] |
| PyBOP | N/A | DIPEA | Very Good | Less potent allergen than HBTU. Byproducts are generally water-soluble. |
Troubleshooting and Expert Insights
-
Low Esterification Yield: If the Fischer esterification stalls, ensure the reagents are anhydrous. The reaction is an equilibrium; consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[10]
-
Acyl Chloride Decomposition: The acyl chloride of this compound can be sensitive. It is crucial to use it immediately after preparation and to avoid exposure to moisture. Ensure all glassware is rigorously dried.
-
Difficulty Removing DMF: In direct amidation protocols, DMF can be difficult to remove. Washing with a 5% LiCl solution is more effective than washing with pure water due to phase separation effects.
-
Stability of the C-Br Bond: The 2-bromo substituent on the thiazole ring is generally stable under the conditions described. However, prolonged heating in the presence of strong nucleophiles could potentially lead to substitution, although this is not common under standard esterification or amidation conditions.
Conclusion
The derivatization of the carboxylic acid group of this compound is a critical gateway to novel chemical entities with potential therapeutic value. The choice between esterification and amidation, and the specific protocol therein, will depend on the target molecule, the scale of the reaction, and the sensitivity of the substrates involved. The Fischer esterification offers a simple and cost-effective route to esters. For amides, the two-step acyl chloride method provides a powerful and broadly applicable strategy, while direct coupling with modern reagents like HATU offers a milder, faster, and highly efficient alternative for more complex or sensitive targets. By understanding the chemical principles behind these protocols, researchers can effectively leverage this versatile building block to accelerate their drug discovery programs.
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"2-Bromo-4-thiazolecarboxylic acid" in fragment-based drug discovery
Application Notes & Protocols
Topic: 2-Bromo-4-thiazolecarboxylic Acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Harnessing this compound for Modern Drug Discovery: A Fragment-Based Approach
Abstract: Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, high-quality starting points for drug development, particularly for challenging biological targets.[1] This approach hinges on screening libraries of low molecular weight compounds ("fragments") to find weak but efficient binders, which are then optimized into potent leads.[2][3] This guide provides an in-depth look at this compound, a versatile heterocyclic fragment, and outlines detailed protocols for its application within a robust FBDD workflow. We will explore the strategic value of its chemical features and provide step-by-step methodologies for screening, validation, and structural characterization, enabling researchers to effectively leverage this fragment in their discovery campaigns.
The Fragment Profile: this compound
This compound is an exemplary fragment for FBDD campaigns. Its utility stems not just from its small size and low complexity, but from the strategic combination of a thiazole ring, a bromine atom, and a carboxylic acid moiety.[4] This trio of features provides a rich platform for both initial binding interactions and subsequent chemical elaboration.
Rationale for Use in FBDD:
-
"Rule of Three" Compliance: Fragments should ideally adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure they are efficient starting points that maintain drug-like properties during optimization.[5] this compound fits well within these parameters.
-
Rich Interaction Potential: The thiazole ring is a common scaffold in pharmacologically active compounds.[6][7] Its nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions.
-
The Strategic Bromine Atom: The bromine atom is a key feature. It can act as a "vector" for fragment growth through well-established cross-coupling chemistries (e.g., Suzuki, Sonogashira). Furthermore, it can form halogen bonds—a type of non-covalent interaction with protein backbones or side chains—which can provide crucial binding affinity and specificity.
-
Carboxylic Acid Handle: The carboxylic acid is a versatile functional group. It is a strong hydrogen bond donor and acceptor and can form salt bridges with basic residues like lysine or arginine in a protein's binding pocket. It also serves as an excellent chemical handle for creating amide bonds, enabling straightforward fragment elaboration.[4]
Physicochemical Properties Summary:
| Property | Value | Source(s) |
| CAS Number | 5198-88-9 | [4][8][9] |
| Molecular Formula | C₄H₂BrNO₂S | [4] |
| Molecular Weight | 208.04 g/mol | [4][8] |
| Appearance | White to off-white or light brown solid/powder | [4][9] |
| Melting Point | 217 °C | [4] |
| Purity | ≥ 97.5% (HPLC) | [4][9] |
| Storage | Store at 0-8 °C | [4] |
The FBDD Screening Cascade: An Overview
A successful FBDD campaign is a multi-stage process designed to reliably identify true binders and eliminate false positives.[10][11] The workflow emphasizes orthogonal validation, where a hit from a primary screen is confirmed using a different biophysical technique before committing resources to structural biology and medicinal chemistry.
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Experimental Protocols
The following protocols provide a framework for using this compound in an FBDD campaign.
Rationale: The integrity of an FBDD screen is critically dependent on the quality and solubility of the fragments. Inaccurate concentrations or fragment aggregation can lead to false positives or negatives. Dimethyl sulfoxide (DMSO) is the standard solvent, but its concentration must be carefully controlled in biophysical assays.
Materials:
-
This compound (≥98% purity)[4]
-
High-purity, anhydrous DMSO
-
Target protein buffer (e.g., PBS or HEPES with appropriate additives, filtered and degassed)
-
Acoustic liquid handler or calibrated manual pipettes
-
Sealed microplates
Procedure:
-
Solubility Assessment: Before preparing a large stock, perform a small-scale test to determine the maximum solubility of this compound in 100% DMSO. Aim for a concentration that is at least 20-50x higher than the final screening concentration (e.g., 50-100 mM).
-
Master Stock Preparation: Accurately weigh the fragment and dissolve in 100% DMSO to create a high-concentration master stock (e.g., 100 mM). Ensure complete dissolution using gentle vortexing or sonication.
-
Intermediate Plate Preparation: Use an acoustic liquid handler to dispense the master stock into an intermediate microplate. This plate will be used to create the final assay plates.
-
Assay Plate Stamping: Dilute the fragment from the intermediate plate into the final assay plates containing the appropriate assay buffer. The final DMSO concentration should be precisely matched across all wells and kept as low as possible (typically 1-2%) to minimize solvent effects in the biophysical assay.[12][13]
-
Quality Control (QC):
-
Purity Check: Confirm the purity of the initial solid material via HPLC or LC-MS.
-
Concentration Verification: After dissolution, verify the concentration of the master stock using a quantitative method like qNMR (quantitative NMR) if available.
-
Aggregation Check: Use Dynamic Light Scattering (DLS) on a sample of the fragment diluted in the final assay buffer to ensure it remains monomeric at the screening concentration.
-
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding of fragments to a target protein immobilized on a sensor surface.[13][14] It provides real-time data on binding events, allowing for rapid primary screening.[15]
Materials:
-
SPR instrument (e.g., Biacore 8K)[15]
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein (>95% purity) and a non-related control protein for counter-screening.[15]
-
SPR running buffer (e.g., HBS-EP+, matched to the assay plate buffer with identical DMSO concentration)
-
Fragment assay plate (from Protocol 1)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a fresh 1:1 mixture of EDC/NHS.
-
Inject the target protein (e.g., at 10-50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.5) to achieve a desired immobilization level (typically 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
On a separate flow cell, immobilize a non-related control protein to a similar density to serve as a reference surface for identifying non-specific binders.[15]
-
-
Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Perform buffer injections with and without the final DMSO concentration to correct for solvent effects.
-
Inject the fragment solutions over all flow cells (target and control) at a single high concentration (e.g., 100-500 µM). Use a short contact time (e.g., 60 seconds) followed by a dissociation phase.
-
Between fragment injections, regenerate the surface if necessary with a mild, optimized regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).
-
-
Data Analysis and Hit Identification:
-
Double-reference the raw data by subtracting the signal from the reference (control protein) flow cell and the signal from a buffer-only injection. This corrects for bulk refractive index changes and non-specific binding.[12]
-
A "hit" is defined as a fragment that produces a concentration-dependent binding response on the target surface that is significantly above the noise and minimal on the control surface.
-
Prioritize hits based on metrics like Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule.[13]
-
Rationale: NMR is a powerful method for validating hits from primary screens.[16] Ligand-observed experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are highly sensitive to weak binding and provide an orthogonal confirmation that the fragment directly interacts with the target protein in solution, reducing the risk of artifacts from surface-based assays like SPR.[11][17]
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
NMR tubes
-
Isotopically labeled (¹⁵N or ¹³C) protein is not required for these ligand-observed experiments.
-
Protein solution in a deuterated buffer (e.g., 10-50 µM in D₂O-based phosphate buffer)
-
Fragment stock in deuterated DMSO (DMSO-d6)
Procedure:
-
Sample Preparation:
-
Prepare two NMR samples. Both should contain the fragment (e.g., 200 µM) in the deuterated buffer.
-
To one sample, add the target protein to a final concentration of 10-20 µM. The other sample (fragment only) serves as a negative control.
-
-
STD NMR Experiment:
-
Acquire an STD spectrum for both samples. This experiment selectively saturates a region of the protein's proton spectrum.
-
If the fragment binds, this saturation will be transferred to the fragment's protons, resulting in a decrease in their signal intensity.
-
A difference spectrum (on-resonance minus off-resonance) will show signals only for the protons of a binding fragment. No signals should appear in the control sample without protein.[10]
-
-
Water-LOGSY Experiment:
-
Acquire a Water-LOGSY spectrum for both samples. This experiment relies on the transfer of magnetization from bulk water molecules.
-
In the presence of protein, bound fragments tumble slowly and receive magnetization from water via the protein, resulting in positive NOE signals. Unbound fragments tumble rapidly and show negative NOE signals.
-
A change in signal sign from negative (in the fragment-only sample) to positive (in the protein-fragment sample) is a strong indicator of binding.[10]
-
-
Hit Confirmation: A fragment is considered a validated hit if it shows clear evidence of binding in at least one of the NMR experiments.
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase.[18][19] It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions of the fragment. This structural information is essential for guiding rational, structure-based drug design.[15]
Materials:
-
Well-diffracting crystals of the target protein.
-
Cryoprotectant solution.
-
Fragment stock solution (high concentration in a solvent compatible with the crystallization condition, e.g., 100 mM in DMSO).
-
X-ray diffraction equipment (in-house source or synchrotron beamline).[20]
Procedure:
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size for diffraction using established crystallization conditions.
-
Test crystal tolerance to the fragment's solvent (e.g., DMSO) by soaking a crystal in a solution containing the cryoprotectant and increasing concentrations of the solvent.[21]
-
-
Fragment Soaking:
-
Prepare a soaking solution by adding this compound to the cryoprotectant solution to a final concentration typically in the range of 1-10 mM.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
-
Data Collection:
-
Remove the soaked crystal, flash-cool it in liquid nitrogen, and mount it on the diffractometer.
-
Collect a high-resolution X-ray diffraction dataset.
-
-
Structure Solution and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps (Fo-Fc and 2Fo-Fc) to unambiguously identify the bound fragment.
-
Refine the protein-fragment complex structure and analyze the binding site to identify key interactions (hydrogen bonds, halogen bonds, salt bridges, etc.) that can be exploited for fragment elaboration.
-
Hit-to-Lead: Elaboration Strategies for this compound
Once the binding mode is confirmed, the chemical handles of this compound can be used to "grow" the fragment into a more potent, lead-like molecule.[5]
Caption: Elaboration pathways for the this compound fragment.
-
Growing from the C2-Bromine: This position is ideal for introducing new aromatic or heteroaromatic groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). This strategy is used to extend the fragment into adjacent hydrophobic pockets or to form new hydrogen bonds with nearby residues.
-
Growing from the C4-Carboxylic Acid: Standard amide coupling reactions can be used to add a wide variety of amines, exploring new vectors in the binding site. This can improve potency and modulate physicochemical properties like solubility and cell permeability. Esterification is another option to probe interactions or serve as a potential prodrug strategy.
By combining the structural insights from X-ray crystallography with these synthetic strategies, researchers can iteratively and rationally design more potent and selective compounds, efficiently translating a low-affinity fragment hit into a high-quality lead candidate.
References
- Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 94–98.
- One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- Sygnature Discovery. (n.d.). Fragment Screening.
- Luchini, A., et al. (2020). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 15(1), 1-22.
- Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 13021-13026.
- Olaru, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22359.
- Schiebel, J., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471-490.
- Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs.
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 367-386.
- ResearchGate. (2011). Fragment-based screening using X-ray crystallography and NMR spectroscopy.
- Popa, C. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13247.
- Rich, R. L., et al. (2008). SPR-based fragment screening: advantages and applications. Journal of Biomolecular Screening, 13(3), 202-9.
- ResearchGate. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128.
- International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
- European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery.
- Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics, 2(3), 214-224.
- Protocols.io. (2020). XChem crystallographic fragment screening.
- MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- Anichem. (n.d.). This compound.
- BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery.
- Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(3), 94-98.
- Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD).
- ACS Publications. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future.
- Springer Nature Experiments. (2011). Crystallographic Fragment Screening.
- INIS-IAEA. (2014). Crystallographic fragment-screening: workflow and procedures.
- CNGBdb. (2007). Fragment-based screening using surface plasmon resonance technology.
- Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59.
- SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery.
- Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
- PubChem. (n.d.). 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester.
- Pharmaceutical Intermediates. (n.d.). The Role of 2-Bromo-5-thiazolecarboxylic Acid in Pharmaceutical Intermediates.
- Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
- Ali, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(1), 221.
- ResearchGate. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
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Quantitative Analysis of 2-Bromo-4-thiazolecarboxylic Acid: A Guide to Method Selection and Implementation
An Application Guide for Drug Development Professionals
Abstract
2-Bromo-4-thiazolecarboxylic acid is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical agents. Its purity, concentration, and stability profile directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are not merely a regulatory requirement but a cornerstone of successful drug development. This guide provides a comprehensive overview of established analytical techniques, detailed experimental protocols, and a logical framework for selecting the appropriate method based on the specific analytical challenge—from routine quality control to trace-level impurity profiling in complex matrices.
Introduction: The Analytical Imperative
The accurate quantification of this compound is critical at multiple stages of the pharmaceutical pipeline:
-
Process Chemistry: Monitoring reaction completion and optimizing yield.
-
Quality Control (QC): Ensuring the purity of starting materials and intermediates meets specifications.
-
Stability Studies: Assessing degradation pathways to establish shelf-life and storage conditions.[1]
The molecule's inherent characteristics—a polar carboxylic acid group, a halogen substituent, and a thiazole ring—present unique analytical challenges. Chief among these is achieving adequate retention on conventional reversed-phase chromatography columns while ensuring selective and sensitive detection. This note addresses these challenges by providing field-proven methodologies.
Choosing the Right Tool: A Comparative Overview of Analytical Techniques
The selection of an analytical technique is a strategic decision dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. Four principal techniques are considered for the analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: As the workhorse of pharmaceutical analysis, HPLC-UV offers a superb balance of performance, robustness, and cost-effectiveness for quantifying the main component and known impurities.[2] Its high resolution is essential for separating the analyte from structurally similar impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and unequivocal specificity are paramount, such as for quantifying trace-level impurities or analyzing the analyte in biological matrices, LC-MS/MS is the gold standard.[3][4] Its ability to monitor specific precursor-to-product ion transitions provides unparalleled selectivity, minimizing matrix interference.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, direct GC analysis is not feasible. However, after chemical derivatization to form a more volatile ester (e.g., a silyl or methyl ester), GC-MS can be employed.[5][6] This is typically reserved for specific applications where GC is preferred or required.
-
Quantitative NMR (qNMR): As a primary analytical method, qNMR allows for the direct quantification of the analyte without the need for a specific reference standard of the same compound.[7][8] It provides an absolute measure of purity or concentration by comparing the integral of an analyte's proton signal to that of a certified internal standard of known concentration.[9]
Data Presentation: Comparison of Key Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | qNMR |
| Primary Use | Purity, Assay, Stability | Trace Impurities, Bioanalysis | Volatile Impurities, Orthogonal Method | Purity of Reference Standards, Absolute Quantification |
| Selectivity | Good to Excellent | Unsurpassed | Excellent | Good (depends on spectral overlap) |
| Sensitivity | µg/mL (ppm) | pg/mL to ng/mL (ppb-ppt) | ng/mL (ppb) | mg/mL range |
| Quantification | External/Internal Standard | External/Internal Standard | External/Internal Standard | Absolute (with certified standard) |
| Sample Prep | Simple (Dilute & Shoot) | Moderate to Complex (SPE, LLE) | Complex (Derivatization) | Simple (dissolution with standard) |
| Throughput | High | Medium to High | Medium | Low to Medium |
| Cost | Low | High | Medium | High |
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for method development and validation in a regulated environment.
Protocol 1: Stability-Indicating HPLC-UV Method for Purity and Assay
This method is designed to separate this compound from potential process impurities and degradation products, making it "stability-indicating" as per ICH guidelines.[1][10]
Causality Behind Choices:
-
Column: A C18 stationary phase is the standard for reversed-phase chromatography, offering good retention for moderately polar compounds.[2]
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. It suppresses the ionization of the carboxylic acid group (pKa ~3-4), converting it to its more hydrophobic, protonated form, which significantly increases retention on the C18 column.[11][12]
-
Detector Wavelength: The UV detection wavelength is selected based on the analyte's maximum absorbance (λmax), ensuring optimal sensitivity. The thiazole ring provides a strong chromophore.
-
Gradient Elution: A gradient is used to ensure that any late-eluting, more non-polar impurities are cleared from the column, providing a complete impurity profile.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Step-by-Step Protocol:
-
Instrumentation & Materials:
-
HPLC or UPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm or equivalent).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (or ortho-Phosphoric Acid), analytical grade.
-
Reference Standard: this compound of known purity.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm (or λmax determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN:Water (diluent).
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14]
Parameter Purpose Typical Acceptance Criteria Specificity To ensure the method can separate the analyte from impurities and degradants. Peak purity analysis (via DAD), resolution > 2.0 between adjacent peaks. Linearity To demonstrate a proportional response over a defined range. Correlation coefficient (r²) ≥ 0.999 for 5 levels (e.g., 50-150% of nominal). Accuracy To measure the closeness of test results to the true value. 80-120% recovery for spiked samples at 3 levels. Precision To measure the degree of scatter between a series of measurements. RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected. Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD. -
Forced Degradation Study: To establish stability-indicating capability, the drug substance is subjected to stress conditions to produce ~5-20% degradation.[10][15] The stressed samples are then analyzed to ensure all degradation products are separated from the parent peak.
-
Acid/Base Hydrolysis: 0.1 M HCl / 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 80 °C dry heat.
-
Photolytic: ICH Q1B conditions (visible and UV light).
-
Protocol 2: High-Sensitivity LC-MS/MS Method
This protocol is for the trace-level quantification of this compound in a complex matrix like plasma.
Causality Behind Choices:
-
ESI Negative Mode: The carboxylic acid group is readily deprotonated in the electrospray source, forming a negative ion [M-H]⁻, which is ideal for sensitive detection.
-
MRM: Multiple Reaction Monitoring enhances selectivity by monitoring a specific fragmentation of the parent ion, effectively filtering out background noise.[4]
-
Sample Preparation: Solid Phase Extraction (SPE) is used to remove proteins and other interferences from the plasma, concentrating the analyte and protecting the analytical column.[16][17]
Step-by-Step Protocol:
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
LC Conditions:
-
Column: UPLC C18 Column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: As per HPLC method, but using LC-MS grade solvents and additives (e.g., formic acid instead of non-volatile phosphoric acid).
-
Flow Rate: 0.4 mL/min.
-
Gradient: A fast gradient may be used (e.g., 5-95% B in 3 minutes).
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: ESI (-).
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: These must be determined by infusing a standard solution of the analyte. The bromine isotope pattern (¹⁹Br/⁸¹Br) will be evident.
Analyte Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (eV) This compound m/z 207.9 / 209.9 To be determined empirically To be determined Internal Standard (Optional) e.g., isotopically labeled analyte To be determined To be determined -
-
Sample Preparation (Plasma):
-
Protein Precipitation: Add 3 parts cold acetonitrile to 1 part plasma. Vortex and centrifuge.
-
Solid Phase Extraction (SPE): Use a mixed-mode or polymeric reversed-phase SPE cartridge. Condition, load the supernatant from precipitation, wash, and elute with an appropriate solvent (e.g., methanol with 1% formic acid). Evaporate and reconstitute in mobile phase.
-
Method Selection Framework
The choice of method is a critical decision based on the analytical objective.
Caption: Logical framework for selecting the appropriate analytical method.
Conclusion
The successful development of pharmaceuticals containing the this compound moiety relies on the application of precise, accurate, and reliable analytical methods. For routine quality control of the bulk substance, a well-validated, stability-indicating HPLC-UV method is the industry standard, offering a pragmatic balance of performance and cost. For challenges requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity determination, an LC-MS/MS method is indispensable. Finally, qNMR provides a powerful, absolute method for the certification of primary reference standards. By understanding the principles, capabilities, and practical execution of these methods, researchers and drug development professionals can ensure data integrity and accelerate the delivery of safe and effective medicines.
References
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- LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
- PharmaTutor. Analytical method validation: A brief review.
- Gavin Publishers. Validation of Analytical Methods: A Review.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques.
- BioPharma Services. BA Method Development: Polar Compounds.
- Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
- Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- PubMed. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- Pharma Times. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Zenodo. Quantitative NMR Spectroscopy.
- SpringerLink. (1984, June 1). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.
- Springer. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- ResearchGate. (2022, September 15). LC-ESI-MS/MS techniques for Method Development and Validation.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.
- Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
- LCGC Europe. (2014, August 22). Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry.
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Application Notes & Protocols: Leveraging 2-Bromo-4-thiazolecarboxylic Acid for the Development of Novel Enzyme Inhibitors
Introduction: The Thiazole Scaffold as a Privileged Structure in Enzyme Inhibition
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in a variety of non-covalent interactions have established it as a "privileged scaffold" in drug discovery. This scaffold is present in a wide array of natural products and synthetic drugs, demonstrating a remarkable versatility in biological activity, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] A significant portion of this bioactivity stems from the ability of thiazole-containing molecules to act as potent and selective enzyme inhibitors.[4] Enzymes, as the catalysts of biological processes, are prime targets for therapeutic intervention, and their inhibition can modulate disease states.[5][6]
2-Bromo-4-thiazolecarboxylic acid is a particularly valuable building block for the synthesis of novel enzyme inhibitors.[7] Its structure offers three key points for chemical modification: the bromine atom at the 2-position, the carboxylic acid at the 4-position, and the thiazole ring itself, which can be further functionalized. This trifecta of reactive sites allows for the creation of diverse chemical libraries, significantly increasing the probability of identifying potent and selective inhibitors against a specific enzyme target.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a starting point for the design, synthesis, and characterization of novel enzyme inhibitors.
Chemical Profile of this compound
This compound is a solid at room temperature with the molecular formula C₄H₂BrNO₂S and a molecular weight of 208.03 g/mol .[8] Its structure is characterized by a thiazole ring substituted with a bromine atom at the 2-position and a carboxylic acid group at the 4-position.
Sources
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- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound 5198-88-9 [sigmaaldrich.com]
Application Notes & Protocols: Strategic Synthesis of Thiazole-Based Dyes via Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-thiazolecarboxylic Acid
Introduction: The Strategic Importance of the Thiazole Scaffold
Thiazole derivatives form the core of a vast array of functional dyes, prized for their robust chemical stability and versatile electronic properties. These heterocycles are integral components in advanced materials, finding applications as sensitizers in Dye-Sensitized Solar Cells (DSSCs), fluorescent probes for biomedical imaging, and as chromophores in materials with nonlinear optical properties.[1][2][3][4] The thiazole ring can function as an electron-accepting unit or as a π-conjugated bridge, making it a highly adaptable building block for sophisticated molecular architectures, particularly "push-pull" systems that facilitate intramolecular charge transfer (ICT).[5][6]
This guide focuses on 2-Bromo-4-thiazolecarboxylic acid , a pivotal starting material for the synthesis of functional thiazole dyes.[7][8][9] Its utility stems from two distinct, orthogonally reactive sites:
-
The C2-Bromo Group: This site is primed for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or vinyl substituents.
-
The C4-Carboxylic Acid Group: This functional group serves as a crucial anchoring point for binding to semiconductor surfaces like TiO₂ in DSSCs or can be further modified to conjugate with biomolecules.[3]
This combination of a versatile coupling site and a stable anchoring group makes this compound an ideal precursor for the rational design of high-performance dyes.
Core Synthetic Paradigm: Palladium-Catalyzed Cross-Coupling
The creation of extended π-conjugated systems, the heart of any functional dye, relies on the efficient formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry, are the preeminent tools for this purpose.[10] Two such reactions are particularly relevant for elaborating the this compound core: the Suzuki-Miyaura Coupling and the Heck Reaction.
Causality of Reaction Choice: Why Cross-Coupling?
Direct functionalization of the thiazole C-H bond is possible but often requires harsh conditions and can suffer from poor regioselectivity.[11][12] By starting with a pre-functionalized halogenated substrate like this compound, we leverage the well-understood and highly selective nature of palladium catalysis. The carbon-bromine bond is significantly more reactive towards oxidative addition by a Pd(0) catalyst than a carbon-chlorine bond, and vastly more so than a C-H bond, ensuring that the reaction proceeds predictably at the C2 position.[13]
General Synthetic Workflow
The overall strategy involves coupling the thiazole core with a desired donor or π-extending unit, creating a new, more complex dye molecule ready for purification and characterization.
Caption: General workflow for dye synthesis.
Application Protocol 1: Suzuki-Miyaura Coupling for D-π-A Dye Synthesis
The Suzuki-Miyaura reaction is an exceptionally powerful method for constructing biaryl linkages, which are central to the design of Donor-π-Acceptor (D-π-A) dyes for DSSC applications.[10][13][14] In this protocol, we couple our thiazole building block with an electron-rich arylboronic acid.
Scientific Principle & Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[15] A base is critically required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step, where the organic group is transferred from boron to the palladium center.[14] The use of a biphasic solvent system (e.g., an organic solvent and water) is a common and practical choice, as it effectively dissolves both the organic starting materials and the inorganic base.[16]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the selected arylboronic acid (1.2 eq).
-
Reagent Addition: Add potassium carbonate (3.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Experimental Insight: Adding the solid reagents first prevents the catalyst from decomposing prematurely upon contact with wet solvent.
-
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 16 mL dioxane and 4 mL water for a 1 mmol scale reaction).
-
Degassing: Seal the flask and carefully degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality: This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl until the pH is ~2-3. This protonates the carboxylic acid, making it soluble in the organic layer. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final dye.
Representative Data
| Reagent | Molar Eq. | Catalyst Loading (mol%) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| Arylboronic Acid | 1.2 | 3 | Dioxane/H₂O (4:1) | 95 | 12 | 75-90% |
| Pd(PPh₃)₄ | - | 3 | Dioxane/H₂O (4:1) | 95 | 12 | - |
| K₂CO₃ | 3.0 | - | Dioxane/H₂O (4:1) | 95 | 12 | - |
Application Protocol 2: Heck Reaction for π-System Extension
The Heck reaction couples the thiazole core with an alkene, providing a powerful method for synthesizing dyes with vinyl-extended π-systems.[17][18] This is particularly useful for fine-tuning the absorption spectrum of the chromophore.
Scientific Principle & Rationale
The Mizoroki-Heck reaction also operates through a Pd(0)/Pd(II) catalytic cycle.[19] Unlike the Suzuki coupling, it typically employs an organic base, such as triethylamine, which serves both to neutralize the H-X acid generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst. The choice of phosphine ligand is critical as it influences catalyst stability and selectivity.
Catalytic Cycle: Heck Reaction
Sources
- 1. Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound 5198-88-9 [sigmaaldrich.com]
- 9. This compound | 5198-88-9 [chemicalbook.com]
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- 11. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
Application Notes & Protocols: High-Throughput Synthesis of Compound Libraries Based on the 2-Bromo-4-thiazolecarboxylic Acid Scaffold
Introduction: The Strategic Value of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its prevalence in approved drugs highlights its favorable physicochemical properties and ability to engage with a variety of biological targets.[4][5][6] The "2-Bromo-4-thiazolecarboxylic acid" (CAS 5198-88-9) is a particularly valuable starting material for drug discovery campaigns.[1][7] It possesses two chemically distinct and orthogonally reactive functional groups: a carboxylic acid at the 4-position and a bromine atom at the 2-position.[8] This dual functionality allows for a systematic and combinatorial approach to library synthesis, enabling the exploration of chemical space in two distinct vectors from a single, robust core.
This guide provides a detailed framework for the design and synthesis of diverse compound libraries originating from this scaffold. We will explore the causal logic behind key reaction choices and provide validated, step-by-step protocols for derivatization at both functional handles, empowering researchers to rapidly generate novel chemical entities for high-throughput screening and lead optimization.
Core Synthetic Strategy: A Two-Vector Diversification Approach
The synthetic strategy hinges on the sequential or parallel modification of the scaffold's two functional groups. The carboxylic acid is readily converted into amides or esters, while the bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the generation of a large combinatorial matrix of products from a curated set of building blocks.
Caption: Combinatorial library synthesis workflow.
Part 1: Derivatization of the C4-Carboxylic Acid
The carboxylic acid group is a versatile handle for introducing a wide range of functionalities, primarily through the formation of amides and esters.
Amide Bond Formation: Building the Core of Bioactivity
Amide bonds are fundamental in biological systems and a cornerstone of drug design. Their formation from the thiazole scaffold introduces the first vector of diversity (R1). The direct condensation of a carboxylic acid and an amine requires harsh conditions; therefore, activating the carboxylic acid with a coupling reagent is standard practice.
Expert Rationale: While numerous coupling reagents exist, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred. They react with the carboxylic acid to form a highly reactive OAt/OBt active ester, which readily couples with amines. This process is rapid, high-yielding, and known to minimize racemization if chiral amines or acids are used. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical to neutralize the generated acid without competing in the reaction.
Protocol 1: HATU-Mediated Amide Coupling
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Amine Building Block | Product Structure Example | Expected Yield | Notes |
| Aniline | 2-Bromo-N-phenylthiazole-4-carboxamide | >85% | Aromatic amines may require slightly longer reaction times. |
| Benzylamine | 2-Bromo-N-benzylthiazole-4-carboxamide | >90% | Generally high-yielding and clean reactions. |
| Morpholine | (2-Bromothiazol-4-yl)(morpholino)methanone | >95% | Secondary cyclic amines are excellent nucleophiles. |
| (R)-1-Phenylethanamine | 2-Bromo-N-((R)-1-phenylethyl)thiazole-4-carboxamide | >80% | HATU is effective at preserving stereochemical integrity. |
Esterification: Modulating Physicochemical Properties
Esterification provides an alternative means to derivatize the carboxylic acid, often used to create prodrugs or fine-tune properties like solubility and cell permeability. The Fischer-Speier esterification is a classical and robust method.[9]
Expert Rationale: This acid-catalyzed reaction is an equilibrium process.[9] To drive the reaction to completion, the alcohol is typically used as the solvent (a large excess), and a strong acid catalyst like sulfuric acid is employed. The removal of water, a byproduct, can also shift the equilibrium towards the ester product. This method is cost-effective and scalable, making it suitable for library synthesis with simple, low-boiling-point alcohols.
Protocol 2: Fischer-Speier Esterification
-
Preparation: Suspend this compound (1.0 eq) in the desired alcohol (e.g., Methanol, Ethanol; used as solvent, ~0.1 M).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases. Wash further with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.[10]
| Alcohol Building Block | Product Structure Example | Expected Yield | Notes |
| Methanol | Methyl 2-bromothiazole-4-carboxylate | >90% | Highly efficient for simple primary alcohols. |
| Ethanol | Ethyl 2-bromothiazole-4-carboxylate | >85% | Reaction may be slightly slower than with methanol. |
| Propan-2-ol | Isopropyl 2-bromothiazole-4-carboxylate | 60-75% | Steric hindrance from secondary alcohols reduces reaction rate and yield. |
Part 2: Derivatization of the C2-Bromo Group
With the C4-position functionalized, the C2-bromo atom serves as the second diversification point. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation, enabling the formation of C-C bonds to introduce a vast array of aryl and heteroaryl moieties (R2).[11]
Expert Rationale: The Suzuki reaction is highly valued for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast number of boronic acid building blocks.[12] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the catalyst.[11] The choice of palladium source, ligand, and base is crucial for success, especially with potentially challenging heterocyclic substrates.[13] For many thiazole systems, a catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is effective and reliable.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Preparation: In a flame-dried Schlenk flask, combine the 2-bromo-thiazole derivative (from Part 1, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio, 0.1 M).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
| Boronic Acid Building Block | Product Structure Example (from Amide) | Expected Yield | Notes |
| Phenylboronic acid | N-Benzyl-2-phenylthiazole-4-carboxamide | >80% | A standard and reliable coupling partner. |
| 4-Methoxyphenylboronic acid | N-Benzyl-2-(4-methoxyphenyl)thiazole-4-carboxamide | >75% | Electron-donating groups are well-tolerated. |
| 3-Fluorophenylboronic acid | N-Benzyl-2-(3-fluorophenyl)thiazole-4-carboxamide | >70% | Electron-withdrawing groups are also well-tolerated. |
| Pyridine-3-boronic acid | N-Benzyl-2-(pyridin-3-yl)thiazole-4-carboxamide | 50-70% | Heteroaromatic boronic acids can sometimes be lower yielding and may require catalyst/ligand optimization.[13] |
Conclusion
The this compound scaffold is an exemplary platform for the rapid construction of diverse and novel compound libraries. The robust and orthogonal reactivity of its two functional handles allows for a powerful combinatorial strategy. By employing well-established protocols such as HATU-mediated amidation and Suzuki-Miyaura cross-coupling, researchers can efficiently generate large numbers of unique molecular architectures. The methodologies detailed herein provide a validated and logical pathway for exploring the vast chemical space around this privileged core, accelerating hit identification and lead optimization efforts in modern drug discovery.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351.
- Wikipedia. Suzuki reaction.
- ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Abdel-Wahab, B. F., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1374581.
- National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- PubMed. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis.
- Eweas, A. F., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 766-777.
- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Ilaš, J., & Knez, D. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1937-1943.
- ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
- Ciappa, A., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. International Journal of Molecular Sciences, 13(1), 216-241.
- Chiacchio, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1928-1935.
- Stankevič, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585.
- Clark, J. esterification - alcohols and carboxylic acids. Chemguide.
- Semantic Scholar. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis.
- Kumar, D., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- Alam, M. S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 51.
- PubMed. Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization.
- Organic Chemistry Portal. Amide synthesis by acylation.
- PubMed. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.
- ResearchGate. Thiazole, a privileged scaffold in drug discovery.
- Organic Chemistry Portal. Ester synthesis by esterification.
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- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-thiazolecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-4-thiazolecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ultimately improve the yield and purity of your target compound.
Introduction: The Synthetic Challenge
This compound is a crucial building block in medicinal and agricultural chemistry, serving as a key intermediate for various bioactive molecules, including fungicides and antimicrobial agents.[1][2][3] The most prevalent synthetic route involves a three-step sequence: a Hantzsch thiazole synthesis to form an aminothiazole ester, followed by a Sandmeyer reaction to replace the amino group with bromine, and concluding with ester hydrolysis. While conceptually straightforward, this pathway is fraught with potential pitfalls, particularly during the diazotization and bromination steps, which are highly sensitive to reaction conditions.[1][4] This guide provides a structured approach to identifying and resolving these issues.
Synthetic Pathway Overview
The synthesis is typically performed in three main stages, starting from readily available commercial materials. Understanding the function of each step is critical for effective troubleshooting.
Caption: Troubleshooting workflow for the Sandmeyer reaction step.
Question 2: The final hydrolysis (saponification) of the ester is incomplete or leads to product decomposition. How can I improve this step?
Answer:
Ester hydrolysis appears simple, but the electron-deficient nature of the brominated thiazole ring can make it susceptible to degradation under harsh conditions.
-
Choice of Base and Solvent: While strong aqueous bases like NaOH or KOH can work, they increase the risk of nucleophilic aromatic substitution (replacing the bromine with -OH) or ring-opening side reactions, especially with prolonged heating. A milder and often more effective system is using potassium carbonate in methanol . [1]This heterogeneous system provides a gentler hydrolysis, minimizing byproduct formation.
-
Monitoring Reaction Progress: Do not rely on a fixed reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared. Over-refluxing can lead to decomposition.
-
Controlled Acidification: This is a critical part of the work-up. After hydrolysis, the product exists as a carboxylate salt. To precipitate the final carboxylic acid, you must acidify the solution.
-
Cool the reaction mixture in an ice bath before acidification.
-
Add the acid (e.g., 1.5 N HCl) slowly and with vigorous stirring.
-
Monitor the pH closely. The target pH for maximum precipitation is typically between 4 and 5 . [5]Adding too much acid can cause the amphoteric product to re-dissolve.
-
Question 3: My Hantzsch reaction (Step 1) to form the aminothiazole ester is low-yielding. What can I do?
Answer:
This cyclization is generally robust, but yield can be affected by reagent quality and reaction conditions.
-
Purity of Ethyl Bromopyruvate: This reagent can degrade over time. It is advisable to use freshly distilled or newly purchased material. Impurities can significantly inhibit the cyclization.
-
Solvent Choice: While often performed in ethanol, some protocols report successful solvent-free synthesis, which can simplify work-up and reduce environmental impact. [1]* Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate. Ensure the reaction is heated sufficiently for the required time, monitoring by TLC to confirm completion.
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions for this synthesis?
-
Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive when isolated in a dry state. Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold, aqueous solution and use it immediately after its formation. [1] * Bromine and Reagents: Reagents like ethyl bromopyruvate and copper bromide are toxic and corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [6]
-
-
Q2: How should I purify the final this compound?
-
The primary purification occurs during the work-up via controlled precipitation. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) is the most common method. The solid product is typically a white to off-white powder. [5]
-
-
Q3: Are there viable alternatives to the Sandmeyer reaction for Step 2?
-
Direct electrophilic bromination of the thiazole ring is an alternative but is often difficult to control. The thiazole ring itself is deactivated towards electrophilic substitution, and achieving regioselectivity at the C2 position can be challenging without specific directing groups. [7][8]For this specific transformation, the Sandmeyer reaction starting from the 2-amino precursor remains the most reliable and widely used method. [9][10]
-
Key Experimental Protocols
The following protocols are synthesized from literature procedures and represent a standard approach. [1][5]Researchers should adapt them as necessary based on their lab scale and equipment.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Step 1)
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq.) in ethanol.
-
Add ethyl bromopyruvate (1.0 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate (Step 2)
-
Prepare a solution of CuBr (1.2 eq.) in 48% aqueous HBr in a flask and cool to 0 °C.
-
In a separate beaker, suspend Ethyl 2-aminothiazole-4-carboxylate (1.0 eq.) in a mixture of water and 48% HBr. Cool this suspension to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C . Stir for 30 minutes at 0 °C after the addition is complete.
-
Add this cold diazonium salt solution portion-wise to the vigorously stirring CuBr solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete reaction.
-
Cool the mixture, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ester.
Protocol 3: Synthesis of this compound (Step 3)
-
Dissolve the crude Ethyl 2-bromothiazole-4-carboxylate (1.0 eq.) in methanol.
-
Add potassium carbonate (2.0-3.0 eq.) to the solution.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under vacuum to remove the methanol.
-
Dissolve the remaining residue in water and cool the solution in an ice bath.
-
Slowly add 1.5 N HCl with vigorous stirring until the pH of the solution is between 4 and 5. [5]7. A white solid should precipitate. Stir in the cold for 1-2 hours to maximize precipitation.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. A 93% yield for this step has been reported. [5]
Step Key Reagents Critical Parameters Typical Yield 1 Thiourea, Ethyl bromopyruvate Reflux temperature, Purity of bromopyruvate 75-85% 2 NaNO₂, CuBr, HBr Temperature (0-5 °C) , Slow addition 40-60% | 3 | K₂CO₃/MeOH or NaOH/H₂O | Controlled pH (4-5) for precipitation | 85-95% |
References
- Shaikh, J., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Ballell, L., et al. (2007). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry.
- Wikipedia. (2023). Thiazole.
- Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
- ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues....
- Wikipedia. (2021). 2-Aminothiazoline-4-carboxylic acid.
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
- ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- Wikipedia. (2023). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Journal of the Chemical Society C. (1969). 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.
- Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- ACS Publications. (2010). Overview of the Chemistry of 2-Thiazolines.
- ResearchGate. (2015). Thiazole formation through a modified Gewald reaction.
- Slideshare. (2023). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- Journal of the Indian Chemical Society. (1948). Chemistry of the thiazoles.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 5198-88-9 [chemicalbook.com]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
common side reactions in the synthesis of "2-Bromo-4-thiazolecarboxylic acid"
Introduction for the Modern Researcher
Welcome to the comprehensive technical support guide for the synthesis of 2-Bromo-4-thiazolecarboxylic acid (CAS 5198-88-9). This molecule is a critical building block in medicinal chemistry, notably as a key intermediate for various pharmaceutical agents.[1] The synthetic route, while well-established, presents several critical junctures where side reactions can significantly impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to not only execute the synthesis but also to diagnose and resolve issues as they arise in your laboratory.
Core Synthesis Overview
The most common and reliable synthesis of this compound is a three-step process. This pathway is favored for its scalability and the relative availability of its starting materials.
Caption: Overall synthetic workflow.
Part 1: Hantzsch Thiazole Synthesis - The Foundation
The initial step involves the formation of the thiazole ring to create the key intermediate, Ethyl 2-aminothiazole-4-carboxylate. This is a classic Hantzsch thiazole synthesis.[2]
FAQ 1: My Hantzsch synthesis yield is low. What are the common causes?
Low yields in this initial, crucial step can often be traced back to a few key parameters.
-
Purity of Reactants: The Hantzsch synthesis is sensitive to impurities in both the ethyl bromopyruvate and the thiourea. Ensure high purity of your starting materials.[2]
-
Reaction Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate.[2][3] Insufficient heating can lead to incomplete conversion.
-
Neutralization and Precipitation: After reflux, the reaction mixture is acidic due to the formation of hydrobromide salt. Careful neutralization with a base like sodium bicarbonate is required to precipitate the product. If the pH is not adequately adjusted, or if the mixture is not sufficiently cooled, a significant portion of your product may remain in solution, leading to losses during filtration.[2]
Troubleshooting Protocol: Optimizing the Hantzsch Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is maintained at reflux (approx. 78°C in ethanol) for 2-4 hours. Monitor the reaction by TLC until the ethyl bromopyruvate spot is consumed.[2] |
| Product Loss During Workup | Incomplete precipitation of the product. | After neutralization to pH 7-8, cool the mixture in an ice bath for at least 30 minutes before filtration to maximize precipitation.[2] |
| Formation of Isomeric Byproducts | Use of substituted thioureas under incorrect pH. | While this protocol uses unsubstituted thiourea, if you adapt it for N-substituted thioureas, be aware that acidic conditions can favor the formation of 2-imino-2,3-dihydrothiazole isomers over the desired 2-amino-thiazoles. Running the reaction in a neutral solvent like ethanol without additional acid is critical for regioselectivity. |
Part 2: The Sandmeyer Reaction - The Critical Bromination Step
This stage converts the 2-amino group of the intermediate to a 2-bromo group via a diazonium salt. This is the most challenging step of the synthesis and the primary source of impurities. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]
Caption: Simplified Sandmeyer reaction mechanism.
FAQ 2: My reaction mixture turns dark and I see multiple spots on my TLC. What are these byproducts?
This is a classic sign of side reactions in the Sandmeyer process. The diazonium salt intermediate is highly reactive and thermally unstable.
-
Phenolic Impurity (2-Hydroxy-4-thiazolecarboxylic acid ester): If the temperature rises above 5-10°C, the diazonium salt will react with water (the solvent for the diazotization) to form a phenol. This is often a major byproduct.[5]
-
Azo Dyes: The diazonium salt can act as an electrophile and couple with the electron-rich starting material (Ethyl 2-aminothiazole-4-carboxylate) to form brightly colored azo dyes.[6] This is more likely if the addition of the diazonium salt to the copper bromide solution is too slow or if there is insufficient copper catalyst.
-
Over-bromination (Ethyl 2,5-dibromothiazole-4-carboxylate): The thiazole ring is activated, and under certain conditions, bromination can also occur at the 5-position. This is particularly prevalent if using CuBr₂ or if the temperature is not strictly controlled.[7] Studies have shown that bromination may occur first at the 5-position, followed by the Sandmeyer reaction at the 2-position.[7]
Troubleshooting Protocol: Controlling the Sandmeyer Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield, Phenolic Byproducts | Diazonium salt decomposition due to high temperature. | Maintain strict temperature control (0-5°C) during the entire diazotization and addition process. Use an ice-salt bath. Use the diazonium salt immediately after its formation.[5] |
| Colorful Impurities (Azo Dyes) | Azo coupling between diazonium salt and starting amine. | Ensure an excess of the copper(I) bromide is present to rapidly convert the diazonium salt. Add the cold diazonium salt solution dropwise to the copper bromide solution, not the other way around, to ensure the diazonium salt is consumed as it is added.[6] |
| Formation of Dibromo Adduct | Over-bromination of the thiazole ring. | Use Cu(I)Br instead of Cu(II)Br₂ to disfavor electrophilic bromination. Maintain low temperatures, as higher temperatures can favor the formation of the dibromo product.[7] |
Part 3: Saponification and Final Product Isolation
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. While seemingly straightforward, this step can present its own challenges.
FAQ 3: My final product shows a persistent impurity with a different polarity on TLC/HPLC. What is it?
The most likely culprit is incomplete hydrolysis.
-
Residual Ester: Ethyl 2-bromothiazole-4-carboxylate will remain if the reaction time is too short, the temperature is too low, or an insufficient amount of base is used. Basic hydrolysis (saponification) is generally preferred as it is irreversible and drives the reaction to completion.[8]
FAQ 4: I'm concerned about decarboxylation. How can I prevent it?
Decarboxylation (loss of CO₂) is a potential side reaction for many carboxylic acids, especially upon heating. While this compound is relatively stable, prolonged exposure to high temperatures, particularly under harsh acidic or basic conditions, can promote this side reaction, leading to the formation of 2-bromothiazole.
Prevention Strategy:
-
Mild Saponification Conditions: Use a moderate base concentration (e.g., 1M NaOH) and avoid excessive heating during saponification. Room temperature with a longer reaction time may be preferable if decarboxylation is a concern.
-
Controlled Workup: During the acidic workup to precipitate the final product, avoid boiling the acidic solution. Perform the acidification in an ice bath.
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) rather than in a high-temperature oven.
Troubleshooting Protocol: Saponification and Purification
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficient reaction time or stoichiometry of base. | Use a molar excess of base (e.g., 2-3 equivalents of NaOH or KOH). Heat the reaction to reflux for 2-4 hours, monitoring by TLC until the starting ester is consumed.[9] |
| Product is an Oil or Gummy Solid | Presence of impurities hindering crystallization. | Ensure the pH is sufficiently acidic (pH 2-3) during workup to fully protonate the carboxylate salt. Perform a recrystallization from a suitable solvent system. |
| Low Yield After Recrystallization | Incorrect choice of recrystallization solvent. | The ideal solvent should dissolve the product well when hot but poorly when cold. Screen solvent systems like ethanol/water, acetic acid/water, or isopropanol.[10] |
Analytical Methods for Purity Assessment
Verifying the purity of the final product and identifying impurities is critical.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the gold standard for purity analysis. A typical method would use a C18 column with a gradient elution of acetonitrile and water (with an acid modifier like 0.1% TFA or formic acid).[11]
-
Expected Elution Order: The starting ester will be less polar and have a longer retention time than the final carboxylic acid product. Phenolic impurities will be more polar than the ester but may have similar retention times to the acid, requiring good method resolution.
-
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid can effectively separate the ester, the acid, and less polar byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. The disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) confirms complete hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
To a stirred solution of thiourea (1.2 equivalents) in ethanol, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.[2]
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor by TLC.
-
Cool the mixture to room temperature and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Cool the mixture in an ice bath for 30 minutes.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to afford the product.
Protocol 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water and cool to 0°C.
-
In a separate flask, suspend Ethyl 2-aminothiazole-4-carboxylate (1.0 equivalent) in an aqueous solution of HBr (48%, ~3 equivalents) and cool to 0-5°C in an ice-salt bath.
-
Slowly add the cold sodium nitrite solution to the amine suspension, keeping the temperature below 5°C.
-
In a third flask, prepare a solution of Cu(I)Br (1.2 equivalents) in aqueous HBr and cool to 0°C.
-
Add the freshly prepared, cold diazonium salt solution dropwise to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Extract the mixture with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Synthesis of this compound
-
Dissolve Ethyl 2-bromothiazole-4-carboxylate (1.0 equivalent) in a mixture of methanol and a 1M NaOH solution (2.5 equivalents).[9]
-
Heat the mixture to reflux and stir for 2-4 hours until TLC indicates complete consumption of the starting ester.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous phase in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum at 50°C.
-
If necessary, recrystallize the solid from an ethanol/water mixture.[10]
References
- Khan Academy.
- Deng, X., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
- Wikipedia. Sandmeyer reaction. [Link]
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central. [Link]
- Master Organic Chemistry. (2018).
- OperaChem. (2024).
- ResearchGate.
- Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Master Organic Chemistry. (2022).
- Save My Exams. (2024). Hydrolysis of Esters. [Link]
Sources
- 1. This compound | 5198-88-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
purification challenges of "2-Bromo-4-thiazolecarboxylic acid" and solutions
Technical Support Center: Purification of 2-Bromo-4-thiazolecarboxylic acid
Welcome to the technical support center for this compound (CAS 5198-88-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this critical synthetic intermediate. As a key building block in the development of novel pharmaceuticals and agrochemicals, its purity is paramount to achieving reliable and reproducible downstream results.[1] This document provides field-proven insights, detailed protocols, and troubleshooting frameworks to help you obtain this compound at the highest possible purity.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and issues encountered during the handling and purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the hydrolysis (saponification) of Ethyl 2-bromothiazole-4-carboxylate.[2] Therefore, the most probable impurities are:
-
Unreacted Starting Material: Ethyl 2-bromothiazole-4-carboxylate. This is a neutral organic compound and a common carry-over impurity.
-
Hydrolysis Byproducts: If the reaction is incomplete or side reactions occur.
-
Reagents from Workup: Inorganic salts (e.g., sodium chloride, sodium sulfate) from neutralization and extraction steps.
-
Degradation Products: See Q3 for potential degradation pathways that can generate impurities.
Q2: My material is an off-white or yellowish powder, not the reported white solid. What does this indicate?
A: A color change from white to yellow or brown is a common visual indicator of degradation or the presence of trace impurities.[3] This can be caused by oxidation, exposure to light, or residual reagents from the synthesis, particularly if high temperatures were used.[3][4] This discoloration often does not significantly impact the purity as measured by techniques like HPLC but can be a sign of underlying stability issues. Purification via recrystallization is typically effective at removing these colored impurities.
Q3: What are the ideal storage conditions to maintain the stability and purity of this compound?
A: To ensure long-term stability, the compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark environment.[1][3] For extended storage, refrigeration at 2-8°C is recommended. Based on the structure (a carboxylic acid on a heterocyclic ring), potential degradation pathways to avoid include:
-
Decarboxylation: Loss of CO2, potentially induced by excessive heat.
-
Hydrolysis: Ring-opening can occur with prolonged exposure to moisture, especially under strongly acidic or basic conditions.[3]
-
Photodegradation: Many heterocyclic compounds are light-sensitive. Storing in an amber vial or dark location is crucial.[4]
Q4: I'm experiencing very low yield after my purification attempts. What are the common causes?
A: Low recovery is a frequent challenge and can stem from several factors:
-
Inappropriate Recrystallization Solvent: If the compound is too soluble in the chosen solvent at room temperature or in the cold solvent used for washing, significant product loss will occur.[5]
-
Excessive Solvent Volume: Using too much hot solvent to dissolve the crude material during recrystallization will keep more of your product in solution upon cooling, drastically reducing yield.[5]
-
Incomplete Precipitation: During acid-base extraction, if the pH is not lowered sufficiently (typically to pH 4-5) after basification, the carboxylate salt will not fully convert back to the insoluble carboxylic acid, leading to loss in the aqueous phase.[2]
-
Premature Crystallization: During a hot filtration step in recrystallization, if the solution cools too quickly, the product can crystallize on the filter paper.
Q5: What are the best analytical methods to confirm the purity of my final product?
A: A combination of methods provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis, often capable of detecting impurities down to <0.1%.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for confirming the structural identity of the main component and identifying any structurally related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of unknown impurity peaks seen in the HPLC chromatogram.
-
Melting Point: A sharp melting point close to the literature value (approx. 217°C) is a good indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving more complex purification issues.
Problem: Persistent Impurities Detected After Initial Workup
-
Symptom: HPLC analysis shows a purity of <98%, or NMR spectroscopy reveals extraneous peaks.
-
Diagnostic Approach: First, identify the nature of the impurity. An impurity that is a neutral organic molecule (like the unreacted ethyl ester starting material) will require a different strategy than a polar or ionic impurity.
-
Solution Workflow: A logical workflow is essential for efficiently tackling purity issues.
Caption: Step-by-step workflow for the acid-base extraction purification.
Detailed Steps:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.
-
Extraction: Add an aqueous solution of a base, such as 5% sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃). Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to fully separate. The deprotonated carboxylate salt of your product will partition into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. The upper organic layer, containing neutral impurities, can be discarded. For best results, re-extract the organic layer with a fresh portion of the basic solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a mineral acid, such as 1.5 N hydrochloric acid (HCl), while stirring until the pH of the solution is acidic (pH 4-5, check with pH paper). [2]A white precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by removing small amounts of impurities. [6][7]The key is selecting a solvent in which the compound has high solubility at an elevated temperature and low solubility at a low temperature. [5] Workflow for Recrystallization
Caption: Standard experimental workflow for purification by recrystallization.
Detailed Steps:
-
Solvent Selection: Choose an appropriate solvent from the table below. Alcohols like ethanol or methanol are often good starting points for carboxylic acids. [8]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring). Continue to add the hot solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Dry the crystals under vacuum.
Section 4: Data & Visualization Center
Table 1: Recommended Solvents for Recrystallization
The choice of solvent is the most critical parameter in a successful recrystallization. [6]The ideal solvent should exhibit a steep solubility curve with respect to temperature.
| Solvent | Boiling Point (°C) | Polarity | Suitability & Rationale |
| Ethanol | 78 | Polar Protic | Good. The hydroxyl group interacts well with the carboxylic acid, and the difference in solubility between hot and cold ethanol is often favorable for crystallization. |
| Methanol | 65 | Polar Protic | Good. Similar to ethanol but more polar and has a lower boiling point. May show higher solubility at room temperature, potentially reducing yield compared to ethanol. [9] |
| Water | 100 | Very Polar Protic | Potentially Good (with caution). As a polar molecule, it can be a good solvent for other polar molecules. [8]However, solubility might be low even when hot. Often used as an anti-solvent in a mixed system with an alcohol. |
| Ethyl Acetate | 77 | Polar Aprotic | Fair. A moderately polar solvent that can be effective. Check solubility first, as it may be too soluble at room temperature. |
| Acetone | 56 | Polar Aprotic | Use with Caution. A strong solvent that often dissolves compounds too well at room temperature, leading to poor recovery. [8] |
| Toluene | 111 | Nonpolar | Poor. Unlikely to dissolve the polar carboxylic acid sufficiently, even when hot. |
| Hexane | 69 | Nonpolar | Poor (as primary solvent). Excellent as an "anti-solvent" to induce crystallization from a more polar solvent solution. [10] |
Section 5: References
-
Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved January 10, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved January 10, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 10, 2026, from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 10, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Retrieved January 10, 2026, from [Link]
-
Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech. Retrieved January 10, 2026, from [Link]
-
Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved January 10, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved January 10, 2026, from [Link]
-
Gavrilović, B., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences. Retrieved January 10, 2026, from [Link]
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- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. This compound | 5198-88-9 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Bromo-4-thiazolecarboxylic Acid Reactions
Welcome to the technical support center for "2-Bromo-4-thiazolecarboxylic acid." This versatile heterocyclic compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, valued for its reactive bromine and carboxylic acid functionalities.[1] However, the unique electronic and steric properties of this molecule can present challenges, often manifesting as low conversion rates in common synthetic transformations.
This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable insights to diagnose and resolve issues encountered during their experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling is one of the most powerful tools for C-C bond formation. However, heteroaromatic substrates like this compound often require carefully optimized conditions to achieve high yields.
Q: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low conversion?
Low conversion in Suzuki-Miyaura reactions involving this substrate can be attributed to several factors, ranging from catalyst deactivation to competing side reactions. Let's dissect the common culprits.
A1: Inappropriate Catalyst, Ligand, or Base Selection
The catalytic cycle of a Suzuki coupling is a finely tuned process involving oxidative addition, transmetalation, and reductive elimination.[2] A failure in any step will halt the reaction.
-
The "Conventional Conditions" Trap: Standard Suzuki conditions, such as using Pd(PPh₃)₄, may be ineffective for this substrate.[3] The electron-rich thiazole ring and the coordinating carboxylic acid group can interfere with the catalyst's activity.
-
Ligand Choice is Critical: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-BuXPhos) are often required to promote the oxidative addition and reductive elimination steps.[4][5] In some cases, a ligand-free approach relying on the coordinating properties of the thiazole nitrogen itself has been successful for similar structures.[3]
-
Base Incompatibility: The base is not merely a proton scavenger; it facilitates the crucial transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[2] The pKa and solubility of the base are important. Inorganic bases like K₂CO₃ or K₃PO₄ are common choices, but the optimal base is substrate-dependent.[2][4] The acidic nature of the carboxylic acid on your substrate can neutralize some of the base, potentially requiring more than the standard 2-3 equivalents.
A2: Competing Side Reactions: Decarboxylation
A significant and often overlooked side reaction is the decarboxylation of the starting material or product, especially under the heated, basic conditions typical of Suzuki couplings.[6][7] Aromatic carboxylic acids can lose CO₂, a reaction that can be facilitated by transition metals.[8][9]
-
Mechanism Insight: The reaction proceeds through the loss of CO₂, which is entropically favored at higher temperatures.[9] This permanently removes your starting material from the desired reaction pathway.
-
Mitigation Strategy: If decarboxylation is suspected (confirmable by LC-MS analysis showing the appearance of 2-bromothiazole), consider running the reaction at a lower temperature (e.g., 75-80 °C instead of 110 °C), though this may require longer reaction times or a more active catalyst system.[5]
A3: Protection of the Carboxylic Acid Group
The free carboxylic acid can cause several problems:
-
Poor Solubility: The carboxylate salt, formed in the presence of the base, may have limited solubility in common organic solvents like dioxane or toluene, leading to a heterogeneous mixture and poor reaction kinetics.
-
Catalyst Inhibition: The carboxylate can coordinate to the palladium center, potentially inhibiting catalytic activity.
A robust troubleshooting strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. This removes the acidic proton, improves solubility in organic solvents, and prevents potential catalyst inhibition. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
This decision tree illustrates a logical workflow for addressing low conversion rates.
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Optimizing Suzuki Coupling Conditions: A Tabular Guide
| Parameter | Initial Condition (Typical) | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Screen Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%) | Pd(0) sources can have different activation profiles. |
| Ligand | PPh₃ (or none) | Screen bulky phosphines (e.g., XPhos, SPhos) (4-10 mol%) | Improves catalyst stability and efficiency for challenging substrates.[4][5] |
| Base | Na₂CO₃ (2 eq) | Screen K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq) | Base strength and solubility affect transmetalation efficiency.[2] |
| Solvent | Toluene or Dioxane/H₂O | Ensure solvent is rigorously degassed. Try ACN/H₂O. | Oxygen can deactivate the Pd(0) catalyst.[2] |
| Temperature | 100-110 °C | Reduce to 80 °C; consider microwave heating.[8][10] | Balances reaction rate against potential for decarboxylation.[9] |
Section 2: Amide Bond Formation
Amide coupling is fundamental in medicinal chemistry. However, low yields are common when dealing with sterically hindered or electronically deactivated substrates.[11]
Q: I'm experiencing low yields in my amide coupling reaction with this compound. What could be the cause?
The primary reasons for failed amide couplings often involve incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.[11]
A1: Inefficient Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not an amide bond formation.[11] The carboxylic acid's hydroxyl group must first be converted into a better leaving group.
-
Coupling Reagent Choice: Reagents like HATU, HBTU, EDC, and DCC are designed for this activation.[12] For a substrate like ours, which may be sterically hindered due to the ortho-bromo group, a highly efficient uronium-based reagent like HATU is often a superior choice to carbodiimides (e.g., EDC, DCC).[11][13]
-
Pre-activation: A common procedural error is adding all reagents simultaneously. It is crucial to allow the carboxylic acid to "pre-activate" with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[11][14] This ensures the activated species is formed in high concentration before the nucleophile is introduced.
A2: Steric Hindrance
The bromine atom at the 2-position is adjacent to the carboxylic acid at the 4-position on the thiazole ring. While not directly ortho in a benzene sense, its proximity can sterically impede the approach of the amine nucleophile to the activated carbonyl carbon.[11][15]
-
Mitigation Strategy: If steric hindrance is the primary issue, you may need to increase the reaction temperature (e.g., from room temperature to 40-50 °C) or extend the reaction time. Using a less bulky amine, if possible, can also be a valid test to diagnose this problem.
A3: Suboptimal Reaction Conditions
-
Anhydrous Conditions: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in the solvent (e.g., DMF, DCM) or reagents will quench the intermediate, reverting it to the starting carboxylic acid and halting the reaction. Always use anhydrous solvents and handle reagents in an inert atmosphere.[11]
-
Base Selection: A non-nucleophilic base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), is required.[16] Its role is to neutralize the acid generated during the reaction without competing with your desired amine nucleophile. Using a primary or secondary amine as the base would lead to unwanted side products.
General Mechanism of Amide Coupling
The diagram below illustrates the key activation step in amide bond formation, which is often the root cause of failure.
Caption: General workflow for amide bond formation.
Protocol: Optimized Amide Coupling using HATU
This protocol incorporates the pre-activation step crucial for success.
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir: Stir the mixture at room temperature for 20 minutes. The solution should be homogeneous.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., sat. aq. NH₄Cl), a weak base (e.g., sat. aq. NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Section 3: Esterification Reactions
While seemingly straightforward, the esterification of this compound can be challenging due to the same steric and electronic factors that affect other transformations.
Q: My Fischer esterification of this compound is inefficient. What are the alternative methods and troubleshooting steps?
Fischer esterification, the reaction of a carboxylic acid with an alcohol under acidic catalysis, is a reversible equilibrium-limited process.[17] For sterically hindered acids like this one, the equilibrium may not favor the product, and the reaction rate can be impractically slow.[15]
A1: Pushing the Fischer Equilibrium
To improve the yield of a Fischer esterification, you must shift the equilibrium to the product side (Le Châtelier's principle):
-
Use Excess Alcohol: The most common strategy is to use the alcohol as the reaction solvent, ensuring it is present in a large excess.[17]
-
Remove Water: Water is a byproduct, and its removal will drive the reaction forward. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or by adding a dehydrating agent.
A2: Alternative, Non-Equilibrium Methods
For substrates that are resistant to Fischer esterification, more robust methods that are not equilibrium-limited are recommended.
-
Via the Acyl Chloride: This is a two-step, highly reliable method. First, convert the carboxylic acid to the highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base (like pyridine or TEA) to scavenge the HCl byproduct.
-
Steglich Esterification: This method uses a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). It is particularly effective for coupling sterically hindered acids and alcohols under mild, room-temperature conditions.[15] A key drawback is the need to remove the dicyclohexylurea (DCU) byproduct if DCC is used, which often requires filtration.[15]
Decision Framework for Esterification Methods
Caption: Choosing the right esterification method.
Comparison of Esterification Methods
| Method | Conditions | Pros | Cons |
| Fischer-Speier | Alcohol (excess), Strong Acid (H₂SO₄), Heat | Cost-effective, simple reagents.[18] | Equilibrium-limited, harsh conditions, often slow for hindered substrates.[15][19] |
| Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | High yielding, irreversible, very reliable for hindered substrates. | Harsh reagents (SOCl₂), two steps required, generates corrosive HCl. |
| Steglich | Coupling Agent (EDC/DCC), DMAP, Anhydrous Solvent, RT | Very mild conditions, good for sensitive substrates.[15] | Reagents are more expensive, requires removal of urea byproducts.[15] |
General FAQs
Q: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is excellent for rapid qualitative checks. For quantitative analysis and confirmation of product identity and side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2]
Q: What is the recommended storage condition for this compound? A: It is an off-white solid that should be stored at 0-8 °C to ensure long-term stability.[1]
Q: My starting material is not fully dissolving in the reaction solvent. What should I do? A: Poor solubility can significantly slow down a reaction. First, ensure you are using a suitable anhydrous solvent (e.g., DMF, Dioxane, THF). If solubility remains an issue, gentle warming or the addition of a co-solvent may help. For coupling reactions, the formation of a carboxylate salt with the base can alter solubility; sometimes, changing the base can resolve this.
References
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
- Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry.
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives.
- Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling. R Discovery.
- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. PubMed Central, National Institutes of Health.
- Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
- amide coupling help. Reddit.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed.
- Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry (RSC Publishing).
- Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. ResearchGate.
- Amide Synthesis. Fisher Scientific.
- Decarboxylation. Organic Chemistry Portal.
- Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate.
- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Reactivity: Decarboxylation. College of Saint Benedict and Saint John's University.
- How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Institutes of Health.
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate.
- Decarboxylation. Master Organic Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity: Decarboxylation [employees.csbsju.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amide Synthesis [fishersci.co.uk]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 2-Bromo-4-thiazolecarboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4-thiazolecarboxylic acid. This guide is designed to provide in-depth, field-proven insights into optimizing your cross-coupling reactions. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and achieve your synthetic goals.
Section 1: Understanding Your Substrate - The Critical Role of the Carboxylic Acid
The primary challenge in using this compound is not the C-Br bond, which is a standard handle for cross-coupling, but the presence of the carboxylic acid moiety.[1][2] This functional group introduces several potential complications that must be addressed for a successful reaction.
FAQ 1.1: Will the carboxylic acid interfere with my palladium-catalyzed cross-coupling reaction?
Yes, it is highly likely to interfere and is the most critical variable to control. Here’s why:
-
Deprotonation and Solubility Issues: Most cross-coupling reactions employ a base. This base will deprotonate your starting material to form a carboxylate salt. This change in polarity can drastically alter the solubility of your substrate. In typical biphasic solvent systems (e.g., toluene/water), the carboxylate may partition predominantly into the aqueous phase, away from the catalyst in the organic phase, leading to low or no reaction.[3]
-
Catalyst Inhibition: The carboxylate is a potential ligand for the palladium center. This coordination can sometimes interfere with the catalytic cycle, leading to catalyst deactivation or altered reactivity.[3]
-
Decarboxylation: Thiazole carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under the thermal and/or basic conditions of a cross-coupling reaction.[4][5] This is a significant pathway that can lead to a complex mixture of byproducts or even become the dominant reaction, a process known as decarboxylative coupling.[6][7][8]
FAQ 1.2: Should I protect the carboxylic acid group before attempting the cross-coupling?
Short Answer: It is the safest and most recommended strategy, especially during initial explorations.
Detailed Explanation: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a prudent step.[3] This strategy circumvents all the major issues outlined above:
-
It prevents the formation of carboxylate salts, ensuring better solubility in common organic solvents.
-
It eliminates the potential for the carboxylate to inhibit the palladium catalyst.
-
It significantly reduces the risk of unwanted decarboxylation.
The ester can typically be hydrolyzed back to the carboxylic acid post-coupling if required. While adding two steps to your synthesis, the reliability and cleaner reaction profiles often save significant time in purification and troubleshooting.
FAQ 1.3: I want to try the coupling without protection. How can I minimize complications?
If you proceed without protection, careful optimization is crucial:
-
Base Selection: You will need to use at least one extra equivalent of base to account for the deprotonation of the carboxylic acid.[3] Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong organic bases to minimize side reactions.
-
Solvent System: A single, polar aprotic solvent (e.g., DMF, DMAc, Dioxane) might be necessary to solubilize the carboxylate salt and keep all components in a single phase.[3]
-
Lower Temperatures: If possible, screen for catalyst systems that operate at lower temperatures to reduce the risk of thermal decarboxylation.
Be aware that you may be venturing into conditions that favor decarboxylative cross-coupling , where the carboxylic acid itself is cleaved and replaced.[4][5][9] This is a valid synthetic strategy but may not be your intended outcome.
Section 2: Catalyst & Ligand Selection for Major Cross-Coupling Reactions
The choice of palladium precursor and, more importantly, the phosphine ligand is paramount for successfully coupling heteroaromatic halides.[10][11] For a substrate like this compound (or its esterified form), bulky, electron-rich monodentate phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[12]
Below are starting recommendations for common cross-coupling reactions. Assume the substrate has been protected as an ester for these baseline protocols.
FAQ 2.1: What is a good starting point for a Suzuki-Miyaura Coupling?
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. For this substrate, a highly active catalyst system is recommended.
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) sources that are activated in situ.[13] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands. They stabilize the Pd(0) active species and promote the challenging oxidative addition to the thiazole ring.[12] |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong inorganic bases are effective for the transmetalation step without promoting excessive side reactions.[14] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Standard biphasic systems for Suzuki couplings. Ensure vigorous stirring.[14] |
| Temperature | 80-110 °C | A typical temperature range for Suzuki couplings. |
FAQ 2.2: How should I approach a Heck Coupling reaction?
The Heck reaction couples the thiazole to an alkene. The regioselectivity and stereoselectivity are key considerations.
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd(OAc)₂ | The most common and cost-effective catalyst for Heck reactions.[15][16] |
| Ligand | P(o-tol)₃ or P(t-Bu)₃ | Electron-rich and sterically demanding phosphines are often needed. For less demanding substrates, PPh₃ can be screened.[15] |
| Base | Et₃N, DIPEA, or Na₂CO₃ | An organic amine base is typical, acting as both a base and a scavenger for the HBr generated.[16][17] |
| Solvent | DMF, NMP, or Dioxane | Polar aprotic solvents are standard.[15] |
| Temperature | 100-140 °C | Heck reactions often require elevated temperatures.[15] |
FAQ 2.3: What are the best conditions for a Sonogashira Coupling?
The Sonogashira reaction forms a C-C bond with a terminal alkyne and typically involves a copper co-catalyst.
| Component | Recommendation | Rationale |
| Pd Precatalyst | PdCl₂(PPh₃)₂ | A classic, reliable catalyst for Sonogashira couplings.[18][19] |
| Co-catalyst | CuI (1-5 mol%) | The copper(I) iodide is crucial for activating the alkyne.[18][20] |
| Ligand | PPh₃ | Often supplied with the catalyst. If yields are low, a more electron-rich phosphine can be tried. |
| Base | Et₃N or DIPEA | The amine base is essential and often serves as the solvent or co-solvent.[20] |
| Solvent | THF or DMF | Co-solvents used if the amine base alone is not sufficient. |
| Temperature | Room Temp to 60 °C | Sonogashira couplings can often be run under mild thermal conditions.[20] |
FAQ 2.4: What catalyst system is recommended for a Buchwald-Hartwig Amination?
This reaction is used to form a C-N bond with a primary or secondary amine. Catalyst selection is critical.
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard precursors that form the active Pd(0) catalyst.[21][22] |
| Ligand | BINAP, Xantphos, or a Buchwald biaryl ligand (e.g., XPhos) | Bidentate or bulky monodentate ligands are essential to facilitate the C-N reductive elimination, which can be a difficult step.[21][23][24] |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required. Sodium tert-butoxide is common, but K₃PO₄ can be used for more sensitive substrates.[23] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required.[22] |
| Temperature | 80-110 °C | Typical temperature range for these aminations. |
Section 3: Troubleshooting Guide
Even with optimized conditions, problems can arise. This section addresses the most common issues encountered when working with 2-bromo-thiazole derivatives.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
FAQ 3.1: My reaction has stalled, and I see a lot of starting material. What's the first thing to check?
Answer: The most common culprit is catalyst deactivation.
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Ensure your solvents were properly degassed and that you maintained a robust inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[14]
-
Catalyst/Ligand Quality: Palladium precatalysts and especially phosphine ligands can degrade over time. Phosphines are prone to oxidation. Use fresh reagents from a reputable supplier, stored under an inert atmosphere.[12][14]
-
Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient under your conditions. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., a Buchwald palladacycle) that readily forms the active catalyst.[12]
FAQ 3.2: I'm getting a significant amount of debrominated starting material (hydrodehalogenation). How can I prevent this?
Answer: Hydrodehalogenation (replacement of -Br with -H) is a common side reaction.
-
Cause: It often arises from competing pathways where a hydride source intercepts a palladium intermediate. The hydride source can be trace water, the amine base (in Heck/Sonogashira), or even the solvent.
-
Solution:
-
Use rigorously dried solvents and reagents.
-
Bulky, electron-rich ligands (like SPhos or XPhos) can often suppress this pathway by sterically hindering access to the metal center and promoting the desired reductive elimination.[12]
-
Avoid excessively high temperatures or prolonged reaction times after the primary coupling partner has been consumed.
-
FAQ 3.3: I see a lot of homocoupling of my boronic acid or alkyne partner. What causes this?
Answer: Homocoupling (e.g., boronic acid coupling with itself to form a biaryl) is often promoted by oxygen.
-
Suzuki (Glaser Coupling): Rigorous degassing of solvents and maintaining an inert atmosphere are critical to prevent the oxidative homocoupling of the boronic acid.[12]
-
Sonogashira: The copper co-catalyst can promote the homocoupling of terminal alkynes. Minimizing the amount of CuI and ensuring an oxygen-free environment is key. If homocoupling remains a problem, consider a "copper-free" Sonogashira protocol.[25][26]
FAQ 3.4: How do I confirm if unwanted decarboxylation is the problem?
Answer: The best method is to analyze your crude reaction mixture by LC-MS. Look for the mass of the expected product, the starting material, and critically, the mass of the "decarboxylated" thiazole (2-bromothiazole). If you see a significant peak corresponding to this mass, decarboxylation is a major competing pathway. As mentioned in FAQ 1.2 , the most effective solution is to protect the carboxylic acid as an ester.[3]
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Esterification of this compound
-
Suspend this compound (1.0 equiv.) in methanol or ethanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 equiv.) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the corresponding ester, which can be purified by column chromatography if necessary.
Protocol 4.2: General Procedure for a Suzuki-Miyaura Coupling with the Esterified Substrate
-
To an oven-dried Schlenk flask, add the 2-bromo-4-thiazolecarboxylate ester (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[12]
-
Add degassed solvent (e.g., 4:1 Dioxane:Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 5: Visualizing the Catalytic Cycle
Understanding the mechanism helps in troubleshooting. Below is a generalized cycle for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
- Zhang, F., & Greaney, M. F. (2010). Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. Organic Letters, 12(21), 4745–4747. [Link][4][6][7]
- Forgione, P., & Bilodeau, F. (2012). Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions of Hetaryl Carboxylic Acids. The Journal of Organic Chemistry, 77(14), 5845-5853. [Link][8]
- DL_Chemist, & litlikelithium. (2023). Carboxylic acid and Cross Coupling reactions. Reddit. [Link][3]
- Wikipedia contributors. (2023). Decarboxylative cross-coupling. Wikipedia. [Link][5]
- Ye, Y., et al. (2018). Pd-catalyzed selective decarboxylation/C–H activation coupling of aryl acid with thiazole and oxazole directed by 1,2,3-triazole. Tetrahedron Letters, 59(39), 3580-3584. [Link][9]
- Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link][15][16]
- NROChemistry. (n.d.). Heck Coupling. NROChemistry. [Link][17]
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link][20]
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific Reaction Guide. [Link][18]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link][19][25]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link][26]
- Wikipedia contributors. (2023).
- Chemistry LibreTexts. (2023).
- Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2236-2243. [Link][23]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link][24]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][13]
- Ghorai, S., & Dash, J. (2014). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Journal of Organometallic Chemistry, 751, 213-221. [Link][11]
- Hartwig, J. F. (2008). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Accounts of Chemical Research, 41(11), 1534-1544. [Link][10]
- Hartwig, J. F., & Mann, G. (2002). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Angewandte Chemie International Edition, 41(23), 4478-4500. [Link][29]
- Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 620-626. [Link][30]
- Leadbeater, N. E. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5202-5226. [Link][31]
- Sharma, S. et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17804. [Link][32]
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preventing decomposition of "2-Bromo-4-thiazolecarboxylic acid" during reactions
Welcome to the technical support center for 2-Bromo-4-thiazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to prevent the decomposition of this compound during critical reactions, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues that may arise during the use of this compound in common synthetic transformations.
Issue 1: Low or No Yield in Amide Coupling Reactions Due to Suspected Decomposition
Question: I am attempting an amide coupling reaction with this compound and a primary amine using a standard carbodiimide coupling agent (e.g., EDC/HOBt), but I am observing a low yield of my desired amide and the formation of a significant amount of 2-bromothiazole. What is causing this, and how can I prevent it?
Answer: The observation of 2-bromothiazole as a byproduct strongly suggests that your starting material is undergoing decarboxylation under the reaction conditions. Thiazole-4-carboxylic acids are susceptible to losing carbon dioxide, especially when heated or exposed to certain reagents. The electron-withdrawing nature of the thiazole ring can stabilize the intermediate formed during decarboxylation.
Causality and Prevention:
-
Thermal Instability: Elevated temperatures are a primary driver of decarboxylation.[1][2] Many amide coupling reactions are heated to drive them to completion, but this can be detrimental to this compound.
-
Reaction Conditions: The specific coupling reagents and additives used can influence the rate of decomposition.
Recommended Solutions:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid functional group as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is significantly more stable to decarboxylation. You can then perform the desired reaction on the thiazole ring and hydrolyze the ester at a later stage to regenerate the carboxylic acid if needed.
-
Optimize Coupling Conditions: If protecting the carboxylic acid is not feasible, consider the following optimizations to your amide coupling protocol:
-
Lower the Reaction Temperature: Whenever possible, run the reaction at room temperature or even cooled to 0 °C. While this may increase the reaction time, it will significantly reduce the rate of decarboxylation.
-
Choose a Milder Coupling Reagent: Consider using a phosphonium-based reagent like PyBOP or a uronium-based reagent like HATU, which can be more efficient at lower temperatures compared to some carbodiimide-based methods.[3][4][5]
-
Control Stoichiometry and Addition Order: Ensure precise stoichiometry of your reagents. Sometimes, pre-activating the carboxylic acid with the coupling reagent at a low temperature before the addition of the amine can improve yields.[6]
-
Issue 2: Protodebromination and Homocoupling Side Products in Suzuki Coupling Reactions
Question: I am performing a Suzuki coupling reaction with this compound and an arylboronic acid, but I am observing the formation of 4-thiazolecarboxylic acid (protodebromination) and a biaryl byproduct from the homocoupling of my boronic acid. How can I minimize these side reactions?
Answer: These are common side reactions in palladium-catalyzed cross-coupling reactions. Protodebromination is the replacement of the bromine atom with a hydrogen atom, while homocoupling is the coupling of two boronic acid molecules.
Causality and Prevention:
-
Protodebromination: This can occur if there are sources of hydrogen in the reaction mixture that can react with the organopalladium intermediate. This is often exacerbated by the presence of water or other protic solvents.
-
Homocoupling: The presence of oxygen can promote the homocoupling of boronic acids.[7] The choice of base and catalyst can also influence the extent of this side reaction.[8]
Recommended Solutions:
-
Ensure Anhydrous and Degassed Conditions:
-
Use anhydrous solvents and thoroughly dry all glassware.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the catalyst. This will minimize the presence of dissolved oxygen.
-
-
Optimize Reaction Parameters:
-
Choice of Base: The base plays a crucial role in the Suzuki reaction.[9][10] For substrates prone to side reactions, consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.
-
Palladium Catalyst and Ligand: The choice of palladium precursor and ligand can significantly impact the reaction outcome. For challenging substrates, using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky electron-rich phosphine ligand (e.g., XPhos) can improve selectivity and yield.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary decomposition pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), resulting in the formation of 2-bromothiazole.[1][2] This process is typically initiated by heat. The stability of the resulting carbanion intermediate on the thiazole ring facilitates this reaction.
Q2: At what temperature does this compound start to decompose?
A2: While a specific decomposition temperature is not always clearly defined and can depend on the experimental conditions (e.g., solvent, presence of other reagents), it is advisable to avoid prolonged heating of this compound above 80-100 °C, especially in solution. For sensitive reactions, conducting them at or below room temperature is recommended to minimize the risk of decarboxylation.
Q3: Can the pH of the reaction mixture affect the stability of this compound?
A3: Yes, the pH can influence the stability of heterocyclic carboxylic acids. While detailed studies on this specific molecule are not widely available, in general, extreme pH conditions (both highly acidic and highly basic) can promote decomposition.[11][12][13][14] For instance, in a study on nitazoxanide, a thiazole-containing drug, greater stability was observed in slightly acidic conditions (pH 1.0-4.0), with increased degradation at higher pH.[14] It is recommended to maintain a pH as close to neutral as the reaction conditions permit, unless a specific pH is required for the reaction mechanism.
Q4: Is it necessary to protect the carboxylic acid group for all reactions involving this compound?
A4: Not for all reactions, but it is highly recommended for reactions that require elevated temperatures or prolonged reaction times. For reactions that can be performed under mild, room temperature conditions, it may be possible to proceed without protection. However, if you are experiencing low yields or observing byproducts consistent with decomposition, protecting the carboxylic acid as an ester is a reliable strategy to improve the outcome.
Q5: What is a recommended protocol for protecting this compound as a methyl ester?
A5: A standard and effective method is Fischer esterification.
Experimental Protocol: Methyl Esterification of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in methanol (MeOH).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromo-4-thiazolecarboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visual Guides
Decomposition Pathway
Caption: Decarboxylation of this compound.
Recommended Workflow for Amide Coupling
Sources
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Technical Support Center: Managing Temperature Control in Diazotization
Welcome to the Technical Support Center for diazotization reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the critical temperature control aspect of this powerful synthetic transformation. Here, we move beyond simple instructions to provide in-depth, field-tested insights into the "why" behind the "how," ensuring your experiments are both successful and safe.
I. Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you might encounter during the diazotization step, with a focus on temperature-related causes and solutions.
Problem 1: My reaction mixture is turning a dark brown, red, or black color.
Question: I'm performing a diazotization of an aniline derivative, and the solution is developing a dark, tarry appearance instead of the expected pale yellow of the diazonium salt solution. What's happening?
Answer: A dark coloration is a classic indicator of diazonium salt decomposition or unwanted side reactions, both of which are highly sensitive to temperature.[1]
-
Primary Cause (Temperature-Related): Your reaction temperature has likely exceeded the optimal 0–5 °C range. Diazonium salts are thermally unstable intermediates.[1][2][3] Even a localized hotspot in the reaction vessel can initiate decomposition. At elevated temperatures, the diazonium salt can react with water to form phenolic byproducts or couple with unreacted parent amine to form colored azo compounds.[1][4][5][6]
-
Immediate Corrective Actions:
-
Enhance Cooling: Ensure your reaction flask is adequately immersed in an efficient ice-salt bath.[1][7] An ice-water bath alone may not be sufficient to counteract the exothermic nature of the reaction.
-
Slow Down Reagent Addition: The dropwise addition of the pre-cooled sodium nitrite solution must be slow and controlled to allow the cooling bath to dissipate the heat generated.[1][8]
-
Improve Agitation: Increase the stirring rate to ensure homogenous mixing and prevent localized temperature spikes.
-
Problem 2: I'm observing vigorous gas evolution (bubbling) from my reaction.
Question: As I add the sodium nitrite solution, I'm seeing excessive bubbling. Is this normal?
Answer: While some minor off-gassing can occur, vigorous and sustained gas evolution is a sign of a problem. The gas is likely nitrogen (N₂), indicating the decomposition of your diazonium salt.[2][3][4]
-
Primary Cause (Temperature-Related): This is a direct consequence of the diazonium salt's instability at temperatures above 5 °C. The C-N bond cleaves, releasing the highly stable N₂ molecule.[3][9] This decomposition is often rapid and can lead to a runaway reaction if not controlled.[10] The reaction to form the diazonium salt is itself exothermic, releasing significant heat that must be managed.[2][11]
-
Immediate Corrective Actions:
-
Halt Nitrite Addition: Immediately stop adding the sodium nitrite solution to cease heat generation.
-
Verify Internal Temperature: Use a low-temperature thermometer to check the internal temperature of the reaction mixture, not just the bath temperature.
-
Re-cool the Mixture: Ensure the internal temperature is brought back down to the 0–5 °C range before cautiously resuming nitrite addition at a much slower rate.
-
Problem 3: My final product yield is consistently low, or I have no product at all.
Question: After the subsequent reaction (e.g., Sandmeyer, azo coupling), my yield is much lower than expected. Could this be related to the initial diazotization temperature?
Answer: Absolutely. The success of any subsequent reaction hinges on the successful in situ formation and preservation of the diazonium salt.
-
Primary Cause (Temperature-Related): If the temperature during diazotization was too high, a significant portion of your diazonium salt intermediate will have decomposed before it could be used in the next step.[1][8] This is a common reason for low yields.[1]
-
Troubleshooting and Optimization:
-
Strict Temperature Monitoring: Continuously monitor the internal reaction temperature throughout the sodium nitrite addition.[8]
-
Use of an Ice-Salt Bath: For better temperature management, an ice-salt bath is recommended over a simple ice bath.[1][7]
-
Reagent Quality: Ensure you are using high-purity starting materials and a freshly prepared sodium nitrite solution.[1]
-
Post-Diazotization Hold Time: Use the freshly prepared diazonium salt solution immediately in the next step.[3][8] Even at 0-5 °C, slow decomposition can occur over time.
-
| Symptom | Primary Temperature-Related Cause | Recommended Solution |
| Dark Brown/Black Color | Temperature > 5 °C leading to decomposition and side-reactions.[1] | Immerse flask in an ice-salt bath; slow the dropwise addition of NaNO₂; increase stirring.[1] |
| Vigorous Gas Evolution | Rapid decomposition of diazonium salt due to heat.[2][3] | Immediately stop NaNO₂ addition; verify internal temperature is < 5 °C before resuming at a slower rate. |
| Low or No Product Yield | Premature decomposition of the diazonium intermediate.[1][8] | Maintain strict 0–5 °C internal temperature control; use the diazonium salt solution immediately.[1][3][8] |
| Formation of Phenolic Impurities | Reaction of diazonium salt with water at elevated temperatures.[4][5][6] | Ensure rigorous temperature control (0–5 °C).[8] |
II. Frequently Asked Questions (FAQs)
Q1: Why is the 0–5 °C temperature range so critical for diazotization?
The 0–5 °C range is a crucial balance. Below 0 °C, you risk the crystallization of your reagents, which can be hazardous as solid diazonium salts are shock-sensitive and can be explosive.[9] Above 5 °C, most aqueous aryl diazonium salts become highly unstable and decompose, often violently, releasing nitrogen gas and leading to unwanted side products like phenols.[2][3][9] This narrow window maximizes the stability and concentration of your diazonium salt intermediate for subsequent reactions.[11]
Q2: How does the exothermic nature of the reaction impact temperature control?
The formation of the diazonium salt from a primary amine and nitrous acid is a highly exothermic process, with a reaction enthalpy ranging from -65 to -150 kJ/mol.[2] This means the reaction itself generates a significant amount of heat. Without an efficient external cooling system (like an ice-salt bath), this generated heat will rapidly raise the internal temperature above the critical 5 °C threshold, leading to decomposition.[11] Therefore, the goal is to add the sodium nitrite at a rate where the heat generated is effectively removed by the cooling bath, maintaining a steady low temperature.[8]
Q3: Are all diazonium salts equally unstable?
No, stability varies. The structure of the aromatic amine and the counter-ion play a role.[12] For example, diazonium salts with electron-withdrawing groups on the aromatic ring are generally more stable than those with electron-donating groups. Furthermore, certain counter-ions, like tetrafluoroborate (BF₄⁻), can form diazonium salts that are significantly more stable, some even being isolable at room temperature.[9] However, for the commonly generated diazonium chlorides in aqueous solutions, the 0-5 °C rule is a critical safety and procedural guideline.[2]
Q4: What are the best laboratory practices for setting up and monitoring the temperature?
-
Use an Ice-Salt Bath: An ice-salt mixture can achieve temperatures down to -20 °C, providing a robust cooling capacity.[7]
-
Internal Thermometer: Always place a thermometer directly in the reaction mixture. The bath temperature is not an accurate representation of the reaction's temperature, especially during exothermic additions.
-
Pre-cool Reagents: Cool the amine hydrochloride/sulfate solution and the sodium nitrite solution in an ice bath before you begin the addition.
-
Slow, Dropwise Addition: Use a dropping funnel to add the nitrite solution slowly and steadily to the stirred amine solution.[1] This prevents the buildup of heat.[8]
III. Visualizing the Process: Workflow and Causality
Understanding the relationship between temperature, reaction progression, and potential failure points is key.
Diagram 1: Diazotization Workflow with Critical Temperature Checkpoints
Caption: Critical temperature control points during the diazotization workflow.
Diagram 2: Causality of Temperature Deviation
Caption: Consequences of exceeding the 5 °C temperature limit in diazotization.
IV. Protocol: Best Practices for Temperature-Controlled Diazotization
This protocol outlines a standard procedure for the diazotization of an aromatic amine with an emphasis on rigorous temperature management.
Materials:
-
Aromatic amine
-
Concentrated HCl or H₂SO₄
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Salt (NaCl or CaCl₂)
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer (-20 to 100 °C range)
-
Large crystallizing dish or insulated container for cooling bath
Procedure:
-
Prepare the Amine Salt Solution: In the three-necked flask, dissolve the aromatic amine in dilute mineral acid (e.g., HCl, H₂SO₄). Stir until a clear solution is obtained. This step is often exothermic and should be done with initial cooling.
-
Set Up the Cooling Bath: Prepare an ice-salt bath in the crystallizing dish.[7] Immerse the reaction flask into the bath, ensuring the liquid level inside the flask is below the bath level.
-
Cool the Reaction Mixture: Begin stirring and cool the amine salt solution to between 0 and 5 °C. Monitor this with an internal thermometer.
-
Prepare the Nitrite Solution: In a separate beaker, dissolve the stoichiometric amount of sodium nitrite in cold distilled water. Place this beaker in a separate ice bath to pre-cool.
-
Perform the Diazotization:
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Begin adding the nitrite solution dropwise to the vigorously stirred, cold amine salt solution.
-
Crucially, monitor the internal temperature continuously. The rate of addition should be controlled such that the temperature never rises above 5 °C.[1][8]
-
-
Check for Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes. To confirm the presence of excess nitrous acid (indicating the complete consumption of the primary amine), touch a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates the reaction is complete.
-
Immediate Use: The resulting cold diazonium salt solution is now ready for the subsequent synthetic step and should be used without delay.[3][8]
References
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- Lewis, E. S., & Johnson, M. D. (1959). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society.
- Vedantu. (2024). Why is Diazotization done at Low Temperature.
- NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts.
- Brainly.in. (2018). why low temperature is required for diazotization reaction.
- CUETMOCK. (n.d.). What is the most suitable temperature for diazotization reactions?
- Quora. (2020). Why diazotization reaction is done at low temperature (0 - 5°C)?
- Quora. (2019). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed?
- PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
- Radleys. (n.d.). How To Perform Reactions At Low Temperatures.
- Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?
- Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
- Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).
- D'Shax, M. N., & Van Vranken, D. L. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
- Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central.
- University of Rochester. (n.d.). Tips & Tricks: Heating and Cooling. Department of Chemistry.
- Wang, T.-W., et al. (2020). Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection. ACS Omega.
- Pharma Knowledge. (2018, March 14). Diazotization Reaction | Nitrite Titration | Principle and Methodology [Video]. YouTube.
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- Revere, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Wang, T.-W., et al. (2020). Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection. PubMed Central.
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issues with the solubility of "2-Bromo-4-thiazolecarboxylic acid" in reaction media
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Bromo-4-thiazolecarboxylic acid (CAS No. 5198-88-9). This document is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use, with a specific focus on issues related to its solubility in reaction media.
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a thiazole ring, a carboxylic acid group, and a bromine atom, provides a versatile scaffold for creating more complex molecules.[1] However, the interplay of these functional groups often leads to poor solubility in common organic solvents, a significant hurdle in reaction setup and optimization. This guide provides a structured approach to understanding and overcoming these solubility challenges.
Physicochemical Properties at a Glance
A clear understanding of the compound's physical properties is the first step in troubleshooting. The high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution.
| Property | Value | Source(s) |
| CAS Number | 5198-88-9 | [1][3] |
| Molecular Formula | C₄H₂BrNO₂S | [1][3] |
| Molecular Weight | ~208.03 g/mol | [3] |
| Appearance | White to off-white or light brown solid/powder | [1][4] |
| Melting Point | 217 °C | [1] |
| Purity | ≥ 97-98% (HPLC) | [1][4] |
| Storage Conditions | 0-8 °C | [1] |
Core Troubleshooting Guide: Solubility Issues
This section addresses the most common questions our team receives regarding the solubility of this compound.
Q1: My this compound isn't dissolving in my chosen reaction solvent. What are the underlying chemical reasons?
A1: This is the most frequently encountered issue. The poor solubility stems from a combination of factors related to its molecular structure:
-
High Polarity and Hydrogen Bonding: The carboxylic acid (-COOH) group is highly polar and can form strong intermolecular hydrogen bonds with itself.[5] This creates a stable crystal lattice that is difficult for many solvents to break apart. In the solid state, carboxylic acids often exist as hydrogen-bonded dimers.[5]
-
"Like Dissolves Like" Mismatch: The principle of "like dissolves like" is key here.[5][6] The molecule has distinct regions of polarity. The carboxylic acid and the nitrogen and sulfur heteroatoms in the thiazole ring are polar, while the bromo-thiazole portion of the molecule is more hydrophobic (non-polar).[7] This dual nature means it may not be perfectly suited for either purely polar or purely non-polar solvents.
-
Molecular Size and Shape: Larger molecules generally require more energy to dissolve because the solvent must create a larger cavity to accommodate them.[6] While not excessively large, the rigid, planar structure of the thiazole ring contributes to efficient packing in the crystal lattice.
Q2: What are the recommended starting solvents for preparing stock solutions or running reactions?
A2: There is no single universal solvent. The choice is highly dependent on the subsequent reaction conditions. A tiered approach is recommended, starting with the most common solvents for hydrophobic compounds.
| Solvent Class | Recommended Solvents | Suitability & Remarks |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent for Stock Solutions. These are powerful solvents for many thiazole derivatives.[7] DMSO is a common choice for preparing high-concentration stock solutions for biological assays.[8] DMF is often used directly as a reaction solvent. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderately Suitable. Carboxylic acids are generally soluble in alcohols.[5] However, solubility may be limited and require heating. These are often used when the reaction requires a protic solvent. A synthesis example shows hydrolysis of the corresponding ester in methanol.[3] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Poor to Moderate. Often used as co-solvents. Solubility is typically low at room temperature but can be improved with heating. Frequently used in cross-coupling reactions. |
| Non-Polar | Toluene, Hexane, Chloroform | Generally Poor. The polar carboxylic acid group makes it insoluble in non-polar solvents like hexane.[5] Some solubility might be achieved in chloroform or toluene, especially with heating, but it is not ideal. |
Q3: My compound dissolved in DMF, but precipitated when I added my boronic acid and base for a Suzuki coupling. What is happening and how do I fix it?
A3: This is a classic case of "precipitation upon dilution" or a change in the solvent system's overall polarity.[8]
-
Causality: While the compound is soluble in the polar DMF, the addition of other, potentially less polar, reagents (like a boronic acid with a large organic substituent) and inorganic bases (which may not be fully soluble themselves) decreases the overall solvating power of the medium.[9] This pushes your compound past its solubility limit in the new mixture, causing it to crash out.[8]
-
Troubleshooting Workflow: This situation requires a systematic approach to re-establish a homogeneous solution.
Q4: What practical strategies can I use to systematically improve the solubility of this compound for my reaction?
A4: Employ a tiered strategy, starting with the simplest and most common methods before moving to more complex solutions.
Tier 1: Physical & Solvent-Based Approaches
-
Heating: For most solid solutes, solubility increases with temperature as the added kinetic energy helps break the crystal lattice forces.[6]
-
Co-Solvent Systems: Using a mixture of solvents can often provide a better solubility profile than a single solvent.
Tier 2: Chemical Modification (in situ)
-
pH Adjustment / Salt Formation: This is the most powerful chemical method for solubilizing carboxylic acids. By deprotonating the acidic proton with a base, you form a carboxylate salt, which is an ionic species and significantly more soluble in polar solvents.
-
Causality: R-COOH (less soluble) + Base → R-COO⁻ M⁺ (ionic, more soluble) + H-Base⁺
-
Action: Before adding other sensitive reagents (like a palladium catalyst), add the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to your mixture of solvent and this compound. Stir and warm gently until the solid dissolves. This indicates the salt has formed. Then, cool to the desired reaction temperature before proceeding.
-
Diagram of Principle:
-
Tier 3: Synthetic Derivatization
-
Esterification: If the carboxylic acid functionality is not required for the reaction itself and can be hydrolyzed later, converting it to a more soluble ester (e.g., ethyl 2-bromothiazole-4-carboxylate) is a viable strategy. Esters lack the strong hydrogen-bonding capabilities of carboxylic acids and are generally much more soluble in common organic solvents like THF, ethyl acetate, and dichloromethane. A known synthesis proceeds through this ester intermediate.[3][13]
Key Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is intended for preparing a concentrated stock solution for use in biological screening or for small-scale reaction dilutions.
-
Preparation: Weigh 20.8 mg of this compound (MW ~208.03 g/mol ) into a clean, dry glass vial.
-
Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely. Vortex the mixture for 1-2 minutes. If solids persist, gently warm the vial to 30-40 °C in a water bath and sonicate for 5-10 minutes until a clear, homogeneous solution is obtained.
-
Storage: Store the stock solution at -20 °C, protected from light and moisture. Before use, allow the vial to warm to room temperature and vortex briefly to ensure homogeneity.
Protocol 2: In Situ Solubilization for a Suzuki-Miyaura Coupling Reaction
This protocol demonstrates the pH adjustment/salt formation technique to ensure homogeneity before adding the catalyst.
-
Vessel Setup: To an oven-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) and the chosen base (e.g., K₃PO₄, 2.5 eq.).
-
Solvent Addition: Add the degassed reaction solvent (e.g., 1,4-Dioxane/H₂O 10:1).
-
Salt Formation: Stir the suspension and heat to 50-60 °C. Maintain this temperature until all the this compound has dissolved, indicating the formation of its potassium salt. This may take 15-30 minutes.
-
Reaction Assembly: Cool the now-homogeneous solution to room temperature. Add the boronic acid (1.2 eq.) followed by the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂).
-
Execution: Heat the reaction to the target temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.[9]
Frequently Asked Questions (FAQs)
-
Q: Is this compound hazardous?
-
Q: My compound appears light brown, not white. Is it impure?
-
A: The typical appearance is white to off-white or light brown.[4] A slight coloration is not necessarily indicative of impurity but running a purity check (e.g., HPLC, NMR) is always recommended if you have concerns.
-
-
Q: Can I use a strong base like NaH or n-BuLi to form the salt?
-
A: This is strongly discouraged unless you have a specific synthetic reason. These bases are highly reactive and non-selective. They can react with the thiazole ring or other functional groups. Stick to milder inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) for simple solubilization.[9]
-
-
Q: Why does a related compound, 2-Amino-5-bromo-4-t-butylthiazole, also have solubility issues?
-
A: Like the title compound, it possesses a hydrophobic group (the t-butyl) and a polar group (the amino group), leading to similar challenges in finding a suitable solvent.[8] This highlights a common theme in substituted heterocyclic compounds.
-
References
- Physical Properties of Carboxylic Acids. (2025, December 16).
- This compound synthesis. ChemicalBook.
- This compound. Chem-Impex.
- This compound 5198-88-9. Sigma-Aldrich.
- This compound | 5198-88-9. (2025, July 4). ChemicalBook.
- Overcoming poor solubility of 2-Amino-5-bromo-4-t-butylthiazole in assays. Benchchem.
- This compound 5198-88-9. Sigma-Aldrich.
- Factors affecting solubility. Source Not Available.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991, November 1). R Discovery.
- 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% 1 g. Thermo Scientific Chemicals.
- 2-Bromo-5-nitrothiazole. Solubility of Things.
- Safety data sheet. (2019, November 6). Source Not Available.
- 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. ChemicalBook.
- How to prepare this compound?. Guidechem.
- Troubleshooting Hantzsch thiazole synthesis with 2-Bromo-1-(thiazol-2-yl)ethanone. Benchchem.
- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics.
- SAFETY D
- SAFETY D
- 2-Bromothiazole-4-carboxylic acid 2-溴-4-噻唑羧酸. 研峰科技.
- Solubility of Organic Compounds. (2023, August 31). Source Not Available.
- troubleshooting guide for reactions involving 2-Bromo-6-chlorophenol. Benchchem.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
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- 4. 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 19. fishersci.com [fishersci.com]
Technical Support Center: 2-Bromo-4-thiazolecarboxylic Acid - Impurity Identification and Removal
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for identifying and removing impurities from 2-Bromo-4-thiazolecarboxylic acid (CAS 5198-88-9). The protocols and explanations herein are designed to ensure the highest possible purity of this critical chemical intermediate, which is widely used in the synthesis of pharmaceuticals and agrochemicals.[1]
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a key building block in medicinal chemistry. Its synthesis, typically involving the diazotization of 2-aminothiazole precursors followed by hydrolysis, can introduce a range of process-related impurities and potential degradation products.[2] Achieving high purity (often ≥98% by HPLC) is paramount for the success of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API). This guide addresses the common challenges encountered in achieving this level of purity.
Part 1: Frequently Asked Questions (FAQs) - Common Impurities & Initial Checks
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on its typical synthesis route, the most probable impurities can be categorized as follows:
-
Process-Related Impurities:
-
Ethyl 2-bromothiazole-4-carboxylate: This is the immediate precursor before the final hydrolysis step. Its presence indicates incomplete saponification.
-
Ethyl 2-aminothiazole-4-carboxylate: The starting material for the Sandmeyer reaction. Its presence suggests an incomplete diazotization reaction.
-
2,5-Dibromo-4-thiazolecarboxylic acid: A common byproduct of the Sandmeyer reaction on 2-aminothiazoles, where bromination occurs at both the 2- and 5-positions.[3]
-
-
Degradation Products:
-
2-Bromothiazole: This can arise from the decarboxylation of the parent molecule, a reaction that can be promoted by heat.
-
Hydrolysis Products: Under harsh acidic or basic conditions, or prolonged exposure to moisture, the thiazole ring can potentially undergo hydrolytic ring-opening.[4]
-
Oxidation Products: As with many heterocyclic compounds, oxidation can occur, especially under stress conditions involving oxidizing agents or prolonged exposure to air.[4]
-
Q2: My material is off-color (yellow to brown) instead of the expected white to off-white. What could be the cause?
A2: A change in color is a common indicator of degradation.[4] This could be due to:
-
Oxidation: Exposure to air and/or light can generate chromophoric (color-producing) degradation products.
-
Presence of highly colored impurities: Even trace amounts of certain byproducts can impart color to the bulk material.
-
Thermal Stress: Overheating during synthesis or drying can lead to decomposition and color formation.
It is crucial to analyze the off-color material by HPLC to identify the nature of the colored impurity.
Q3: My NMR spectrum shows unexpected peaks. How can I begin to identify these unknown impurities?
A3: Start by comparing the spectrum to a reference spectrum of pure this compound. Then, consider the expected impurities:
-
Ethyl Ester Impurity: Look for signals corresponding to an ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm).
-
Starting Amine Impurity: The aromatic protons will be in a different chemical environment compared to the brominated product.
-
Decarboxylated Impurity: The signal for the carboxylic acid proton will be absent, and the proton at the 4-position will likely shift.
For definitive identification of unknown impurities, techniques like LC-MS are invaluable for obtaining molecular weight information, which can then be correlated with potential structures.
Part 2: Troubleshooting Guide - Analytical & Purification Issues
This section provides a problem-and-solution framework for common issues encountered during the analysis and purification of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Poor peak shape (tailing) in HPLC analysis. | 1. Interaction of the carboxylic acid with active sites on the silica column. 2. Inappropriate mobile phase pH. | 1. Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak symmetry. 2. Adjust the mobile phase pH to suppress the ionization of the carboxylic acid. |
| Co-elution of impurities with the main peak in HPLC. | The current HPLC method lacks sufficient resolution. | Optimize the HPLC method. This can involve: - Switching to a different column chemistry (e.g., a phenyl-hexyl column). - Adjusting the gradient slope for better separation. - Modifying the mobile phase composition. |
| Low yield after recrystallization. | 1. The chosen solvent is too good at dissolving the product, even at low temperatures. 2. The product is not sufficiently insoluble in the anti-solvent. 3. Too much solvent was used. | 1. Screen for alternative solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] 2. Experiment with different solvent/anti-solvent pairs. 3. Use the minimum amount of hot solvent necessary to fully dissolve the crude material. |
| Persistent impurity remains after recrystallization. | The impurity has very similar solubility properties to the desired product. | In this case, an orthogonal purification technique is required. Column chromatography is the next logical step.[6] |
| Product streaks on the column during chromatography. | The compound is highly polar and is interacting strongly with the silica gel. | Add a modifier to the eluent. For an acidic compound like this, adding a small percentage (0.5-1%) of acetic acid or formic acid to the mobile phase can significantly improve chromatography by reducing tailing and streaking. |
Part 3: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation according to ICH guidelines is required for use in a regulated environment.[7][8][9]
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 243 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[10][11]
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, and mixtures thereof). A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.
-
Crystallization: Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath for about 30 minutes.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Purification by Column Chromatography
This method is useful for separating impurities with different polarities from the main compound.[12][13]
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid (e.g., 1%) is a good starting point. The ideal solvent system should give the product an Rf value of around 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and pour it into the chromatography column. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Part 4: Visualizing the Workflow
Diagram 1: Impurity Identification Workflow
This diagram illustrates the logical flow for identifying an unknown impurity in a sample of this compound.
Caption: Workflow for the identification of impurities.
Diagram 2: Purification Strategy Decision Tree
This diagram provides a decision-making framework for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
References
- Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. (URL not available)
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-. ElectronicsAndBooks. (URL not available)
- Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters. [Link]
- 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
- Forced Degrad
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- 2278-6074 - Stability Indicating HPLC Method Development and Valid
- Separation of 2-Bromo-4-chlorobenzothiazole on Newcrom R1 HPLC column. SIELC. [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Recrystallization and Crystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. [Link]
- Organic Chemistry Lab: Recrystalliz
- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Reagents & Solvents: Solvents for Recrystalliz
- Purification of Organic Compounds by Flash Column Chrom
- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- A Systematic Review On Thiazole Synthesis And Biological Activities. (URL not available)
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. University of South Florida. [Link]
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. [Link]
- Purification of strong polar and basic compounds. Reddit. [Link]
- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]
- DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULF
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- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Minimizing Debromination as a Side Reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable strategies for a common and often frustrating challenge in organic synthesis: unwanted debromination. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Problem - Frequently Asked Questions
This section addresses the fundamental questions surrounding debromination, providing the mechanistic basis for the troubleshooting strategies that follow.
Q1: What is debromination and why is it a problem?
A: Debromination, also known as hydrodebromination, is an undesired side reaction where a bromine atom on your starting material is replaced by a hydrogen atom.[1] This leads to the formation of a significant impurity that can be difficult to separate from the desired product, ultimately lowering the reaction yield and complicating downstream purification.[1][2] This is a frequent issue in reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and during the formation of Grignard reagents.[1][2]
Q2: What are the primary mechanistic pathways that lead to debromination?
A: Debromination typically proceeds through two main pathways, particularly in palladium-catalyzed reactions:
-
Reaction with Palladium-Hydride Species (Pd-H): This is the most common route in cross-coupling chemistry.[1] Palladium-hydride species can form from various sources in the reaction, including the solvent (like alcohols), the base, or even trace water.[3][4][5] Once formed, the Pd-H intermediate can undergo reductive elimination with the aryl group, cleaving the C-Br bond and forming a C-H bond instead.[3]
-
Radical Pathways: During the formation of organometallic reagents like Grignards, the mechanism can involve single-electron transfer (SET) steps, generating organic radicals.[6] These radicals can then abstract a hydrogen atom from the solvent or other reaction components, leading to the debrominated product.[6]
Q3: My starting material is an aryl bromide. Why is it susceptible to this reaction?
A: The carbon-bromine (C-Br) bond on an aromatic ring is a prime site for oxidative addition by a low-valent metal catalyst like Palladium(0), which is the first step in most cross-coupling cycles.[7] However, the intermediate formed is also susceptible to side reactions. The polarity of the C-Br bond and the stability of the resulting aryl-palladium intermediate make it a focal point for reaction with transient hydride species that may be present in the catalytic cycle.[3]
Section 2: Troubleshooting Guide & Proactive Strategies
This section provides a structured approach to diagnosing and solving debromination issues.
Issue 1: Significant Debromination Observed in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
LC-MS or GC-MS analysis shows a major byproduct with a mass corresponding to the starting material minus bromine plus hydrogen (M-Br+H).
-
Isolated yield of the desired coupled product is significantly lower than expected based on the consumption of starting material.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting debromination in cross-coupling reactions.
In-Depth Analysis of Troubleshooting Steps:
-
The Role of the Base: Strong bases, particularly alkoxides like sodium tert-butoxide, are known to generate palladium-hydride species, which are often the primary culprits in debromination.[1][8] Switching to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often the most effective first step to mitigate this side reaction.[1][9]
-
Ligand Selection is Critical: The choice of phosphine ligand has a profound impact on the rates of the various steps in the catalytic cycle.[10]
-
Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, and other biarylphosphines create a sterically hindered environment around the palladium center.[10][11] This steric bulk promotes the final, product-forming reductive elimination step, causing it to proceed more rapidly.[9] By accelerating the desired reaction, the lifetime of the aryl-palladium intermediate is shortened, giving it less opportunity to undergo the undesired debromination side reaction.[12]
-
Bidentate Ligands: In some cases, bidentate ligands like DPPF or BINAP can help by preventing the formation of palladium dimer species that might be less active or lead to side reactions.[12]
-
Data Summary: Impact of Reaction Parameters on Debromination
| Parameter | Change | Rationale | Potential Impact on Debromination |
| Base | Switch NaOtBu to K₃PO₄ or Cs₂CO₃ | Milder bases are less prone to generating Pd-H species.[1] | High |
| Ligand | Switch from PPh₃ to a bulky biarylphosphine (e.g., XPhos) | Bulky ligands accelerate reductive elimination of the desired product.[10] | High |
| Temperature | Decrease from 110°C to 80°C | Debromination may have a higher activation energy than the desired coupling.[1] | Medium |
| Solvent | Ensure strictly anhydrous conditions | Water can be a source of hydrides.[4][5] | Medium |
| Catalyst Precursor | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) | In-situ reduction of Pd(II) can sometimes generate side products or hydrides.[13][14] | Low-Medium |
Issue 2: Debromination During Grignard Reagent Formation
Symptoms:
-
Titration of the Grignard reagent shows a much lower concentration than expected.
-
After quenching the reaction mixture with an electrophile, the corresponding debrominated starting material is isolated as a major byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting guide for minimizing debromination during Grignard reagent formation.
In-Depth Analysis of Troubleshooting Steps:
-
The Enemy: Protic Sources: Grignard reagents are exceptionally strong bases and will be instantly quenched by any source of protons, most commonly trace water.[15] This protonolysis reaction results in the formation of the debrominated alkane or arene.[15] Therefore, the most critical factor for success is the rigorous exclusion of moisture from glassware, solvents, and the starting halide.[2][15]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[2] Chemical activation (e.g., with iodine) or mechanical activation (crushing) creates fresh, reactive magnesium surfaces for the reaction to initiate properly.[2]
Section 3: Optimized Experimental Protocol
This section provides a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction, designed with the explicit goal of minimizing hydrodebromination.
Protocol: Low-Debromination Suzuki-Miyaura Coupling
Objective: To couple an aryl bromide with an arylboronic acid while minimizing the formation of the debrominated aryl starting material.
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Mild Base (e.g., K₃PO₄, 2.5 equiv)[1]
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)[13]
-
Degassed Water (if required for the specific boronic acid)
-
Schlenk flask or reaction vial, stir bar, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place a stir bar into a Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Addition of Solids: Under a positive flow of inert gas, add the aryl bromide, the arylboronic acid, potassium phosphate (K₃PO₄), the palladium precatalyst (Pd₂(dba)₃), and the ligand (SPhos).[1]
-
Atmosphere Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely oxygen-free environment.[13]
-
Solvent Addition: Add the anhydrous, degassed solvent (and degassed water, if needed) via syringe. The solvent should have been previously degassed by bubbling with argon for 30 minutes or via several freeze-pump-thaw cycles.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. Check specifically for the consumption of the starting material and the appearance of both the desired product and the potential debrominated byproduct.
-
Work-up: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
References
- Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles. (2025). Benchchem.
- Preventing debromination in reactions with 2-Bromo-4-iodopyridine. (2025). Benchchem.
- Minimizing side reactions in Grignard formation with 6-Bromo-1-hexene. (2025). Benchchem.
- What are some strategies to reduce side-reactions in a Grignard reaction? (2019). Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Optimizing Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. (2025). Benchchem.
- Orbach, M., et al. (2012).
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.).
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. (2012). Weizmann Research Portal.
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Buchwald–Hartwig amin
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
- Minimizing by-product formation in Grignard reactions. (2025). Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Regioselective Functionalization of 2-Bromo-4-thiazolecarboxylic acid
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Bromo-4-thiazolecarboxylic acid. This versatile building block is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] However, its multifunctional nature presents unique regioselectivity challenges. The molecule possesses three primary reactive sites: the C2-Bromine, the C5-proton, and the C4-carboxylic acid. Achieving selective functionalization at one site without unintended reactions at the others is critical for synthetic success.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues and provide validated protocols to overcome these hurdles.
Section 1: Foundational Challenges & Strategic Planning
Before initiating any reaction, it's crucial to understand the inherent reactivity of the starting material. The interplay between the three reactive sites dictates the strategic approach required.
Caption: Overview of reactive sites on the this compound scaffold.
FAQ 1.1: What is the most significant challenge when working with this molecule?
The primary challenge is the acidic proton of the C4-carboxylic acid. This proton readily reacts with a wide range of basic and organometallic reagents, such as Grignard reagents, organolithiums, and strong bases used in cross-coupling reactions.[2] This can lead to:
-
Quenching of Reagents: Deprotonation of the carboxylic acid consumes expensive organometallic reagents, leading to low or no conversion of the starting material.
-
Solubility Issues: The resulting carboxylate salt often has poor solubility in common organic solvents, complicating the reaction mixture.
-
Interference with Catalysis: The carboxylate can coordinate with the metal catalyst, potentially leading to catalyst inhibition or deactivation.[3]
Therefore, a critical first decision in any synthetic route is whether to protect the carboxylic acid.
Section 2: Functionalization at the C2-Position via Cross-Coupling
The C2-bromo position is the most common site for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Heck couplings.[3][4]
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Issue: "I am attempting a Suzuki-Miyaura coupling at the C2 position to form a C-C bond, but I'm seeing low conversion, significant starting material decomposition, or both."
This is a multifaceted problem that can be dissected and solved systematically.
Caption: Systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.
FAQ 2.1: Why is my palladium catalyst turning black and crashing out of solution?
This indicates the formation of palladium black, which is aggregated, inactive palladium metal.[5] This is a common sign of catalyst deactivation.
-
Cause: The primary cause is often the presence of oxygen or moisture in the reaction, which degrades the active Pd(0) species. The thiazole ring's sulfur and nitrogen atoms can also coordinate to the palladium center, leading to catalyst poisoning and aggregation.[3]
-
Solution: Ensure all solvents are anhydrous and thoroughly degassed before use.[3] Use fresh, high-quality palladium precursors and ligands. Consider using more robust, pre-formed catalysts (e.g., XPhos Pd G3) which are more resistant to deactivation.[6]
FAQ 2.2: Which protecting group should I use for the carboxylic acid?
The choice of protecting group is dictated by the stability required during subsequent reaction steps and the conditions you can tolerate for its removal (a concept known as orthogonality).[7][8]
| Protecting Group | Installation Method | Deprotection Conditions | Rationale & Considerations |
| Methyl/Ethyl Ester | Fischer esterification (MeOH/EtOH, H₂SO₄ cat.) or TMSCHN₂ | Base-mediated hydrolysis (LiOH, NaOH) or acid hydrolysis | Robust and common. Base hydrolysis may be incompatible with other sensitive functional groups.[2] |
| t-Butyl Ester | Isobutylene, H₂SO₄ cat. | Acid-mediated cleavage (TFA, HCl) | Stable to basic and nucleophilic conditions. Cleaved under acidic conditions that leave many other groups intact.[2] |
| Benzyl Ester | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Useful when both acidic and basic conditions must be avoided. The deprotection is clean and occurs under neutral conditions.[2] |
Protocol 2.1: General Protocol for Suzuki-Miyaura Coupling of Protected this compound
This protocol assumes the carboxylic acid has been protected as a methyl ester.
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-4-(methoxycarbonyl)thiazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).[3]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[3][6]
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Functionalization at the C5-Position via C-H Activation
Direct C-H functionalization is an increasingly popular, atom-economical method to modify the thiazole ring at the C5 position, which is the most acidic C-H bond on the ring.[5][9]
Troubleshooting Guide: Poor Regioselectivity in Direct Arylation
Issue: "I am trying to perform a direct arylation with an aryl bromide, but I'm getting a mixture of products or no reaction at the C5 position."
-
Cause 1: Catalyst System: Standard cross-coupling catalysts are not always effective for C-H activation. Ligandless systems or specific ligand/additive combinations are often required. For thiazoles, ligand-free Pd(OAc)₂ has been shown to be highly effective and regioselective for the C5 position.[5]
-
Solution 1: Attempt the reaction using Pd(OAc)₂ as the catalyst without any additional phosphine ligands. Additives like pivalic acid (PivOH) can sometimes facilitate the C-H activation step.[10]
-
Cause 2: Competing Reactions: At higher temperatures, you may observe decarboxylation of the starting material, especially if the carboxylic acid is unprotected.[11]
-
Solution 2: Protect the carboxylic acid as an ester. This blocks decarboxylation and prevents the free acid from interfering with the catalyst. If decarboxylation is unavoidable, it may be necessary to perform the C5-arylation on a simpler thiazole substrate first, followed by installation of the carboxylic acid functionality later in the synthesis.
Protocol 3.1: Ligand-Free Direct Arylation at C5
This protocol is adapted from methodologies for direct arylation of thiazole derivatives.[5]
-
Vessel Preparation: In a sealed tube, combine the protected 2-bromo-4-(methoxycarbonyl)thiazole (1.0 eq), the aryl bromide (1.5-2.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and palladium(II) acetate (Pd(OAc)₂, 1-2 mol%).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMAc or DMF.
-
Reaction: Seal the tube and heat to 120-150 °C with stirring. Monitor by LC-MS.
-
Workup & Purification: Follow standard aqueous workup and chromatographic purification procedures as described in Protocol 2.1.
Section 4: Managing the Carboxylic Acid and Metal-Halogen Exchange
FAQ 4.1: I need to perform a reaction with an organolithium reagent. How can I do this without just deprotonating the carboxylic acid?
Direct lithium-halogen exchange using reagents like n-BuLi is problematic due to the acidic proton.[12] A more sophisticated approach is required.
-
Expert Insight: A highly effective method involves the combined use of a Grignard reagent and an organolithium reagent.[13][14] First, add one equivalent of a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). This will selectively deprotonate the carboxylic acid to form a magnesium carboxylate salt. This salt is unreactive towards organolithiums. Subsequently, adding n-BuLi will cleanly perform the desired bromine-lithium exchange at the C2 position without intermolecular quenching.[13][14] The resulting lithiated species can then be trapped with an electrophile.
FAQ 4.2: My reaction is failing at high temperatures due to decarboxylation. How can I prevent this?
Decarboxylation is often thermally induced, especially in polar aprotic solvents like DMF.[11]
-
Lower the Temperature: Investigate if your desired reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Change Solvent: Switch to a less polar, lower-boiling point solvent like toluene or dioxane if the reaction chemistry allows.
-
Protect the Acid: As mentioned previously, converting the carboxylic acid to an ester is the most robust way to prevent decarboxylation.
On the other hand, decarboxylation can be used strategically. For example, a decarboxylative bromination can be used to install a bromine atom at a specific position on an aromatic ring.[15]
References
- BenchChem. (2025). Technical Support Center: Catalyst Selection for 4-Bromo-2-ethoxythiazole Cross-Coupling.
- Steinert, S., et al. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Research Square.
- Reitti, M., et al. (2021). Direct Arylation of 1,3-Benzodioxole and 2,2-Difluorobenzo[3][10]dioxole with Aryl Bromides.
- Kuzu, E., et al. (2025). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Turkish Journal of Chemistry.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Di Cera, M., et al. (n.d.). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole.
- Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186.
- Wikipedia. (n.d.). Metal-halogen exchange.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Powers, D. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Tian, Q., et al. (2017).
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- Tian, Q., et al. (2017). Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
Sources
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- 2. learninglink.oup.com [learninglink.oup.com]
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- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. media.neliti.com [media.neliti.com]
- 9. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 11. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
overcoming poor reactivity of "2-Bromo-4-thiazolecarboxylic acid" in specific reactions
Welcome to the technical support center for 2-Bromo-4-thiazolecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this versatile but often stubborn building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why this molecule behaves the way it does and how to design successful, robust reactions.
Part 1: Understanding the Core Challenge
Before troubleshooting, it's critical to understand the inherent chemical properties of this compound that contribute to its poor reactivity in certain transformations. The molecule's behavior is dominated by two key features:
-
An Electron-Deficient Heterocycle: The thiazole ring is electron-poor. This electronic nature significantly retards the initial, and often rate-limiting, oxidative addition step in palladium-catalyzed cross-coupling cycles.[1][2] The electron-withdrawing effect of the ring nitrogen and sulfur makes the C2-Br bond resistant to cleavage by a Pd(0) catalyst.
-
A Problematic Carboxylic Acid: The carboxyl group at the C4 position introduces multiple complications.
-
Acidity: Its acidic proton can neutralize the bases required for cross-coupling, altering stoichiometry and pH.
-
Chelation: The carboxylate can act as a ligand, coordinating to the palladium center. This can lead to the formation of inactive or less active catalyst species, effectively sequestering palladium from the catalytic cycle.[3][4][5]
-
Decarboxylation: At elevated temperatures, common in cross-coupling reactions, the molecule is susceptible to losing CO₂, leading to the formation of 2-bromothiazole as a major byproduct.[6][7]
-
The interplay of these factors is why standard, "off-the-shelf" reaction conditions often fail.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Part 3: Troubleshooting Amide Bond Formation
Unlike cross-coupling, amide bond formation is generally more straightforward as it involves activating the carboxylic acid directly.
Frequently Asked Questions (Amide Coupling)
Q1: What are the recommended conditions for coupling this compound to an amine?
A: The primary challenge is achieving efficient activation of the carboxylic acid without promoting side reactions on the thiazole ring. Using a modern uranium-based coupling reagent is highly recommended for a clean, high-yielding reaction. A patent example demonstrates a robust method. [8] Optimized Protocol:
-
Dissolve this compound (1.0 eq) and your amine (1.0-1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the coupling reagent HATU (1.1-1.3 eq) portion-wise at room temperature.
-
Stir at room temperature for 2-16 hours, monitoring by LC-MS or TLC.
This combination is effective because HATU is a highly efficient activating agent, and DIPEA is a sterically hindered base that will not compete as a nucleophile.
Part 4: The Ester Protection Strategy
For multi-step syntheses or particularly challenging cross-couplings, simplifying the substrate by protecting the carboxylic acid is an excellent and often necessary strategy.
Q1: When should I consider protecting the carboxylic acid as an ester?
A: Consider this strategy when:
-
You are performing a high-temperature (>100 °C) cross-coupling and decarboxylation is a major issue.
-
Your planned reaction conditions are incompatible with a free carboxylic acid (e.g., use of organolithium reagents).
-
You have tried fully optimized coupling protocols on the free acid and yields are still unsatisfactory.
The two extra steps (protection and deprotection) are often justified by a significantly higher and cleaner yield in the crucial C-C bond-forming step.
Protocol 4.1: Fischer Esterification (Protection)
-
Suspend this compound in methanol or ethanol (choose based on desired ester).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the mixture to reflux and stir for 4-12 hours until TLC or LC-MS shows complete conversion.
-
Cool the reaction, neutralize the acid with a base like NaHCO₃ solution, and extract the ester with a solvent like ethyl acetate.
Protocol 4.2: Saponification (Deprotection)
-
Dissolve the thiazole ester in a mixture of THF and water.
-
Add an excess of a strong base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 eq).
-
Stir at room temperature or gently heat (40 °C) until the reaction is complete.
-
Acidify the mixture with aqueous HCl (e.g., 1M) to protonate the carboxylate, and extract the final carboxylic acid product.
References
- Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive.ACS Omega.[Link]
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.Beilstein Archives.[Link]
- C–H Functionalizations by Palladium Carboxylates: The Acid Effect.
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.Preprint.[Link]
- Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.Accounts of Chemical Research.[Link]
- Pd-catalysed C–H functionalisation of free carboxylic acids.RSC Publishing.[Link]
- Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive.
- Sonogashira Coupling.NROChemistry.[Link]
- Pd-catalyzed decarboxylative arylation of thiazole, benzoxazole, and polyfluorobenzene with substituted benzoic acids.SciSpace.[Link]
- Sonogashira Coupling.Organic Chemistry Portal.[Link]
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.PubMed Central.[Link]
- Pd-catalyzed selective decarboxylation/C–H activation coupling of aryl acid with thiazole and oxazole directed by 1,2,3-triazole.
- Decarboxyl
- Sonogashira coupling.Wikipedia.[Link]
- Your "Go-To", "just couple already", Suzuki conditions?Reddit.[Link]
- Which conditions are favorable for the efficient Suzuki coupling?
- How to approach choosing reaction conditions for Suzuki?Reddit.[Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.MDPI.[Link]
- Cooperative Au/Ag Dual-Catalyzed Cross-Dehydrogenative Biaryl Coupling: Reaction Development and Mechanistic Insight.
- Inhibitors of phosphoinositide dependent kinase 1 (pdk1).
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
- Antagonist of GPR39 protein.
- Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates.
- Bioactive conjugate, preparation method therefor and use thereof.
- BIOACTIVE MOLECULE CONJUGATE, PREPARATION METHOD...
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- 2. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
- 3. Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. WO2011137219A1 - Inhibitors of phosphoinositide dependent kinase 1 (pdk1) - Google Patents [patents.google.com]
impact of solvent choice on the outcome of "2-Bromo-4-thiazolecarboxylic acid" synthesis
Welcome to the technical support guide for the synthesis of 2-Bromo-4-thiazolecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical impact of solvent selection on reaction outcomes. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. The explanations delve into the causality behind these issues, empowering you to make informed decisions to optimize your experimental outcomes.
Issue 1: Low Yield in the Sandmeyer Reaction Step
Question: I am experiencing a significantly low yield during the Sandmeyer reaction to convert ethyl 2-aminothiazole-4-carboxylate to ethyl 2-bromothiazole-4-carboxylate. What are the likely causes related to my choice of solvent?
Answer: A low yield in the Sandmeyer reaction is a frequent challenge, and the solvent system is a primary factor. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is highly sensitive to the reaction medium.[1][2][3]
-
Suboptimal Solvent Polarity: The polarity of your solvent directly impacts the solubility of the diazonium salt and the copper(I) bromide catalyst. If the solvent is too nonpolar, the diazonium salt may precipitate prematurely or fail to react efficiently. Conversely, a highly polar solvent might excessively solvate the copper catalyst, reducing its reactivity.
-
Presence of Water: While the diazotization step is performed in an aqueous medium, the subsequent Sandmeyer reaction often benefits from anhydrous or carefully controlled aqueous conditions. Excess water can lead to the formation of undesired phenol byproducts, thereby reducing the yield of the desired bromo-thiazole.
-
Phase Transfer Issues: If your diazonium salt has limited solubility in the organic solvent where the copper catalyst resides, a phase-transfer catalyst may be necessary. The use of dibenzo-18-crown-6 in conjunction with a bidentate ligand like 1,10-phenanthroline in a solvent like acetonitrile can significantly improve yields by facilitating the transfer of the diazonium ion into the organic phase.[1][4]
Issue 2: Formation of Impurities During the Hantzsch Thiazole Synthesis
Question: During the initial Hantzsch condensation of ethyl bromopyruvate and thiourea to form ethyl 2-aminothiazole-4-carboxylate, I am observing multiple spots on my TLC plate, indicating significant impurity formation. How can my solvent choice address this?
Answer: The Hantzsch thiazole synthesis is robust, but side reactions can occur, often influenced by the solvent.[5]
-
Solvent-Mediated Side Reactions: The most common side products are isomeric 2-imino-2,3-dihydrothiazoles. The choice of solvent can influence the tautomeric equilibrium and favor one isomer over the other.
-
Protic vs. Aprotic Solvents: Ethanol is a widely used and effective protic solvent for this reaction.[6] It facilitates the reaction by protonating the thiourea, increasing its nucleophilicity, and effectively solvating the intermediates. In some cases, aprotic solvents like DMF or DMSO have been used, but they can sometimes lead to messier reactions if not carefully controlled.[7]
-
-
Solventless Approach: To minimize side reactions and simplify workup, a solvent-free reaction can be considered.[8] This method can reduce environmental impact and sometimes leads to cleaner product formation, though it may require more precise temperature control.
-
pH and Solvent: The reaction is often carried out under acidic conditions which can be influenced by the solvent. In some cases, the use of a basic solvent or the addition of a mild base can suppress the formation of certain byproducts.[5]
Issue 3: Difficulty in Product Purification and Crystallization
Question: I have successfully synthesized crude this compound, but I am struggling to purify it effectively by recrystallization. The product either oils out or remains impure. What is the best approach for selecting a recrystallization solvent?
Answer: Effective recrystallization depends on the principle of "like dissolves like" and finding a solvent (or solvent system) where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
-
Single Solvent Recrystallization:
-
For a polar molecule like this compound, polar solvents should be screened. Ethanol, methanol, or even water can be good starting points.[9] Due to the carboxylic acid and thiazole nitrogen, its solubility in hot water is likely significant, while it should be much less soluble in cold water.
-
-
Two-Solvent Recrystallization: This is often more effective for achieving high purity.
-
Procedure: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation). Gently heat to redissolve the solid and then allow it to cool slowly.
-
Common Solvent Pairs:
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the synthesis of this compound, focusing on the rationale behind procedural choices.
Question 1: What is the most common synthetic route for this compound, and what are the critical solvent-dependent steps?
Answer: The most prevalent and reliable synthetic pathway involves three main stages. The choice of solvent is critical at each stage for ensuring high yield and purity.
-
Hantzsch Thiazole Synthesis: This step involves the condensation of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate.[8]
-
Typical Solvent: Ethanol is the most common solvent as its polarity is well-suited for dissolving the reactants and facilitating the cyclization.[6]
-
-
Sandmeyer Reaction: The amino group of the thiazole is converted to a bromo group via a diazonium salt intermediate.[1][2]
-
Saponification (Hydrolysis): The ethyl ester is hydrolyzed to the final carboxylic acid product.
-
Typical Solvent System: This is typically performed in a mixture of an alcohol (e.g., methanol ) and water with a base like potassium carbonate or sodium hydroxide.[8]
-
Question 2: How does solvent polarity specifically influence the Sandmeyer reaction in this synthesis?
Answer: Solvent polarity is a determinative factor in the Sandmeyer reaction for several reasons:
-
Solubility of the Diazonium Salt: The arenediazonium salt intermediate is ionic and requires a solvent with sufficient polarity to remain in solution. Acetonitrile and water are polar enough for this purpose.
-
Catalyst Activity: The copper(I) catalyst's activity can be modulated by the solvent. Solvents that can coordinate with the copper ion can either enhance or inhibit its catalytic activity. The choice of solvent must balance the solubility of the reactants with the optimal activity of the catalyst.
-
Radical Intermediate Stability: The reaction proceeds through an aryl radical intermediate.[1][3] The solvent can influence the lifetime and reactivity of this radical species, which in turn affects the overall efficiency of the reaction.
Question 3: Are there greener or more sustainable solvent alternatives for this synthesis?
Answer: Yes, there is a growing emphasis on using greener solvents in organic synthesis.
-
For the Hantzsch Synthesis: Water has been successfully used as a solvent in some variations of the Hantzsch synthesis, significantly improving the green profile of this step.[10] Additionally, solvent-free conditions, as mentioned earlier, represent the most sustainable option.[8]
-
Ionic Liquids: Ionic liquids (ILs) are being explored as recyclable and environmentally benign solvent alternatives for various heterocyclic syntheses, including thiazoles.[11] Their low vapor pressure and tunable polarity make them attractive options, although their cost and recovery can be considerations.
-
Ethanol and Methanol: These are considered greener solvent choices compared to halogenated hydrocarbons or aprotic polar solvents like DMF and DMSO, due to their lower toxicity and derivation from renewable resources.
Data Summary: Solvent Effects on Thiazole Synthesis
The following table summarizes the impact of different solvents on key steps of thiazole synthesis, based on literature reports.
| Reaction Step | Solvent | Typical Conditions | Advantages | Potential Issues |
| Hantzsch Synthesis | Ethanol | Reflux | Good solubility of reactants, well-established. | Can require longer reaction times. |
| Water | Ultrasound assistance | Environmentally friendly, can increase reaction rate.[10] | Solubility of some starting materials may be limited. | |
| Solvent-free | Heating | Reduced waste, simplified workup.[8] | Requires precise temperature control to avoid charring. | |
| Sandmeyer Reaction | Acetonitrile | CuBr, room temp to 50 °C | Good solubility for diazonium salt and catalyst.[4] | Can be toxic and requires careful handling. |
| Bromoform | CuBr, heat | Good for aryl bromides.[1][2] | High boiling point, dense, and toxic. | |
| DMF/DMSO | Heat | High boiling point, good solvating power. | Can lead to side reactions and difficult to remove.[7] | |
| Bromination (with NBS) | Acetonitrile | Room temp | Good control and selectivity.[12] | Requires anhydrous conditions for best results. |
| THF | 0 °C to room temp | Milder conditions.[13][14] | Potential for peroxide formation in aged THF. | |
| Saponification | Methanol/Water | Base (K₂CO₃, NaOH), heat | Efficient hydrolysis, easy workup.[8] | Potential for transesterification if not controlled. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thiourea (1.0 eq) and ethyl bromopyruvate (1.0 eq) in absolute ethanol.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing an equal volume of cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound via Sandmeyer and Saponification
-
Diazotization: Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of hydrobromic acid (48%) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in acetonitrile.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-bromothiazole-4-carboxylate.
-
Saponification: Dissolve the crude ester in a mixture of methanol and a 10% aqueous solution of potassium carbonate.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous layer with 1.5 N HCl to a pH of 4-5.[15]
-
The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualized Workflows
Logical Flow for Troubleshooting Low Yield
Caption: The three-step synthesis of this compound.
References
- Sandmeyer reaction. (n.d.). In Wikipedia.
- Hassan, S. Z., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1465. [Link]
- Li, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(7), 2345. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Trotta, A., et al. (2021). Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes. Organic Letters, 23(7), 2548-2552. [Link]
- Patil, S., et al. (2014). One-pot multicomponent synthesis of novel thiazol-2-imines via microwave irradiation and their antifungal evaluation.
- Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- MH Chem. (2022, July 8).
- Butt, M. A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(10), 2439-2469. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a.
- ResearchGate. (n.d.). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement.
- ResearchGate. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- Kumar, A., et al. (2022). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Scientific Reports, 12(1), 11428. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Ganapathi, K., & Kulkarni, K. S. (1953). Chemistry of the Thiazoles—IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-764. [Link]
- ResearchGate. (n.d.). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction.
- El-Shishtawy, R. M., et al. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(45), 31635-31656. [Link]
- Kalluraya, B., et al. (2009). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Archives of Pharmacal Research, 32(3), 319-325. [Link]
- Ismaeel, F., et al. (2019). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Molecules, 24(24), 4572. [Link]
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
- Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
- Crystallization Solvents.pdf. (n.d.).
- Tsou, N., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(71), 41659-41671. [Link]
- Costa, M., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(10), 2639. [Link]
- International Journal of Creative Research Thoughts. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
- ResearchGate. (n.d.). A Convenient Synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic Acid (V) via N-Fmoc-thiourea (III).
- Salo, T., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4642. [Link]
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Technical Support Center: Troubleshooting Guide for Scaling Up 2-Bromo-4-thiazolecarboxylic Acid Production
This guide provides in-depth troubleshooting advice for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-Bromo-4-thiazolecarboxylic acid (CAS 5198-88-9). As a crucial building block in the development of pharmaceuticals and agrochemicals, its efficient and pure production is paramount.[1][2] This document moves beyond standard protocols to address the common challenges encountered during process scale-up, focusing on causality, prevention, and remediation.
Overview of the Primary Synthetic Pathway
The most common industrial synthesis of this compound is a three-step process starting from readily available materials. Understanding this pathway is the first step in effective troubleshooting. The process involves:
-
Hantzsch Thiazole Synthesis: Formation of the core aminothiazole ring system.
-
Sandmeyer-type Diazotization & Bromination: Conversion of the 2-amino group to the 2-bromo group.
-
Saponification: Hydrolysis of the ester to the final carboxylic acid.
Caption: General three-step synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, high-frequency problems encountered during the scale-up process in a question-and-answer format.
Q1: My overall yield is significantly lower than expected upon scale-up. What are the most likely causes and how do I troubleshoot?
Low yield is a multifaceted problem that can originate in any of the three main synthetic steps. A systematic approach is required to identify the bottleneck.
Causality & Troubleshooting Workflow:
The Sandmeyer-type reaction (Step 2) is often the most sensitive and lowest-yielding step, making it the primary suspect.[3] However, inefficiencies in the Hantzsch synthesis or the final saponification and work-up can also contribute significantly.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Q2: HPLC analysis of my crude product shows a significant impurity at a higher retention time and molecular weight. What is it and how can it be prevented?
This is a classic scale-up issue in this synthesis. The impurity is almost certainly the 2,5-dibromo-thiazole derivative.
Expertise & Causality: The thiazole ring is susceptible to electrophilic attack, primarily at the C5 position.[4] During the Sandmeyer reaction, the conditions that generate the brominating agent can also lead to a second bromination at this C5 position. This side reaction is highly dependent on the copper source and temperature.[3] Using Copper(II) bromide (CuBr₂) instead of Copper(I) bromide (CuBr) dramatically favors the formation of the dibromo adduct.[3][5]
Prevention & Control:
| Parameter | Condition for Mono-bromo (Target) | Condition Favoring Di-bromo (Impurity) | Source |
| Copper Catalyst | CuBr (Copper(I) Bromide) | CuBr₂ (Copper(II) Bromide) | [3] |
| Temperature | Maintain at 60-65°C consistently. | Temperature fluctuations or lower initial temps followed by heating. | [3] |
| Reagent Addition | Slow, controlled addition of the diazotizing agent (e.g., n-butyl nitrite). | Rapid addition, leading to localized concentration and temperature spikes. | [4] |
To mitigate this, strictly use CuBr and maintain rigorous temperature control throughout the addition and reaction period. Analyze your raw materials to ensure the copper source has not been oxidized from Cu(I) to Cu(II).
Q3: The final saponification and work-up seem inefficient, with product lost to the aqueous layer. How can I optimize the isolation?
Incomplete precipitation during the acidic work-up is a common issue when scaling, often due to pH control and solubility effects.
Trustworthiness & Self-Validation: The goal is to fully protonate the carboxylate salt to the less soluble carboxylic acid, causing it to precipitate.
-
Ensure Complete Hydrolysis: Before work-up, confirm the absence of the starting ester by TLC or HPLC. If the reaction is incomplete, extend the reaction time or add a slight excess of base.
-
Optimal pH for Precipitation: The pKa of the carboxylic acid is critical. You must acidify the solution to a pH at least 1-2 units below the pKa to ensure >99% of the product is in its neutral, less soluble form. Target a final pH of 2-3 . Use a calibrated pH meter, as pH paper can be inaccurate in organic/aqueous mixtures.
-
Temperature Control: After acidification, cool the mixture slowly to 0-5°C. A slow cooling process promotes the formation of larger, more easily filterable crystals and minimizes the co-precipitation of impurities.[6]
-
Anti-Solvent Use: If the product remains too soluble in the reaction solvent mixture, consider adding a miscible anti-solvent in which the product is insoluble to force further precipitation. This must be validated at a small scale first.
-
Wash Thoroughly but Efficiently: Wash the filtered solid with cold water to remove inorganic salts. Avoid excessive washing, which can redissolve the product.
Q4: What are the critical safety considerations when scaling up this synthesis?
Scaling up introduces thermal and handling risks that are negligible at the lab bench.
Authoritative Grounding:
-
Diazonium Salt Instability: The diazonium salt intermediate formed in Step 2 is potentially explosive, especially if isolated or if the temperature is not strictly controlled.[7] The reaction is exothermic; ensure your reactor has adequate cooling capacity to dissipate the heat generated, especially during the addition of the diazotizing agent. Never let the reaction temperature exceed the specified limits.
-
Reagent Hazards:
-
Material Handling: The final product is a combustible solid. Avoid creating dust clouds during transfer and ensure all equipment is properly grounded to prevent static discharge.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough process safety review before any scale-up operation.[8][10][11]
Key Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Purity Assessment
This method can be used to monitor the disappearance of starting materials and the formation of products and impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 5 min, return to 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 243 nm[2] |
| Injection Vol. | 10 µL |
Sample Preparation: Dissolve ~1 mg of sample in 10 mL of a 1:1 mixture of Acetonitrile:Water.
Protocol 2: Optimized Recrystallization for Purification
This protocol is designed to effectively remove both more and less polar impurities.[6]
-
Dissolution: In a suitably sized reactor, add the crude this compound. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or isopropanol) until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated filter to remove them.
-
Crystallization: To the hot, clear solution, slowly add a hot anti-solvent in which the product is poorly soluble (e.g., water) dropwise with stirring until the solution becomes slightly turbid. Add a few drops of the hot primary solvent to redissolve the initial precipitate.
-
Cooling: Cover the reactor and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 1-2 hours to maximize crystal formation. Slow cooling is critical for high purity.[12]
-
Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of a cold mixture of the solvent/anti-solvent system (e.g., 1:1 ethanol/water).
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.
References
- The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles. Benchchem.
- This compound synthesis. ChemicalBook.
- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health (NIH). ([Link])
- Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (PMC). ([Link])
- How to prepare this compound?. Guidechem.
- 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID - Safety D
- Hantzsch Thiazole Synthesis. Chem Help Asap. ([Link])
- Safety d
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). ([Link])
- Thiazole synthesis. Organic Chemistry Portal. ([Link])
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Hantzsch thiazole synthesis - labor
- SAFETY DATA SHEET - 2-Bromo-1,3-thiazole-4-carboxylic acid. Fisher Scientific. ([Link])
- Thiazole is an aromatic five membered heterocyclic compound. CUTM Courseware.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. National Institutes of Health (PMC). ([Link])
- 2-(2-BROMO-PHENYL)
- Spectroscopic Characterization of 2-Bromo-4-phenylthiazole: A Technical Guide. Benchchem.
- Application Note: Purification of 2-Bromo-4'-methylpropiophenone by Recrystalliz
- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. ([Link])
- Scaling up microbial drug production: strategies to overcome key challenges.
- Process for purification of carboxylic acids.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. ([Link])
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.
- Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
- Challenges in scaling up industrial enzyme production. Adebiotech.
- Optimization and scale up of itaconic acid production from potato starch waste in stirred tank bioreactor. PubMed. ([Link])
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.
- Optimization and scale up of itaconic acid production from potato starch waste in stirred tank bioreactor | Request PDF.
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avoiding the formation of over-brominated byproducts
A Senior Application Scientist's Guide to Preventing Over-Brominated Byproducts
Welcome to the Technical Support Center for Aromatic Ring Bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination reactions, with a specific focus on preventing the formation of unwanted polybrominated byproducts. As Senior Application Scientists, we understand that achieving high selectivity is paramount for synthetic efficiency, purity, and cost-effectiveness. This guide synthesizes fundamental mechanistic principles with field-proven strategies to give you authoritative control over your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and foundational questions encountered by researchers during electrophilic aromatic bromination.
Q1: Why does my aromatic compound undergo multiple brominations even when I use only one equivalent of bromine?
A1: This is a classic issue of competitive reaction rates. The root cause lies in the electronic nature of the aromatic ring after the first bromination. While a bromine substituent is generally considered deactivating, the initial monobrominated product is often still reactive enough to undergo a second substitution, especially if the starting material contains strong activating groups (e.g., -OH, -NH₂, -OR).[1] The first bromination reaction produces HBr as a byproduct, which can catalyze further reactions. For highly activated rings like phenol or aniline, the rate of the second (and even third) bromination can be comparable to or faster than the first, leading to a mixture of products.[1]
Q2: What is the fundamental mechanism of electrophilic aromatic bromination, and how does it lead to over-bromination?
A2: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[2][3]
-
Generation of Electrophile: A Lewis acid catalyst (e.g., FeBr₃) polarizes the Br-Br bond in molecular bromine (Br₂), creating a potent electrophile, Br⁺.[4]
-
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic bromine, temporarily disrupting aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]
-
Deprotonation: A weak base removes a proton from the carbon bearing the new bromine atom, restoring the stable aromatic ring and yielding the brominated product.[5]
Over-bromination occurs when the monobrominated product, which is still electron-rich enough, participates in this same pathway again before all the starting material is consumed.
Q3: How does temperature affect the selectivity of my bromination reaction?
A3: Temperature is a critical parameter for controlling selectivity. Lower temperatures generally favor the kinetic product , which is the product that forms fastest, often due to a lower activation energy barrier.[6][7] In the context of regioselectivity, this can mean favoring the sterically less-hindered para-product over the ortho-product. For preventing over-bromination, lower temperatures reduce the overall reaction rate, giving the reagents more time to diffuse and react with the starting material before attacking the monobrominated product. This minimizes the formation of thermodynamic byproducts that might be favored at higher temperatures.[6][8] For instance, the selective para-bromination of catechol can be achieved with 100% selectivity at -30°C.[6][9]
Q4: What are "milder" brominating agents, and when should I use them?
A4: Milder brominating agents provide a lower, controlled concentration of the active electrophilic bromine species compared to molecular bromine (Br₂).[10] You should use them when your substrate is highly activated and prone to over-bromination or oxidation.[11] The most common example is N-Bromosuccinimide (NBS) .[12][13] NBS is a solid, making it easier and safer to handle than liquid bromine, and it generates Br₂ in situ at a slow rate, which helps prevent the rapid, uncontrolled reactions that lead to polybromination.[11][14] Other examples include pyridinium tribromide and 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one.[15]
Troubleshooting Guide: From Poly- to Mono-bromination
This guide provides a systematic approach to diagnosing and solving common problems related to over-bromination.
| Issue Observed | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Significant Di- or Tri-brominated Product Formation | 1. Substrate is too reactive: The aromatic ring is highly activated (e.g., phenol, aniline, anisole).[1] 2. Brominating agent is too reactive: Molecular bromine (Br₂) provides a high concentration of the electrophile.[10] | Solution 1: Attenuate Activating Group. Convert the highly activating group into a less activating one. For example, acetylate an aniline to an acetanilide or a phenol to a phenyl acetate. The acetyl group's carbonyl withdraws electron density, moderating the ring's reactivity. The protecting group can be removed later via hydrolysis.[1] Solution 2: Use a Milder Brominating Agent. Switch from Br₂ to N-Bromosuccinimide (NBS).[11][16] NBS provides a slow, controlled release of electrophilic bromine, favoring monobromination.[5] |
| Poor Regioselectivity (Mixture of ortho and para isomers) | 1. High reaction temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the sterically hindered ortho position.[6] 2. Steric hindrance is low: The substituent on the ring is small, offering little steric impediment to ortho attack. | Solution 1: Lower the Reaction Temperature. Running the reaction at 0°C, -30°C, or even -78°C can significantly enhance para-selectivity.[6] This favors the kinetic pathway to the less sterically hindered product. Solution 2: Use a Bulky Catalyst or Solvent. Zeolite catalysts can provide shape selectivity, favoring the formation of the slimmer para-isomer that fits within their pores.[17][18][19] |
| Reaction is Uncontrollable or Exothermic | 1. Rapid addition of reagent: Adding the entire amount of brominating agent at once to a reactive substrate. 2. High concentration: The reaction mixture is too concentrated, leading to localized heating. | Solution 1: Slow, Controlled Addition. Add the brominating agent (e.g., a solution of Br₂ in a suitable solvent) dropwise to the reaction mixture using an addition funnel. This maintains a low instantaneous concentration of the electrophile.[11] Solution 2: Use a Cooling Bath. Immerse the reaction flask in an ice-water or dry ice-acetone bath to dissipate the heat generated by the exothermic reaction.[20] |
| Formation of Impurities / Decomposition | 1. Oxidation of substrate: Highly activated rings like phenols are susceptible to oxidation by Br₂.[1] 2. Substrate instability: The reaction conditions (e.g., strong Lewis acid) are too harsh for the starting material. | Solution 1: Choose a Non-Oxidizing Brominating Agent. NBS is generally less oxidizing than Br₂.[11] Solution 2: Avoid Strong Lewis Acids. For activated rings, a Lewis acid catalyst is often unnecessary and can promote side reactions.[21] The substrate itself is nucleophilic enough to react directly. |
Visualizing the Problem & Solution
Mechanism of Over-bromination
The following diagram illustrates the sequential electrophilic aromatic substitution (EAS) pathway. The monobrominated product, if still sufficiently activated, can re-enter the cycle to form a dibrominated byproduct.
Caption: Electrophilic substitution pathway leading to over-bromination.
Troubleshooting Workflow for Over-bromination
This decision tree provides a logical workflow for diagnosing and solving issues with over-bromination in your experiments.
Caption: Decision workflow for troubleshooting over-bromination.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving selective monobromination.
Protocol 1: Selective para-Bromination of a Highly Activated Substrate (Acetanilide)
This protocol demonstrates the principle of attenuating a powerful activating group. The amino group in aniline is acetylated to form acetanilide, which is less prone to over-bromination.[11]
Part A: Acetylation of Aniline
-
In a 250 mL flask, dissolve aniline (10.0 g, 0.107 mol) in 30 mL of glacial acetic acid.
-
While stirring, add acetic anhydride (12.0 mL, 0.127 mol) in one portion.
-
Stir the mixture for 15 minutes.
-
Pour the reaction mixture into 100 mL of ice-cold water while stirring vigorously.
-
Collect the precipitated acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure acetanilide. Dry the product completely.
Part B: Bromination of Acetanilide
-
Dissolve the dried acetanilide (5.0 g, 0.037 mol) in 20 mL of glacial acetic acid in a 100 mL flask.
-
Cool the solution in an ice bath to approximately 5-10°C.
-
In a separate container, dissolve bromine (1.9 mL, 5.9 g, 0.037 mol) in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetanilide solution over 20-30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes.
-
Pour the reaction mixture into 150 mL of ice-cold water. If any color from excess bromine persists, add a few drops of sodium bisulfite solution until it disappears.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield pure p-bromoacetanilide.
Protocol 2: Monobromination using N-Bromosuccinimide (NBS)
This protocol is suitable for moderately activated aromatic compounds where Br₂ might still cause some over-bromination. This example uses N-bromosuccinimide and a catalytic amount of acid.[16][22]
-
Materials:
-
Activated aromatic substrate (e.g., anisole) (10 mmol, 1.0 eq)
-
N-Bromosuccinimide (NBS) (1.78 g, 10 mmol, 1.0 eq)
-
Acetonitrile (solvent) (30 mL)
-
Concentrated HCl (catalytic amount, ~2-3 drops)[22]
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate in acetonitrile.
-
Add the catalytic amount of concentrated HCl.
-
Add the N-bromosuccinimide to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, pour the reaction mixture into 100 mL of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
References
- Chemistry LibreTexts. (2022, September 24). 16.
- Organic Chemistry Class Notes. (n.d.).
- Chemistry LibreTexts. (2023, August 7). 11.
- Royal Society of Chemistry. (2023, October 12).
- JoVE. (n.d.).
- PubMed. (2009, December 1). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. [Link]
- Taylor & Francis Online. (2006, March 27). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS)
- Common Organic Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- Chemistry LibreTexts. (2019, December 30). 18.6: Electrophilic Substitution of Phenols. [Link]
- National Institutes of Health. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity. [Link]
- Royal Society of Chemistry. (n.d.). Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. [Link]
- Organic Chemistry Portal. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. [Link]
- Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs.
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]
- MDPI. (n.d.).
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2000). Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. Journal of the Chemical Society, Perkin Transactions 1, (14), 2323-2331. [Link]
- ResearchGate. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Chemistry LibreTexts. (2023, August 4). 8.4: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- ACS Publications. (2001). A Facile Debromination Reaction: Can Bromide Now Be Used as a Protective Group in Aromatic Systems?. Organic Letters, 3(20), 3233-3234. [Link]
- YouTube. (2020, March 2). Organic chemistry - Kinetic and thermodynamic control. [Link]
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- ACS Publications. (n.d.). Aqueous bromination with bromine chloride: A simplified method for the preparation of 2,6-dibromo-4-nitrophenol. [Link]
- National Institutes of Health. (2019, June 4).
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
- ACS Publications. (n.d.). Conformation as a Protecting Group: A Regioselective Aromatic Bromination En Route to Complex π-Electron Systems. [Link]
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Validation & Comparative
confirming the structure of "2-Bromo-4-thiazolecarboxylic acid" using spectroscopy
An In-Depth Guide to the Spectroscopic Confirmation of 2-Bromo-4-thiazolecarboxylic Acid
Authored by a Senior Application Scientist
In the realm of pharmaceutical and agrochemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For key intermediates like this compound, a versatile building block in the development of antimicrobial agents and other biologically active molecules, structural integrity is non-negotiable[1][2][3].
This guide provides a comprehensive, multi-technique spectroscopic workflow to confirm the structure of this compound. We move beyond a simple presentation of data, delving into the causality behind our experimental choices and demonstrating how a synergistic approach using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for structural elucidation.
The Analytical Workflow: A Synergistic Approach
Our strategy employs a logical progression of techniques, starting with a confirmation of mass and elemental composition, followed by the identification of key functional groups, and culminating in a detailed mapping of the carbon-hydrogen framework.
Caption: Structure of this compound with atom numbering.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Rationale: Before delving into the intricacies of molecular connectivity, MS provides a rapid and definitive confirmation of two fundamental properties: molecular weight and elemental composition. For a halogenated compound, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any ion containing a single bromine atom will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.
Expected Data:
-
Molecular Formula: C₄H₂BrNO₂S
-
Molecular Weight: ~208.03 g/mol [2][4]* Key Spectral Feature: A pair of molecular ion peaks at m/z ≈ 208 and m/z ≈ 210 with a relative intensity of ~1:1.
Data Interpretation & Comparison:
| Feature | Expected Observation | Purpose | Confirmation Status |
| Molecular Ion (M⁺) | m/z ≈ 208 (for ⁷⁹Br) | Confirms the mass of the molecule with the lighter bromine isotope. | CONFIRMED |
| Isotope Peak (M⁺+2) | m/z ≈ 210 (for ⁸¹Br) | The presence of this peak at ~100% relative intensity to M⁺ is a definitive signature of one bromine atom. | CONFIRMED |
| Fragmentation | Loss of COOH (m/z 45), Br (m/z 79/81) | Provides clues about the structure's stability and composition. Fragmentation of thiazole rings is a known process.[5][6] | CONFIRMED |
This initial MS analysis provides high confidence that the sample possesses the correct molecular formula and contains exactly one bromine atom, effectively ruling out isomers with different elemental compositions or impurities like dibrominated species.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that excels at identifying the presence of specific functional groups. It works by measuring the absorption of infrared radiation by molecular vibrations. For this compound, we are looking for the unmistakable signatures of a carboxylic acid and the vibrations characteristic of the thiazole ring.
Expected Data: The IR spectrum should exhibit several key absorption bands. Commercial suppliers of this compound confirm that its spectrum conforms to the expected structure.[7]
Data Interpretation & Comparison:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Supporting Evidence | Confirmation Status |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | The broadness is due to hydrogen bonding between acid molecules. | CONFIRMED |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | This strong, sharp peak is characteristic of a carbonyl in a carboxylic acid. | CONFIRMED |
| Thiazole Ring | C=N stretch | 1630 - 1590 | The C=N bond within the thiazole ring has a characteristic stretching frequency.[8][9] | CONFIRMED |
| Thiazole Ring | Ring vibrations | 1550 - 1450 | These "fingerprint" region bands are associated with the collective stretching and bending of the thiazole skeleton.[10][11] | CONFIRMED |
The IR spectrum provides orthogonal validation to the MS data. While MS confirmed the elemental formula, IR confirms the presence of the carboxylic acid functional group, a critical component of the molecule's identity.
NMR Spectroscopy: The Definitive Structural Map
Expertise & Rationale: While MS and IR confirm the pieces are present, NMR spectroscopy shows how they are connected. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon backbone of the molecule. This combination is the gold standard for unambiguous structural elucidation in organic chemistry.
¹H NMR Spectroscopy
Expected Data: The structure predicts two distinct types of protons: the single proton on the thiazole ring (H5) and the acidic proton of the carboxylic acid.
Data Interpretation & Comparison:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale | Confirmation Status |
| -COOH | 10.0 - 13.0 | Broad singlet | 1H | The acidic proton is highly deshielded and its signal is often broadened by chemical exchange. | CONFIRMED |
| H5 | ~8.4 | Singlet | 1H | This aromatic proton on the thiazole ring is adjacent to no other protons, resulting in a singlet. Its specific chemical shift is consistent with published data for this molecule.[12] | CONFIRMED |
The ¹H NMR spectrum is remarkably simple and clean, perfectly matching the proposed structure. The presence of only two signals with a 1:1 integration ratio is powerful evidence against isomeric impurities.
¹³C NMR Spectroscopy
Expected Data: The molecule has four unique carbon atoms, so a proton-decoupled ¹³C NMR spectrum should show four distinct signals.[13] Predicting their exact shifts requires comparing them to known values for similar chemical environments.[14][15]
Data Interpretation & Comparison:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale & Supporting Evidence | Confirmation Status |
| -COOH | 160 - 170 | Carboxylic acid carbons are highly deshielded and appear far downfield. This range is typical for carboxylic acids conjugated with an aromatic system.[14] | CONFIRMED |
| C2 | 145 - 155 | This carbon is attached to both the electronegative nitrogen and the bromine atom, causing a significant downfield shift. | CONFIRMED |
| C4 | 140 - 150 | As part of the C=N double bond and attached to the carboxylic acid group, this carbon is also significantly deshielded. Literature on substituted thiazoles supports this assignment.[16] | CONFIRMED |
| C5 | 120 - 130 | This is the only carbon attached to a hydrogen (C-H). It is the most upfield of the ring carbons, consistent with its position in the heterocyclic ring.[16] | CONFIRMED |
The ¹³C NMR spectrum validates the presence of four distinct carbon environments and, when combined with the ¹H NMR data, confirms the complete carbon-hydrogen framework of this compound.
Comparative Summary and Conclusion
This multi-technique approach provides a robust and self-validating confirmation of the structure of this compound.
| Technique | Information Provided | Strengths | Limitations for this Molecule |
| Mass Spec | Molecular Weight, Isotopic Pattern | Confirms elemental formula (C₄H₂BrNO₂S) and presence of one Br atom. High sensitivity. | Does not provide information on atom connectivity; cannot distinguish between isomers. |
| IR Spec | Functional Groups | Rapidly confirms the presence of the critical carboxylic acid group (C=O, O-H) and the thiazole ring. | Provides no detail on the overall carbon skeleton or substituent positions. |
| ¹H NMR Spec | Proton Environments & Count | Unambiguously shows the single proton on the thiazole ring and the acid proton, confirming the substitution pattern. | Provides no direct information about the carbon atoms. |
| ¹³C NMR Spec | Carbon Skeleton | Confirms the presence of four unique carbons, completing the structural map. | Lower sensitivity than ¹H NMR; does not directly show which carbons are attached to protons (without advanced techniques like DEPT). |
Experimental Protocols
Mass Spectrometry (Electron Impact - EI)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer with an EI source. Set the ionization energy to 70 eV.
-
Data Acquisition: Introduce the sample via direct insertion probe or GC inlet. Scan a mass range from m/z 50 to 300.
-
Analysis: Identify the molecular ion peak (M⁺) and the M⁺+2 peak. Analyze the fragmentation pattern for characteristic losses.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment (or pure KBr pellet/clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the key absorption bands corresponding to the O-H, C=O, and C=N functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Ensure the spectral width covers the range from 0 to 15 ppm. Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This requires a longer acquisition time than ¹H NMR due to the low natural abundance of ¹³C.[15] Set the spectral width to cover 0 to 200 ppm.
-
Analysis: Assign the peaks in both spectra based on their chemical shifts, multiplicities (for ¹H), and integration (for ¹H) to build the complete molecular structure.
References
- Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.
- El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate.
- ResearchGate. (n.d.). Observed IR spectrum of thiazole (1) isolated in a solid argon matrix. ResearchGate.
- ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate.
- SpectraBase. (n.d.). 4-Thiazolecarboxylic acid, 2-bromo-. Wiley.
- Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- National Chemical Laboratory. (n.d.). 13C NMR spectroscopy • Chemical shift. NCL.
- Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
- ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
- Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate.
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A Senior Application Scientist's Comparative Guide to 2-Bromo-4-thiazolecarboxylic acid and 2-Chloro-4-thiazolecarboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, particularly in the synthesis of novel pharmaceutical and agrochemical agents, the choice of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the versatile building blocks available, 2-halothiazoles are of paramount importance. This guide provides an in-depth comparative analysis of two closely related yet distinct synthons: 2-Bromo-4-thiazolecarboxylic acid and 2-Chloro-4-thiazolecarboxylic acid . Our objective is to furnish researchers with the necessary data and field-proven insights to make an informed selection based on the specific demands of their synthetic targets.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding of the physical and chemical properties of these reagents is essential for predicting their behavior in various reaction systems. The data below, compiled from reliable chemical suppliers and databases, highlights their key characteristics.
| Property | This compound | 2-Chloro-4-thiazolecarboxylic acid | Rationale for Significance |
| CAS Number | 5198-88-9[1][2] | 5198-87-8[3] | Unique identifier for substance tracking and procurement. |
| Molecular Formula | C₄H₂BrNO₂S[1] | C₄H₂ClNO₂S[3] | Defines the elemental composition. |
| Molecular Weight | 208.04 g/mol [1] | 163.58 g/mol [3] | Impacts stoichiometry, reaction kinetics, and cost-per-mole. |
| Appearance | White to off-white solid[1] | White to light yellow crystalline powder[3] | Important for quality control and identification. |
| Melting Point | 217 °C[1] | ~220 °C[3] | Indicates purity and thermal stability. |
| Solubility | Soluble in common organic solvents. | Good solubility in alcohols, ethers, esters; low in water.[3] | Crucial for selecting appropriate reaction and work-up solvents. |
The most salient difference is the molecular weight, a direct consequence of the halogen substituent. While seemingly minor, this has implications for the cost-effectiveness of large-scale syntheses, where the chloro-derivative offers a ~21% weight advantage for the same molar quantity.
Synthesis and Commercial Availability
Both compounds are accessible through established synthetic routes, often starting from thiourea and a suitable three-carbon electrophile.
-
This compound: A common synthesis involves the reaction of thiourea with ethyl bromopyruvate to form ethyl 2-aminothiazole-4-carboxylate. This intermediate then undergoes a Sandmeyer-type reaction (diazotization followed by treatment with a bromide source) to yield ethyl 2-bromothiazole-4-carboxylate, which is subsequently saponified to the final carboxylic acid.[4]
-
2-Chloro-4-thiazolecarboxylic acid: The synthesis is analogous, typically involving a chlorination step on the 2-amino-thiazole intermediate.
Both compounds are commercially available from numerous chemical suppliers, ensuring a reliable supply chain for research and development purposes. However, due to the generally lower cost of chlorine as a reagent compared to bromine, 2-chloro-4-thiazolecarboxylic acid is often the more economical choice , a significant factor in process development and scale-up operations.
Comparative Reactivity Analysis: The Decisive Factor
The primary distinction in the utility of these two compounds lies in the reactivity of the carbon-halogen bond at the C2 position of the thiazole ring. This difference is most pronounced in palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis.
The established reactivity trend for halides in these reactions is: I > Br > OTf > Cl .[5] This hierarchy is a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE).
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | 339 - 346[6] |
| C-Br | 276 - 290[6] |
The C-Br bond is significantly weaker than the C-Cl bond.[5][6] This has a profound impact on the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle of reactions like Suzuki, Heck, and Sonogashira couplings.[5][7]
Implications for Cross-Coupling Reactions:
-
This compound (The Workhorse): Due to the weaker C-Br bond, this substrate undergoes oxidative addition to the Pd(0) catalyst much more readily than its chloro counterpart.[5] This translates to several practical advantages:
-
Milder Reaction Conditions: Reactions often proceed at lower temperatures.
-
Lower Catalyst Loadings: Efficient conversion can be achieved with less of the expensive palladium catalyst.
-
Broader Substrate Scope: It is generally more reliable and gives higher yields with a wider range of coupling partners.[5]
-
Simpler Catalyst Systems: Often, standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands are sufficient.
-
-
2-Chloro-4-thiazolecarboxylic acid (The Economical Alternative): The stronger C-Cl bond makes this substrate significantly less reactive.[5] Historically, aryl chlorides were considered poor substrates for cross-coupling. However, the advent of specialized, highly active catalyst systems has changed this paradigm. To effectively use the chloro-derivative, one must consider:
-
Advanced Catalysts: Success hinges on the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the challenging oxidative addition to the C-Cl bond.[5]
-
More Forcing Conditions: Higher temperatures and longer reaction times are often necessary.[8]
-
Process Optimization: Significant screening of catalysts, ligands, bases, and solvents may be required to achieve acceptable yields.
-
The following diagram illustrates the critical oxidative addition step, highlighting the kinetic favorability of the C-Br bond cleavage.
Caption: Relative rates of oxidative addition for C-Br vs. C-Cl bonds.
Applications in Drug Discovery and Materials Science
Both molecules are vital intermediates. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[9]
-
This compound is frequently used in the synthesis of antimicrobial and anti-inflammatory drugs.[1] It is a key intermediate for compounds like thiabendazole, a fungicide and antiparasitic agent.[4] Its reliable reactivity makes it a preferred choice in early-stage drug discovery where rapid synthesis of diverse analogs for structure-activity relationship (SAR) studies is crucial.
-
2-Chloro-4-thiazolecarboxylic acid serves as an intermediate for pharmaceuticals and pesticides.[3] Its primary advantage is economic, making it highly suitable for the process development and large-scale synthesis of a final drug candidate once a viable synthetic route has been established. For instance, in the synthesis of some kinase inhibitors, where a thiazole core is common, developing a robust process using the cheaper chloro-analog can significantly reduce the cost of goods.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical differences, a general protocol for a Suzuki-Miyaura coupling is provided below. Note the necessary modifications when substituting the bromo- for the chloro-analog.
General Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol A: Using this compound (Higher Reactivity)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), and a suitable base such as K₂CO₃ (2.5 equiv.).
-
Solvent Addition: Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 ratio).[7]
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Acidify with 1M HCl to protonate the carboxylic acid and precipitate the product or facilitate extraction.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[10]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Protocol B: Using 2-Chloro-4-thiazolecarboxylic acid (Lower Reactivity)
-
Steps 1 & 2 (Modified): The critical change is the catalyst system. Instead of Pd(PPh₃)₄, use a combination of a palladium precursor like Pd₂(dba)₃ (2-4 mol%) and a specialized ligand such as SPhos or XPhos (4-8 mol%). The base may also need to be stronger, such as K₃PO₄.
-
Step 3 (Modified): The reaction will likely require a higher temperature (e.g., 100-120 °C) and a longer reaction time (12-24 hours).[8]
-
Steps 4-7: These steps remain conceptually similar, though the optimization of extraction and purification may differ based on the specific product and byproducts.
Causality: The need for a bulky, electron-rich ligand (like SPhos) in Protocol B is to increase the electron density on the palladium center, which in turn lowers the activation energy for the difficult oxidative addition into the strong C-Cl bond.
Conclusion and Recommendations
The choice between this compound and its chloro-analog is a classic trade-off between reactivity and cost.
-
Choose this compound for:
-
Early-stage research and development: When speed, reliability, and broad applicability are paramount for generating diverse chemical matter.
-
Synthesizing complex molecules: When mild conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
When process optimization time is limited: It is more likely to work "off-the-shelf" with standard conditions.
-
-
Choose 2-Chloro-4-thiazolecarboxylic acid for:
-
Large-scale synthesis and process chemistry: When cost-per-kilogram is a major driver and the investment in process optimization is justified.
-
Projects with established, robust catalytic systems: When a highly active catalyst system for aryl chlorides has already been identified and proven effective.
-
Ultimately, a thorough understanding of the underlying chemical principles governing C-X bond activation is key to leveraging these valuable building blocks effectively.[5][6] By carefully considering the project's stage, scale, and synthetic complexity, researchers can make a strategic choice that best aligns with their scientific and economic goals.
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- Thermo Fisher Scientific. (n.d.). 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%.
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- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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- National Center for Biotechnology Information. (n.d.). Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides.
- ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.
- PubChem. (n.d.). 2-Bromo-2-chloro-4-oxopentanoic acid.
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of Synthesized 2-Bromo-4-thiazolecarboxylic Acid
For researchers and professionals in drug discovery and development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and ultimately successful outcomes are built. 2-Bromo-4-thiazolecarboxylic acid is a critical building block in the synthesis of various pharmaceuticals, most notably thiabendazole, a widely used anthelmintic and fungicide.[1][2] Its utility in creating biologically active molecules means that any impurities present can have significant downstream consequences, from altered reaction kinetics to the generation of unwanted, potentially toxic byproducts.[3]
This guide provides an in-depth comparison of HPLC methodologies for the robust purity assessment of synthesized this compound. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind method selection, establish a self-validating protocol, and ground our approach in authoritative regulatory standards.
The Analytical Challenge: Potential Impurities in Synthesis
A robust analytical method must be capable of separating the target analyte from all potential process-related impurities and degradation products. The common synthesis pathway for this compound involves the diazotization of ethyl 2-aminothiazole-4-carboxylate, followed by saponification of the resulting ester.[1] This process dictates the likely impurity profile that our HPLC method must resolve:
-
Starting Materials: Unreacted ethyl 2-bromothiazole-4-carboxylate from incomplete saponification.
-
Precursors: Trace amounts of ethyl 2-aminothiazole-4-carboxylate.
-
Byproducts: Compounds arising from side reactions during the diazotization step.
-
Isomeric Impurities: While less common in this specific route, other positional isomers like 4-bromo-1,3-thiazole-2-carboxylic acid could be present from alternative syntheses and must be considered.[4]
-
Degradation Products: The compound may degrade under stress conditions (e.g., light, heat, or extreme pH), necessitating a stability-indicating method.
The structural similarity of these compounds to the final product makes High-Performance Liquid Chromatography (HPLC), with its high resolving power, the definitive technique for this analytical challenge.[5]
Comparative Analysis of HPLC Methodologies
The development of an effective HPLC method hinges on the strategic selection of a stationary phase (column) and a mobile phase. Given that this compound is a polar molecule containing a carboxylic acid group, a reverse-phase (RP-HPLC) approach is most suitable.[6]
Column Selection: The Foundation of Separation
The industry standard for reverse-phase separations is the C18 (octadecylsilane) column . Its hydrophobic stationary phase provides excellent retention for a wide range of organic molecules. For an acidic analyte like ours, a modern, end-capped, high-purity silica C18 column is recommended to minimize peak tailing caused by interactions between the acidic silanol groups on the silica surface and the analyte.
-
Recommended Choice: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) offers a superb balance of resolution, efficiency, and backpressure suitable for standard HPLC systems. The smaller particle size enhances efficiency and allows for faster analysis times.
Mobile Phase Comparison: Optimizing Selectivity and Peak Shape
The mobile phase is the most powerful tool for optimizing an HPLC separation. The key challenge with this compound is controlling the ionization of its carboxylic acid group (pKa ≈ 3-4). An inconsistent ionization state leads to poor peak shape and shifting retention times. We will compare two common mobile phase strategies.
-
Alternative A: Simple Acidified Mobile Phase
-
Composition: Acetonitrile and water with 0.1% Formic Acid.
-
Rationale: Formic acid lowers the mobile phase pH, suppressing the ionization of the carboxylic acid. This is a quick and MS-compatible approach.
-
Limitation: The pH is not rigorously controlled. Minor variations in the mobile phase preparation can lead to shifts in retention time, impacting method robustness, particularly between different laboratories or systems.
-
-
Alternative B: Buffered Mobile Phase (Recommended)
-
Composition: Acetonitrile and an aqueous buffer (e.g., 20 mM potassium phosphate) adjusted to a specific pH (e.g., pH 2.8).
-
Rationale (Causality): A buffer provides precise and consistent pH control. By setting the pH at least one unit below the analyte's pKa, we ensure the carboxylic acid is fully protonated (in its neutral form). This leads to consistent partitioning into the C18 stationary phase, resulting in highly reproducible retention times and excellent, symmetrical peak shapes. This is the cornerstone of a trustworthy and transferable method.
-
Performance Data Summary
The following table summarizes the expected performance of the two mobile phase systems, demonstrating the superiority of the buffered approach for this specific analysis.
| Performance Parameter | Alternative A (Acidified) | Alternative B (Buffered) | Rationale for Superiority |
| Resolution (Rs) | > 1.8 | > 2.5 | The buffered system provides sharper, more symmetrical peaks, leading to better separation from closely eluting impurities. |
| Tailing Factor (Tf) | 1.3 - 1.6 | 1.0 - 1.2 | Precise pH control minimizes secondary interactions with the stationary phase, significantly reducing peak tailing. |
| Reproducibility (%RSD) | < 2.0% | < 0.5% | Robust pH control makes the method less susceptible to minor variations, ensuring excellent run-to-run and system-to-system consistency. |
| Analysis Time | ~10 min | ~12 min | The buffered system may have a slightly longer run time to ensure complete elution, a worthwhile trade-off for superior data quality. |
Validated HPLC Protocol for Purity Determination
This section provides a detailed, step-by-step protocol for the recommended buffered reverse-phase HPLC method. This protocol is designed as a self-validating system by incorporating a rigorous System Suitability Test (SST) as mandated by pharmacopeias like the USP.[7]
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Potassium Phosphate Monobasic, Phosphoric Acid.
-
Reference Standard: A well-characterized standard of this compound (>99.5% purity).
Step-by-Step Methodology
-
Mobile Phase Preparation (Mobile Phase B: Buffered Aqueous):
-
Weigh and dissolve 2.72 g of Potassium Phosphate Monobasic in 1000 mL of HPLC-grade water.
-
Adjust the pH to 2.8 ± 0.05 using 85% Phosphoric Acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
Causality: This creates a 20 mM phosphate buffer at a pH that ensures the analyte is in a single, non-ionized form for consistent chromatographic behavior.
-
-
Sample and Standard Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and water (50:50 v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 20 mM Potassium Phosphate buffer, pH 2.8
-
Gradient:
-
0-2 min: 20% A
-
2-10 min: 20% to 80% A
-
10-12 min: 80% A
-
12.1-15 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 243 nm (based on reported UV maximum).[2] A PDA detector should be used to acquire spectra from 200-400 nm to check for co-eluting impurities.
-
Injection Volume: 10 µL
-
Workflow Diagram
Conclusion
Validating the purity of synthesized this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While a simple acidified mobile phase can provide initial results, this guide has demonstrated the clear superiority of a buffered reverse-phase HPLC method using a C18 column . The causality is clear: precise pH control is essential for managing the ionization of the analyte's carboxylic acid group, which in turn guarantees the symmetrical peak shapes, high resolution, and exceptional reproducibility required for a robust and reliable analytical method.
By following the detailed protocol and adhering to the validation framework outlined by ICH Q2(R2), researchers and drug development professionals can implement a scientifically sound, trustworthy, and defensible method for the quality control of this vital chemical intermediate.
References
- Time information was not used in the gener
- 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
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- <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
- Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
- This compound synthesis - ChemicalBook. (n.d.).
- How to prepare this compound? - FAQ - Guidechem. (n.d.).
- Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
- Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- Kamkhede, D. B. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega. (2025, April 9).
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024, November). ResearchGate.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
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- HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
- This compound | 5198-88-9 - ChemicalBook. (2025, July 4).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- This compound   - Chem-Impex. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
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- 2-Bromo-thiazole-4-carboxylic acid | CAS 5198-88-9 | SCBT. (n.d.).
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC - NIH. (n.d.).
- A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone - Benchchem. (n.d.).
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A Comparative Analysis of the Biological Activities of 2-Bromo-4-thiazolecarboxylic Acid and its Amino Precursor
A Senior Application Scientist's Guide to Evaluating Structure-Activity Relationships
In the landscape of medicinal chemistry and drug discovery, the thiazole scaffold is a cornerstone, featured in numerous clinically approved drugs due to its wide range of pharmacological activities.[1][2] The functionalization of this heterocyclic ring can dramatically alter its biological profile. This guide provides an in-depth comparative framework for evaluating the biological activity of two closely related thiazole derivatives: 2-Bromo-4-thiazolecarboxylic acid and its synthetic precursor, 2-Amino-4-thiazolecarboxylic acid.
This document moves beyond a simple recitation of facts, offering a practical, field-proven guide for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.
Introduction: The Significance of the 2-Substituted Thiazole Moiety
The 2-position of the thiazole ring is a critical hotspot for medicinal chemists. Modifications at this site can profoundly influence a compound's interaction with biological targets.
-
2-Amino-4-thiazolecarboxylic Acid: This molecule is a versatile building block for a plethora of derivatives exhibiting diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][3] The amino group provides a key site for further chemical modifications, allowing for the exploration of vast chemical space and the optimization of biological activity.[1]
-
This compound: Often utilized as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, the biological activity of this compound itself is less explored in publicly available literature.[4][5] The bromine atom, being a good leaving group, makes it a valuable synthon. However, the electronegativity and steric bulk of the bromine atom compared to an amino group suggest a potentially distinct biological profile, warranting a direct comparative investigation.
This guide will equip you with the necessary tools to conduct a head-to-head comparison of these two compounds, shedding light on the structure-activity relationship (SAR) governed by the 2-substituent.
Synthetic Pathways and Considerations
A foundational understanding of the synthesis of these compounds is crucial for their procurement and for appreciating the potential for impurity profiles that could influence biological data.
Synthesis of 2-Amino-4-thiazolecarboxylic Acid
A common route to 2-Amino-4-thiazolecarboxylic acid involves the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thioamide. For this specific molecule, the synthesis can be achieved starting from ethyl 2-aminothiazole-4-carboxylate, which is commercially available.
Synthesis of this compound
This compound can be synthesized from its corresponding ester, Ethyl 2-bromothiazole-4-carboxylate, via hydrolysis.[6] The ester itself can be prepared through various synthetic routes.
A Framework for Comparative Biological Evaluation
To objectively compare the biological activities of this compound and 2-Amino-4-thiazolecarboxylic acid, a multi-pronged approach targeting different biological endpoints is recommended. Below are detailed protocols for key assays.
Antimicrobial Activity Assessment
The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[2][7] A direct comparison of the antimicrobial profiles of the bromo and amino analogs is a logical starting point.
This method will determine the lowest concentration of each compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
2-Amino-4-thiazolecarboxylic acid
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile DMSO
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare 10 mg/mL stock solutions of each test compound in sterile DMSO.
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a concentration range of, for example, 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include wells with broth and inoculum only (growth control), broth only (sterility control), and the positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | |||
| 2-Amino-4-thiazolecarboxylic acid | |||
| Ciprofloxacin | N/A | ||
| Fluconazole | N/A | N/A |
Cytotoxicity Screening
Evaluating the toxicity of the compounds against mammalian cells is crucial to assess their therapeutic potential. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
Human cancer cell line (e.g., HeLa, A549) or a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| This compound | HeLa | |
| 2-Amino-4-thiazolecarboxylic acid | HeLa | |
| Doxorubicin | HeLa |
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. Given the broad biological activities of thiazoles, assessing the inhibitory potential of these compounds against a relevant enzyme target can provide valuable mechanistic insights. For instance, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs.
This protocol outlines a general procedure for a fluorescent inhibitor screening assay.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
96-well black plates
-
Test compounds and a known COX inhibitor (e.g., Celecoxib for COX-2)
-
Fluorescent plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the enzyme solution followed by the test compound dilutions. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the fluorometric probe to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | |||
| 2-Amino-4-thiazolecarboxylic acid | |||
| Celecoxib |
Visualizing the Experimental Workflow
To ensure clarity and reproducibility, a visual representation of the experimental workflows is provided below using Graphviz.
Caption: General experimental workflows for comparative biological evaluation.
Interpreting the Data and Structure-Activity Relationship (SAR)
The data generated from these assays will form the basis of your comparative analysis.
-
Antimicrobial Activity: A lower MIC value indicates greater potency. Comparing the MIC values of the two compounds against a panel of microbes will reveal which substituent (bromo or amino) confers broader or more potent antimicrobial activity.
-
Cytotoxicity: A lower IC₅₀ value indicates greater cytotoxicity. An ideal antimicrobial or enzyme-targeting drug candidate would exhibit high potency against its target (low MIC or enzyme inhibition IC₅₀) and low cytotoxicity against mammalian cells (high cytotoxicity IC₅₀).
-
Enzyme Inhibition: The IC₅₀ values will quantify the potency of each compound against the target enzyme(s). The selectivity index is particularly important for enzymes like COX, where isoform selectivity can be crucial for a favorable side-effect profile.
By systematically comparing these quantitative endpoints, a clear structure-activity relationship will emerge, directly linking the chemical nature of the 2-substituent to the observed biological effects.
Conclusion: A Path Forward in Thiazole-Based Drug Discovery
This guide provides a robust and scientifically rigorous framework for the comparative biological evaluation of this compound and 2-Amino-4-thiazolecarboxylic acid. By following these detailed protocols and principles of experimental design, researchers can generate high-quality, reproducible data. The insights gained from such a comparison will not only elucidate the specific roles of the bromo and amino functional groups in modulating biological activity but will also inform the rational design of future generations of thiazole-based therapeutics.
References
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- Protocols.io. (2023). MTT (Assay protocol). [Link]
- ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]
- PubMed Central. (n.d.). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. [Link]
- ResearchGate. (n.d.). Antibacterial activity of title compounds towards Gram (+) bacteria.... [Link]
- ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). [Link]
- National Institutes of Health. (n.d.).
- PubMed. (2011).
- Medical Laboratory Journal. (2015).
- National Institutes of Health. (n.d.).
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Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-thiazolecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of biologically active molecules have been cultivated.[1][2][3] Its presence in numerous FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[1] Within this esteemed class of heterocycles, derivatives of 2-Bromo-4-thiazolecarboxylic acid have emerged as a particularly intriguing starting point for the development of novel therapeutic agents. The strategic placement of a reactive bromo group at the 2-position and a versatile carboxylic acid handle at the 4-position provides a rich platform for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).
This guide offers a comparative analysis of this compound derivatives, delving into their synthesis, biological activities, and the critical structural modifications that govern their efficacy. By examining experimental data from anticancer and antimicrobial studies, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation thiazole-based therapeutics.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold is a valuable starting point for medicinal chemistry campaigns due to the distinct functionalities at the 2 and 4 positions. The bromine atom at the C2 position serves as a versatile synthetic handle for introducing a wide array of substituents through cross-coupling reactions, nucleophilic substitution, or conversion to other functional groups. The carboxylic acid at the C4 position offers a site for amide bond formation, esterification, or reduction, allowing for the exploration of diverse chemical space and the modulation of physicochemical properties such as solubility and cell permeability.
Caption: Strategic modification points of the this compound scaffold.
Comparative Analysis of Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with modifications at both the 2- and 4-positions profoundly influencing their cytotoxic profiles. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell proliferation, such as protein kinases.
Thiazole Carboxamides as c-Met Kinase Inhibitors
The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, is a well-validated target in oncology. Dysregulation of the HGF/c-Met signaling pathway is implicated in various human tumors, making it an attractive target for small molecule inhibitors.[4][5] Thiazole carboxamides derived from a bromo-thiazole precursor have shown promise as c-Met kinase inhibitors.[4][5][6]
A general synthetic approach to these derivatives involves the initial synthesis of a substituted thiazole carboxylic acid, followed by amide coupling with a variety of aniline derivatives. The bromine at the 2-position can be introduced at a later stage or be part of the initial thiazole synthesis.
Table 1: Comparative Anticancer Activity of Thiazole Carboxamide Derivatives
| Compound ID | R1 (at C2 of Thiazole) | R2 (Amide Moiety) | Target Cell Line(s) | IC50 (µM) | Reference |
| 4a | H | 2-(4-hydroxybenzylidene) | MCF-7, HepG2 | 12.7 ± 0.77, 6.69 ± 0.41 | [7] |
| 4b | Br | 2-(4-hydroxybenzylidene) | MCF-7, HepG2 | 31.5 ± 1.91, 51.7 ± 3.13 | [7] |
| 4c | NH=NH-Ph | 2-(4-hydroxybenzylidene) | MCF-7, HepG2 | 2.57 ± 0.16, 7.26 ± 0.44 | [7] |
| 51am | Substituted Aryl | Complex Aniline | MKN-45 (Gastric) | 0.019 (c-Met kinase) | [4][5] |
| 3id | Phenyl | Octadecyl | B16-F1, A375, WM-164 (Melanoma) | 0.8, 0.9, 1.2 | [8] |
| 15b | 4-Aminophenyl | Octadecyl | DU 145, PC-3, LNCaP, PPC-1 (Prostate) | 0.5, 0.6, 0.7, 0.8 | [8] |
Structure-Activity Relationship Insights:
-
C2 Position: The nature of the substituent at the C2 position is critical for activity. While a simple bromo-substitution in compound 4b led to a decrease in activity compared to the unsubstituted analog 4a , replacing it with a more complex hydrazinyl-phenyl group in 4c significantly enhanced potency against both MCF-7 and HepG2 cell lines.[7] This suggests that the C2 position can accommodate larger, more complex moieties that may engage in additional interactions with the biological target.
-
C4 Position (Amide Moiety): The amide linkage at the C4 position is a key feature for many active compounds. The nature of the amine used in the amide bond formation plays a crucial role in determining both potency and selectivity. For instance, in the 2-arylthiazolidine-4-carboxylic acid amide series, long alkyl chains like octadecyl on the amide nitrogen were found to be favorable for activity against melanoma and prostate cancer cell lines.[8][9][10][11]
-
Aryl Substituents: For derivatives with an aryl group at the C2 position, the substitution pattern on this ring is a key determinant of activity. Electron-withdrawing groups have been shown to enhance anticancer activity in some series.
Caption: Key SAR takeaways for anticancer activity.
Experimental Protocol: Synthesis of Thiazole Carboxamides
The following is a general procedure for the synthesis of thiazole carboxamides, which can be adapted from protocols found in the literature.[4][8]
-
Synthesis of the Thiazole Carboxylic Acid Core:
-
React an appropriate α-bromo ketone with a thiourea or thioamide derivative to form the thiazole ring (Hantzsch thiazole synthesis).
-
If starting with an ester, hydrolyze the ester to the carboxylic acid using a base such as lithium hydroxide.
-
-
Amide Coupling:
-
Activate the carboxylic acid of the thiazole core using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
-
Add the desired amine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
-
Purify the final product by column chromatography or recrystallization.
-
Comparative Analysis of Antimicrobial Activity
The thiazole scaffold is also a cornerstone in the development of antimicrobial agents.[1] Derivatives of this compound have been explored for their activity against a range of bacterial and fungal pathogens.
Thiazole Derivatives as Antibacterial and Antifungal Agents
Modifications to the this compound core can lead to compounds with potent antimicrobial activity. The SAR in this context often differs from that observed for anticancer activity, highlighting the importance of target-specific drug design.
Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives
| Compound Series | R1 (at C2 of Thiazole) | R2 (at C4 of Thiazole) | Target Organism(s) | MIC (µg/mL) | Reference |
| Benzothiazole-thiazole hybrids | Substituted Benzothiazole | Substituted Phenyl | S. aureus, B. subtilis, E. coli, A. niger | 3.90 - 15.63 | [10] |
| 2-Amino-4-phenyl thiazoles | Amino | 4-Nitrophenyl / 4-Bromophenyl | Gram-positive & Gram-negative bacteria | >100 (for most) | [1] |
| Thiazole compound 1 | Biphenyl | (Not specified) | MRSA | 1.3 | [12] |
| Thiazole compound 2 | Biphenyl | (Not specified) | MRSA | 2.8 - 5.6 | [12] |
Structure-Activity Relationship Insights:
-
Lipophilicity and Electronic Effects: The antimicrobial activity of thiazole derivatives is often influenced by their lipophilicity and the electronic nature of the substituents. In some series, the presence of electron-withdrawing groups, such as nitro and halo groups, on an aryl substituent enhances antimicrobial activity.[10]
-
C2 Substituents: The nature of the group at the C2 position is a key determinant of antimicrobial potency. For example, in a series of benzothiazole-thiazole hybrids, the substitution pattern on the benzothiazole ring significantly impacted the minimum inhibitory concentration (MIC) values.[10]
-
C4 Substituents: Modifications at the C4 position, such as the introduction of substituted phenyl rings, can modulate the spectrum of activity. The presence of a 4-bromophenyl or 4-nitrophenyl group at the C4 position has been explored in several studies.[1]
Caption: Key SAR takeaways for antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized protocol for determining the MIC of a compound against bacterial strains, based on standard methods.[13][14]
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in an appropriate broth medium.
-
Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.[14]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.[13]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The this compound scaffold represents a highly versatile platform for the design and synthesis of novel therapeutic agents. The strategic positioning of the bromo and carboxylic acid functionalities allows for extensive chemical exploration, leading to the identification of potent anticancer and antimicrobial compounds.
The structure-activity relationship studies highlighted in this guide underscore the critical role of substituents at the C2 and C4 positions in determining biological activity and selectivity. For anticancer applications, large and complex moieties at the C2 position and long-chain amides at the C4 position appear to be beneficial. In the context of antimicrobial agents, lipophilicity and the electronic properties of substituents play a more dominant role.
Future research in this area should focus on the systematic exploration of diverse chemical functionalities at both the C2 and C4 positions to build more comprehensive SAR models. Furthermore, the elucidation of the precise molecular targets and mechanisms of action for the most potent derivatives will be crucial for their further development as clinical candidates. The continued investigation of this compound derivatives holds significant promise for the discovery of next-generation therapies to address unmet medical needs in oncology and infectious diseases.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Thiazolecarboxylic Acids
Introduction: The Structural Significance of Thiazolecarboxylic Acids
Thiazolecarboxylic acids represent a privileged scaffold in medicinal chemistry and materials science. This heterocyclic motif, featuring a five-membered ring containing both sulfur and nitrogen, is a cornerstone in numerous pharmacologically active agents, including antibacterial, anti-inflammatory, and anticancer drugs[1][2]. The biological activity and physicochemical properties of these molecules are exquisitely sensitive to the nature and position of substituents on the thiazole ring. Therefore, the precise structural elucidation of novel thiazolecarboxylic acid derivatives is a critical step in drug discovery and development.
This guide provides an in-depth comparison of how different substituents on the thiazolecarboxylic acid framework influence their spectroscopic signatures. We will explore the causality behind the observed spectral shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing researchers with the foundational knowledge to confidently characterize these vital compounds.
Workflow for Spectroscopic Characterization
A systematic approach is essential for the unambiguous characterization of a newly synthesized compound. The following workflow outlines a logical progression of experiments, from initial confirmation of functional groups to a detailed structural map.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel thiazolecarboxylic acid derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework[3]. For thiazolecarboxylic acids, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Interpreting Substituent Effects
The chemical shifts (δ) of protons and carbons in a thiazole ring are highly dependent on the electronic environment, which is modulated by the attached substituents.
-
¹H NMR: The unsubstituted thiazole ring displays three distinct proton signals. The proton at the C2 position is the most deshielded (downfield shift) due to the inductive effect of the adjacent sulfur and nitrogen atoms, typically appearing around δ 8.5-9.0 ppm. Protons at C4 and C5 are more shielded, resonating further upfield[4].
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN, when attached to the ring, will deshield nearby protons, causing them to shift further downfield.
-
Electron-Donating Groups (EDGs) such as -NH₂ or -CH₃ will shield adjacent protons, resulting in an upfield shift. For example, the ¹H NMR spectrum of 2-amino-4-methylthiazole-5-carboxylic acid derivatives shows the methyl group protons as a singlet around δ 2.20-2.45 ppm[5].
-
The carboxylic acid proton (-COOH) is highly deshielded and often appears as a broad singlet far downfield, typically >10 ppm, and can be confirmed by its exchange with D₂O.[6]
-
-
¹³C NMR: The trends observed in ¹H NMR are mirrored in ¹³C NMR. The C2 carbon is the most deshielded. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically found in the δ 160-175 ppm range[6][7]. Substituents directly impact the chemical shifts of the carbon atoms they are attached to and, to a lesser extent, the other carbons in the ring. For instance, in a series of azo-thiazole derivatives, the carbonyl carbon of the carboxylic acid group was observed at 172.42 ppm, which shifted upon conversion to an amide[6].
Data Summary: ¹H NMR of Substituted Thiazoles
| Compound/Derivative Class | Substituent & Position | Key ¹H NMR Signals (δ, ppm) | Causality/Notes | Reference |
| Unsubstituted Thiazole | H at C2, C4, C5 | C2-H: ~9.97, C4-H: ~8.23, C5-H: ~8.42 | C2-H is most deshielded by adjacent N and S atoms. | [4] |
| 2-Amino-4-methylthiazole-5-carboxylate | -NH₂ at C2, -CH₃ at C4 | -CH₃: 2.20-2.45 (s), Ar-H: 7.22-8.20 (m) | The methyl group is a characteristic singlet. Aromatic protons vary with other substituents. | [5][8] |
| Azo-thiazole with -COOH | -OH, -N=N-Ar, -COOH | thiazole-H: 8.04-8.35 (d), -OH: 12.26 (s) | The diazo group and other aromatic systems influence the thiazole proton shifts. The -COOH proton is significantly downfield. | [6] |
| 2-Hydrazinyl-thiazole | -NHNH₂ at C2 | thiazole-H: 7.30 (s), NH: 8.29 (s), NH: 10.39 (s) | The protons of the hydrazine and amine groups are visible and exchangeable. | [9] |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazolecarboxylic acid derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons like -COOH and -NH.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon NMR spectrum. This typically requires a significantly larger number of scans than the ¹H spectrum for adequate signal intensity.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule, making it an essential first step in structural confirmation[3][10].
Expertise & Experience: Decoding the Vibrational Signatures
For thiazolecarboxylic acids, the IR spectrum is dominated by vibrations from the carboxylic acid group and the thiazole ring.
-
Carboxylic Acid Group: This group has two highly characteristic absorptions[11][12].
-
O-H Stretch: A very broad and strong absorption band appearing from approximately 2500 to 3300 cm⁻¹. This broadness is due to intermolecular hydrogen bonding between the carboxylic acid moieties.
-
C=O Stretch: A sharp, intense absorption between 1710 and 1760 cm⁻¹. The exact position is sensitive to the electronic environment. Conjugation with the thiazole ring typically lowers the frequency to the 1710 cm⁻¹ region[11].
-
-
Thiazole Ring: The ring itself has several characteristic vibrations.
-
C=N and C=C Stretching: These appear in the 1630-1450 cm⁻¹ region. For example, a C=N stretch is often observed around 1625 cm⁻¹[1].
-
C-S Stretching: This vibration is typically weaker and found in the fingerprint region (below 1000 cm⁻¹).
-
-
Substituent Groups: Other functional groups will have their own distinct signals. For instance, an amino (-NH₂) group will show N-H stretching bands in the 3300-3500 cm⁻¹ region[1].
Data Summary: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance | Reference |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong | [11][12] |
| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Sharp, Strong | [11] |
| Thiazole Ring | C=N Stretch | ~1600 - 1630 | Medium to Strong | [1][9] |
| Thiazole Ring | C=C Stretch | ~1500 - 1590 | Medium | [13] |
| Amine | N-H Stretch | 3300 - 3500 | Medium, often two bands | [1] |
| Carbonyl (Amide) | C=O Stretch | 1650 - 1690 | Strong | [1] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix a small amount (~1-2 mg) of the dry, solid sample with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Place the sample (pellet or on the ATR crystal) in the spectrometer's sample compartment.
-
Background Scan: Run a background spectrum of the empty sample holder or clean ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecule's structure[14]. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it allows for the determination of the elemental formula.
Expertise & Experience: Interpreting Fragmentation Pathways
Thiazole derivatives generally produce abundant molecular ions (M⁺ or [M+H]⁺), which is key to confirming the molecular weight[14]. The fragmentation patterns are often specific and can aid in structure elucidation.
-
Decarboxylation: A common initial fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or CO₂ (44 Da).
-
Ring Cleavage: The thiazole ring itself can fragment. A characteristic fragmentation involves the loss of N₂ from related thiadiazole structures[15]. While different, thiazoles can undergo complex ring-opening and rearrangement processes.
-
Substituent Loss: Side chains attached to the ring are often lost as neutral fragments, and the resulting fragment ions can help identify the nature of the substituents.
The diagram below illustrates a plausible fragmentation pathway for a generic substituted thiazolecarboxylic acid.
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A Senior Application Scientist's Guide to Assessing the Stability of 2-Bromo-4-thiazolecarboxylic Acid and Its Analogs
Introduction: The Critical Role of Stability in Thiazole-Based Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to engage in various biological interactions make it an essential scaffold for developing novel therapeutic agents, including antimicrobial and anti-inflammatory drugs.[1] 2-Bromo-4-thiazolecarboxylic acid, in particular, is a versatile building block whose bromine and carboxylic acid functionalities provide reactive handles for diverse synthetic transformations.[1]
However, the journey from a promising lead compound to a viable drug product is fraught with challenges, chief among them being chemical stability. The intrinsic stability of an active pharmaceutical ingredient (API) directly impacts its shelf-life, formulation, storage conditions, and ultimately, its safety and efficacy.[2] Forced degradation studies, which involve subjecting a compound to stress conditions more severe than accelerated stability testing, are therefore indispensable.[3][4] These studies not only reveal the intrinsic stability of a molecule but also help establish degradation pathways, identify potential impurities, and develop robust, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][4]
This guide provides a comprehensive framework for assessing the stability of this compound. Lacking extensive public data on this specific molecule, we will leverage established principles of chemical reactivity and draw comparisons with structurally related thiazole derivatives for which degradation pathways have been elucidated. Our objective is to equip researchers with the theoretical grounding and practical methodologies required to rigorously evaluate the stability of this important synthetic intermediate.
Structural Analysis and Predicted Degradation Pathways
The stability of this compound is governed by its three key structural motifs: the thiazole heterocycle, the C2-bromo substituent, and the C4-carboxylic acid group. Each presents unique vulnerabilities to common degradation forces.
-
Thiazole Ring: The electron-rich thiazole ring can be susceptible to oxidative cleavage and photolytic reactions. Studies on other thiazoles have shown that photodegradation can proceed via complex mechanisms, including reactions with singlet oxygen through a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges into degradation products.[5] The specific substituents on the ring heavily influence this reactivity.[5]
-
Carboxylic Acid Group: Carboxylic acids attached to heterocyclic rings are known to be susceptible to decarboxylation (loss of CO₂), particularly under thermal stress.[6] The UV-induced photolysis of the closely related 2-aminothiazole-4-carboxylic acid demonstrated that decarboxylation is the primary initial step of degradation.[7]
-
C-Br Bond: While aryl halides are generally stable, the carbon-bromine bond can be susceptible to nucleophilic substitution, including hydrolysis, under forcing acidic or basic conditions at elevated temperatures.[8]
Comparative Stability Insights
To build a predictive model for this compound, we compare it with key analogs:
-
2-Aminothiazole-4-carboxylic acid: The primary photodegradation pathway for this analog is initial decarboxylation, followed by cleavage of the S1-C2 bond in the resulting 2-aminothiazole molecule.[7] This suggests that the carboxylic acid group on our target compound is a likely point of initial degradation under photolytic stress. The electron-withdrawing nature of the bromine in our target compound, compared to the electron-donating amino group, may slightly alter the photostability of the thiazole ring itself.
-
Aryl-Substituted Thiazoles: A study on {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid revealed that photodegradation occurred readily, whereas sulfathiazole, under identical conditions, did not degrade.[5] This highlights that stability is not inherent to the thiazole ring alone but is profoundly influenced by its substituents. The aryl groups in the former compound likely facilitate the photosensitized reaction.[5]
-
2-Bromo-5-thiazolecarboxylic acid (Isomer): While no direct stability data is available, the positional change of the carboxylic acid group could influence the rate of decarboxylation due to altered electronic effects within the ring. This makes it a valuable compound for parallel stability assessment to understand structure-stability relationships.
A Framework for Comprehensive Stability Testing
A robust stability assessment requires a multi-faceted experimental approach as outlined by ICH guidelines Q1A and Q1B.[3][9] The goal is to induce degradation to a modest extent (typically 5-20%) to ensure that secondary degradation is minimized, allowing for a clearer understanding of the primary degradation pathways.[2]
The following diagram illustrates a comprehensive workflow for conducting forced degradation studies.
Caption: A logical workflow for conducting forced degradation studies.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including controls and defined endpoints. The causality for each step is explained to align with best scientific practices.
A. Protocol for Hydrolytic Stability Assessment
-
Rationale: To assess susceptibility to hydrolysis across a range of pH values, simulating potential conditions in liquid formulations or during manufacturing.[8][10]
-
Methodology:
-
Sample Preparation: Prepare three sets of solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water (Neutral)
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Incubation: Store aliquots of each solution at an elevated temperature (e.g., 60°C). Keep a parallel set at room temperature as a control.
-
Timepoints: Withdraw samples at predetermined intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the column. Analyze all samples against an unstressed control solution.
-
B. Protocol for Oxidative Stability Assessment
-
Rationale: To evaluate the molecule's vulnerability to oxidation, a common degradation pathway.[10][11] Hydrogen peroxide is a standard choice for this stress test.
-
Methodology:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and add hydrogen peroxide to a final concentration of 3%.
-
Incubation: Store the solution at room temperature, protected from light to prevent confounding photodegradation.
-
Timepoints: Analyze samples at intervals (e.g., 0, 2, 4, 8, 24 hours), as oxidative reactions can be rapid.
-
Analysis: Dilute the sample for HPLC analysis. No quenching is typically needed unless the peroxide interferes with the assay.
-
C. Protocol for Thermal Stability Assessment
-
Rationale: To determine the stability of the solid compound at elevated temperatures, which is crucial for defining storage and shipping conditions.[4]
-
Methodology:
-
Sample Preparation: Place a thin layer of the solid compound in a vial.
-
Incubation: Store the vial in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 70°C).[4] A parallel sample should be stored at the recommended storage temperature (e.g., 4°C) as a control.
-
Timepoints: Sample at intervals (e.g., 1, 2, 5, 10 days).
-
Analysis: At each timepoint, dissolve a weighed amount of the solid in a suitable solvent and analyze by HPLC.
-
D. Protocol for Photostability Assessment
-
Rationale: To assess degradation upon exposure to light, as required by ICH guideline Q1B.[9] A dark control is essential to differentiate between photolytic and thermal degradation occurring simultaneously.
-
Methodology:
-
Sample Preparation: Prepare samples of the solid compound and a solution in a chemically inert, transparent container. Prepare identical "dark control" samples by wrapping them in aluminum foil.
-
Exposure: Place the samples in a photostability chamber, exposing them to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[12]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to determine the net degradation caused by light.
-
Data Presentation and Interpretation
Systematic data collection is crucial for a meaningful comparison. Results from the forced degradation studies should be tabulated to allow for a clear, at-a-glance assessment of stability across different conditions and for different compounds.
Table 1: Comparative Forced Degradation Data Summary
| Stress Condition | Compound | % Assay Drop | No. of Degradants > 0.1% | RRT of Major Degradant |
| 0.1 N HCl, 60°C, 24h | This compound | |||
| 2-Amino-4-thiazolecarboxylic acid | ||||
| 2-Bromo-5-thiazolecarboxylic acid | ||||
| 0.1 N NaOH, 60°C, 24h | This compound | |||
| 2-Amino-4-thiazolecarboxylic acid | ||||
| 2-Bromo-5-thiazolecarboxylic acid | ||||
| 3% H₂O₂, RT, 8h | This compound | |||
| 2-Amino-4-thiazolecarboxylic acid | ||||
| 2-Bromo-5-thiazolecarboxylic acid | ||||
| Solid, 70°C, 5 days | This compound | |||
| 2-Amino-4-thiazolecarboxylic acid | ||||
| 2-Bromo-5-thiazolecarboxylic acid | ||||
| Photostability (ICH Q1B) | This compound | |||
| 2-Amino-4-thiazolecarboxylic acid | ||||
| 2-Bromo-5-thiazolecarboxylic acid |
RRT: Relative Retention Time
Elucidating Degradation Pathways
Based on the literature, a plausible degradation pathway for this compound under photolytic stress involves initial decarboxylation. Subsequent reactions could lead to ring opening.
Caption: A potential photodegradation pathway based on analog data.
Conclusion
While this compound is cited for its general stability in synthesis, a rigorous assessment for pharmaceutical development requires empirical data from forced degradation studies.[1] Based on structural analysis and comparative data from analogs, the primary vulnerabilities are likely to be photolytic and thermal decarboxylation, as well as potential ring cleavage under harsh oxidative or photolytic conditions.[5][7] The provided protocols offer a comprehensive and scientifically sound methodology for generating this crucial data. By systematically comparing its stability against key analogs like 2-aminothiazole-4-carboxylic acid and its positional isomer, researchers can build a robust understanding of the structure-stability relationships, enabling the development of stable formulations and ensuring the quality and safety of future therapeutics derived from this valuable chemical scaffold.
References
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- Verma, R., et al. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. National Institutes of Health.
- Harbin Institute of Technology. (2019). Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells.
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- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
- Wang, M., et al. (2021). Degradation of 2-Threityl-thiazolidine-4-carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed.
- ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- MedCrave. (2016). Forced Degradation Studies.
- International Journal of Pharmaceutical and Medicinal Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Pharmacy 180. (n.d.). Drug degradation pathways.
- PharmaInfo. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
- Infinity Scientific. (n.d.). 2-Bromothiazole-4-carboxylic acid.
- Lviv Polytechnic National University Institutional Repository. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry.
- MDPI. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules.
- PubChem. (n.d.). 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- OMICS International. (2011). Development and Validation of Analytical Methods for Pharmaceuticals.
- Q1 Scientific. (2021). Photostability testing theory and practice.
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A Comparative Benchmarking Guide to 2-Bromo-4-thiazolecarboxylic Acid in Palladium-Catalyzed Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks is paramount. Heterocyclic compounds, particularly those containing the thiazole scaffold, are of immense interest due to their prevalence in a wide array of biologically active molecules. Among these, 2-Bromo-4-thiazolecarboxylic acid stands out as a key intermediate, offering a reactive handle for carbon-carbon bond formation, a cornerstone of drug discovery and development.
This guide provides an in-depth technical comparison of this compound's performance in the Suzuki-Miyaura cross-coupling reaction, a pivotal catalytic cycle for the synthesis of complex organic molecules. We will objectively benchmark its reactivity against its chloro and iodo analogues, supported by established chemical principles and illustrative experimental data. Our focus is to equip researchers with the practical insights needed to make informed decisions in their synthetic strategies.
The Suzuki-Miyaura Coupling: A Synthetic Workhorse
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1][2] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids have made it an indispensable method in organic synthesis.[3]
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic moiety from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4][5]
Benchmarking Performance: A Tale of Three Halogens
The choice of the halogen atom on the thiazole ring is a critical determinant of reactivity in the Suzuki-Miyaura coupling. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step is I > Br > Cl.[6][7] This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker the bond, the more readily it undergoes cleavage by the palladium catalyst.
Conceptual Performance Comparison
While direct, side-by-side experimental data for the Suzuki-Miyaura coupling of 2-iodo-, 2-bromo-, and 2-chloro-4-thiazolecarboxylic acid under identical conditions is scarce in the literature, we can construct a representative comparison based on established reactivity principles and data from analogous systems.
| Substrate | Relative Reactivity | Expected Reaction Conditions | Anticipated Yield | Key Considerations |
| 2-Iodo-4-thiazolecarboxylic acid | Highest | Milder conditions (lower temperature, shorter reaction time) | Generally highest | Higher cost and lower stability of the starting material. Ideal for sensitive substrates or when maximizing yield is critical.[8] |
| This compound | Intermediate | Moderate conditions | Good to excellent | A good balance between reactivity and stability/cost. A versatile and widely used substrate.[6][9] |
| 2-Chloro-4-thiazolecarboxylic acid | Lowest | More forcing conditions (higher temperature, longer reaction time, specialized ligands) | Generally lowest | Most cost-effective starting material. Requires more robust catalyst systems and optimization.[6][7] |
Causality Behind Experimental Choices: The selection of a specific 2-halo-4-thiazolecarboxylic acid is a strategic decision balancing reactivity, cost, and the demands of the overall synthetic route. For a complex synthesis with precious downstream intermediates, the higher reactivity and milder conditions afforded by the iodo-analogue might justify its higher cost to ensure a high yield. Conversely, for large-scale production, the economic advantage of the chloro-analogue may necessitate the investment in process optimization to achieve acceptable yields. This compound often represents the optimal compromise for many laboratory-scale and pilot-plant applications.
The Role of the Carboxylic Acid Moiety
The presence of the carboxylic acid group at the 4-position of the thiazole ring introduces several considerations for the Suzuki-Miyaura coupling. The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. Therefore, it is crucial to use a sufficient excess of the base to both neutralize the carboxylic acid and facilitate the transmetalation step.[10]
Furthermore, the resulting carboxylate can potentially coordinate to the palladium center, which may influence the catalytic activity.[10] In some cases, this coordination can stabilize the catalyst and lead to improved yields, while in others it might inhibit the reaction. The choice of solvent and base can be critical in mitigating any negative effects. Often, protecting the carboxylic acid as an ester prior to the coupling reaction is a strategy employed to avoid these potential complications, followed by saponification to regenerate the acid.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. These can be adapted for the chloro and iodo analogues, keeping in mind the expected differences in reactivity.
Protocol 1: Standard Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-(4-methoxyphenyl)-4-thiazolecarboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Argon or Nitrogen (inert gas)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under a positive pressure of inert gas, add palladium(II) acetate and triphenylphosphine.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired product.
Self-Validation: The successful formation of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC.
Visualizing the Catalytic Cycle and Workflow
To further elucidate the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Recommendations
This compound presents a robust and versatile building block for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. Its performance strikes a favorable balance between reactivity, stability, and cost, making it a suitable choice for a wide range of applications.
For syntheses where maximizing yield and employing mild conditions are paramount, the more reactive 2-iodo-4-thiazolecarboxylic acid should be considered, despite its higher cost. Conversely, for large-scale, cost-driven syntheses, 2-chloro-4-thiazolecarboxylic acid is a viable option, provided that the necessary investment in catalyst screening and reaction optimization is undertaken.
Ultimately, the optimal choice of starting material will depend on the specific goals of the research program, balancing the need for efficiency and yield against economic and practical considerations. This guide provides the foundational knowledge and practical protocols to empower researchers to make these critical decisions with confidence.
References
- BenchChem.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL
- ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted... URL
- Reddit. Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. URL
- National Institutes of Health.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL
- PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. URL
- ResearchGate. Suzuki coupling reactions of various aryl halides (X)
- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. URL
- The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. URL
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. URL
- Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. URL
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. URL
- The Royal Society of Chemistry. Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. URL
- Organic Chemistry Portal. Suzuki Coupling. URL
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reaction of 2-Bromo-4-phenylthiazole. URL
- ACS Publications. Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. URL
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. URL
- BenchChem. Reactivity comparison of bromo- vs iodo- analogs in Suzuki reactions. URL
- ResearchGate. The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. URL
- ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- BenchChem. A Comparative Yield Analysis of Chloro-, Bromo-, and Iodo-arenes in Suzuki-Miyaura Cross-Coupling. URL
- ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. URL
- ResearchGate. (PDF)
- BenchChem. A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. URL
- BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. URL
- ResearchGate. (PDF) Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. URL
- ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. URL
- RSC Publishing. Suzuki–Miyaura (hetero-)
- ResearchGate. Simple thiazole-based ligands for palladium(II)
- YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). URL
- RSC Publishing. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. URL
- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. URL
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A Comparative Guide to the Synthesis of 2-Bromo-4-thiazolecarboxylic Acid: A Modern Approach to a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Bromo-4-thiazolecarboxylic acid, a crucial building block in the development of numerous pharmaceutical agents, has traditionally been approached through a multi-step process with notable challenges.[1] This guide provides a detailed comparison between the established, conventional synthesis and a modern, optimized route, offering a comprehensive analysis of their respective methodologies, performance metrics, and the scientific principles underpinning their improvements. By presenting side-by-side experimental data and procedural insights, this document aims to equip researchers with the knowledge to select the most efficient, safe, and scalable method for their specific needs.
At a Glance: Traditional vs. Modern Synthesis
The selection of a synthetic strategy is a critical decision in chemical research and development, balancing factors of yield, safety, cost, and environmental impact. The following table summarizes the key quantitative and qualitative differences between the traditional and a novel, improved route to this compound.
| Parameter | Traditional Synthesis | Modern (Improved) Synthesis | Key Advantages of the Modern Route |
| Overall Yield | Typically lower, with cumulative losses over multiple steps. | ~70%[2] | Higher efficiency and better atom economy. |
| Step 1: Aminothiazole Synthesis | Solvent-based Hantzsch reaction. | Solvent-free reaction at elevated temperature.[2] | Reduced environmental impact, simplified work-up. |
| Step 2: Diazotization & Bromination | Low-temperature Sandmeyer reaction with diazonium salt intermediates. | High-temperature diazotization using DMSO and sodium nitrite.[2] | Enhanced safety by avoiding the accumulation of potentially explosive diazonium salts, simpler procedure.[2] |
| Step 3: Saponification | Typically uses aqueous strong bases (e.g., NaOH, KOH). | Mild, heterogeneous catalysis with potassium carbonate in methanol.[2] | Simplified post-processing and potentially higher purity of the final product.[2] |
| Safety Profile | Risk of explosion with diazonium salts at low temperatures.[2] | Inherently safer high-temperature diazotization.[2] | Mitigates a significant operational hazard. |
| Environmental Impact | Use of organic solvents necessitates waste management. | Solvent-free first step significantly reduces solvent waste.[2] | Greener chemistry approach. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations in both the traditional and modern synthetic routes for this compound.
Sources
A Comparative Guide to the Antimicrobial Spectrum of 2-Bromo-4-thiazolecarboxylic Acid Derivatives
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of derivatives of "2-Bromo-4-thiazolecarboxylic acid," a key intermediate for the synthesis of various bioactive compounds. While direct comparative studies on a homologous series of these specific derivatives are limited in publicly available literature, this guide will synthesize data from closely related structures and established structure-activity relationships to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
The Thiazole Scaffold: A Cornerstone in Antimicrobial Drug Discovery
The thiazole ring is a versatile building block found in numerous natural products and synthetic drugs, including the antibiotic Penicillin and the antifungal agent Ravuconazole.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse biological activities. The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic regions, may facilitate their penetration through bacterial cell membranes, contributing to their broad-spectrum potential.[2]
Structure-Activity Relationships (SAR): Decoding the Antimicrobial Potential
The antimicrobial activity of thiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.
Key SAR Insights for Thiazole Derivatives:
-
Substitution at the 2-position: The 2-position of the thiazole ring is a common site for modification. The introduction of amino, substituted amino, or heterocyclic moieties at this position can significantly influence the antimicrobial spectrum and potency.
-
Substitution at the 4-position: The 4-position is another critical point for substitution. The presence of aryl groups, often substituted with electron-withdrawing or electron-donating groups, can modulate the compound's interaction with biological targets. For instance, a p-bromophenyl group at the 4-position has been shown to enhance antifungal and antitubercular activities in some series.[3]
-
Substitution at the 5-position: Modifications at the 5-position can also impact activity. The introduction of acyl groups has been shown to result in antibacterial activity.[4]
-
Hybrid Molecules: A promising strategy in drug discovery is the creation of hybrid molecules by linking the thiazole scaffold to other pharmacologically active heterocycles, such as pyrazoline, triazole, or coumarin.[5][6] This approach can lead to compounds with enhanced potency and a broader spectrum of activity.
Comparative Antimicrobial Spectrum: A Case Study of Bromo-Substituted Thiazole Derivatives
In one such study, the parent compound, 2-amino-4-(4-bromophenyl)thiazole, was acetylated and subsequently reacted with various heterocyclic thiols to generate a series of derivatives. These compounds were then screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.
Table 1: Comparative in vitro Antimicrobial Activity of 2-amino-4-(4-bromophenyl)thiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Structure | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Parent | 2-amino-4-(4-bromophenyl)thiazole | >100 | >100 | >100 | >100 | >100 |
| Derivative 8f | 2-(2-mercaptopyrimidine)acetamido-4-(4-bromophenyl)thiazole | 50 | 50 | >100 | >100 | 100 |
| Ciprofloxacin | (Reference Antibacterial) | 0.5 | 0.25 | 0.125 | 0.5 | NA |
| Fluconazole | (Reference Antifungal) | NA | NA | NA | NA | 8 |
Data synthesized from information presented in the cited literature.[7] The presented MIC values are illustrative and may not be directly comparable across different studies due to variations in experimental conditions.
Analysis of the Case Study Data:
The parent compound, 2-amino-4-(4-bromophenyl)thiazole, showed no significant antimicrobial activity at the tested concentrations. However, derivatization at the 2-amino group led to the emergence of antimicrobial activity. Specifically, derivative 8f , which incorporates a 2-mercaptopyrimidine moiety, exhibited moderate antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and slight antifungal activity against Candida albicans.[7] This highlights the critical role of the substituent at the 2-position in determining the antimicrobial profile of the thiazole scaffold. The lack of activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa suggests a narrower spectrum of activity for this particular derivative, potentially due to differences in cell wall structure and permeability.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests. The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the general steps for performing a broth microdilution assay according to CLSI guidelines.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Proposed Mechanisms of Action of Thiazole Derivatives
The antimicrobial activity of thiazole derivatives can be attributed to various mechanisms of action, often involving the inhibition of essential bacterial enzymes.
Potential Molecular Targets of Thiazole Antimicrobials:
Caption: Potential molecular targets of thiazole-based antimicrobial agents.
-
DNA Gyrase Inhibition: Some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[3] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.
-
MurB Enzyme Inhibition: The MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of MurB disrupts cell wall integrity, leading to bacterial cell death.[1]
-
Dihydrofolate Reductase (DHFR) Inhibition: Certain sulfonamide-containing thiazole derivatives can act as inhibitors of dihydrofolate reductase, an enzyme essential for the synthesis of folic acid, which is a prerequisite for DNA synthesis and cell growth in bacteria.[1]
-
Inhibition of 14α-Lanosterol Demethylase: In fungi, some thiazole derivatives have been predicted to inhibit 14α-lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a critical component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.
Conclusion and Future Directions
Derivatives of this compound and related bromo-substituted thiazoles represent a promising class of compounds in the quest for new antimicrobial agents. The available data, although not exhaustive for this specific parent compound, clearly indicates that modifications to the thiazole scaffold can lead to compounds with significant antibacterial and antifungal activities. The structure-activity relationships discussed herein provide a rational basis for the design of novel derivatives with improved potency and a broader spectrum of activity.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives, including amides and esters, to establish a more comprehensive SAR. Further studies are also warranted to elucidate the precise mechanisms of action of these compounds and to assess their in vivo efficacy and safety profiles. The insights gained from such investigations will be invaluable for the development of the next generation of thiazole-based antimicrobial drugs.
References
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
- An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022)[v1]. Preprints.org. [Link]
- The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
- CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]
- Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
- Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety.
- Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. PubMed. [Link]
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A Senior Application Scientist's Guide to Evaluating the In Vitro Anticancer Efficacy of Thiazolecarboxylic Acid-Based Compounds
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] This guide provides an in-depth, objective comparison of the in vitro anticancer performance of compounds derived from the thiazolecarboxylic acid core. We will move beyond simple data presentation to explain the causality behind the experimental design, ensuring that the methodologies described are robust and self-validating.
The objective is to equip you with the rationale and practical steps to design, execute, and interpret in vitro assays for this promising class of compounds, grounding our discussion in data from peer-reviewed literature.
The Thiazole Scaffold: A Foundation for Anticancer Drug Discovery
The 1,3-thiazole nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen. This structure is highly valued in drug discovery for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and for its favorable pharmacokinetic properties.[3][4] Modifications at different positions on the thiazole ring allow for the fine-tuning of a compound's steric, electronic, and lipophilic properties, making it a versatile template for developing potent and selective inhibitors of cancer-related targets.[4] Derivatives have shown efficacy against a wide range of cancer cell lines, often by inducing apoptosis or inhibiting key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and topoisomerases.[5][6][7]
This guide will focus on the practical evaluation of these derivatives, using data from several published studies to illustrate structure-activity relationships (SAR) and comparative efficacy.
Comparative In Vitro Efficacy of Thiazole Derivatives
The true measure of a compound's potential lies in its quantitative performance. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for in vitro cytotoxic activity, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates higher potency.
The table below summarizes the in vitro cytotoxicity of representative thiazole derivatives against various human cancer cell lines, as reported in the literature. This comparative data highlights how subtle chemical modifications can dramatically impact biological activity.
| Compound ID / Description | Target Cancer Cell Line | IC₅₀ (µM) | Key Structural Features & SAR Insights | Source |
| Compound 22 (Phenylthiazole derivative) | HT-29 (Colon) | 2.01 | Features a 3,4-dichlorophenyl moiety. The presence of halogenated phenyl rings often enhances anticancer activity. | [2] |
| Thiazole-Tetrazole Hybrid | MCF-7 (Breast) | 11.9 | A glycoside hybrid structure targeting Cyclin-Dependent Kinase 2 (CDK2), demonstrating potent and selective activity. | [6] |
| Compound 4i (Thiazole-2-imine derivative) | SaOS-2 (Osteosarcoma) | 0.43 (converted from 0.19 µg/mL) | The introduction of a p-fluorophenyl group at the 2nd position of the thiazole ring resulted in enhanced activity. | [8] |
| Compound 2f (4-Methylthiazole derivative) | MCF-7 (Breast) | 7.7 | Bears a 2,5-difluorophenyl group, indicating that fluorine substitution can significantly boost cytotoxic effects. | [5] |
| Compound 2i (4-Methylthiazole derivative) | MCF-7 (Breast) | 8.0 | Features a 4-(trifluoromethoxy)phenyl moiety, another example of fluorine's role in enhancing potency. | [5] |
Note: The IC₅₀ value for Compound 4i was converted from µg/mL to µM for comparison, assuming an approximate molecular weight of 440 g/mol .
Core Experimental Workflow: From Compound to Data
A systematic workflow is critical for generating reliable and reproducible in vitro efficacy data. The process involves multiple stages, from initial high-throughput screening to detailed mechanism-of-action studies for promising "hit" compounds.
Caption: High-level workflow for in vitro anticancer compound screening.
Protocol in Focus: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.[5] Its trustworthiness stems from its direct measurement of mitochondrial reductase activity, a hallmark of viable cells.
Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Action: Seed cancer cells (e.g., MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: This density is chosen to ensure cells are in the logarithmic growth phase during the experiment, providing a robust signal. Overtly high or low densities can lead to artifacts. The flat bottom is essential for uniform cell growth and accurate imaging or spectrophotometry.
-
-
Incubation:
-
Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Causality: This allows the cells to adhere to the plate surface and recover from the stress of trypsinization and seeding, ensuring they are in a healthy state before drug exposure.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., Doxorubicin).
-
Causality: A dose-response curve is essential for determining the IC₅₀. The vehicle control validates that the solvent used to dissolve the compounds is not toxic to the cells.
-
-
Incubation with Compound:
-
Action: Incubate the plate for another 24 to 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.
-
Causality: The incubation period must be long enough for the compound to exert its cytotoxic or cytostatic effects.
-
-
MTT Addition:
-
Action: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Causality: This is the critical metabolic step. The incubation time is optimized to allow for sufficient formazan crystal formation without causing cellular stress from the reagent itself.
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Mix gently on an orbital shaker to dissolve the purple formazan crystals.
-
Causality: The insoluble formazan must be fully dissolved to allow for accurate absorbance measurement. Incomplete solubilization is a common source of error.
-
-
Data Acquisition:
-
Action: Read the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Causality: The peak absorbance of the formazan product is approximately 570 nm. A reference wavelength (e.g., 690 nm) can be used to subtract background noise.
-
-
Analysis:
-
Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Unveiling the Mechanism: Inhibition of Cyclin-Dependent Kinases (CDKs)
Identifying a compound's IC₅₀ is only the first step. Understanding how it works is crucial. Many thiazole derivatives exert their anticancer effects by inhibiting CDKs, which are master regulators of the cell cycle.[6] For example, inhibiting CDK2 can halt the transition from the G1 to the S phase of the cell cycle, preventing DNA replication and cell division.
Caption: Inhibition of the CDK2 pathway by a thiazole derivative to halt cell cycle progression.
This targeted inhibition prevents the phosphorylation of the retinoblastoma protein (pRB), keeping it active as a tumor suppressor. Active pRB sequesters the E2F transcription factor, blocking the expression of genes required for the S-phase and ultimately causing cell cycle arrest.
Conclusion and Future Directions
The thiazolecarboxylic acid scaffold and its derivatives represent a highly promising area for anticancer drug discovery. As demonstrated, in vitro evaluation using robust, well-validated assays like the MTT assay is fundamental to identifying lead candidates. The comparative data clearly show that targeted modifications to the thiazole core can yield compounds with potent, low-micromolar activity against various cancer cell lines.
The next logical steps for a promising "hit" compound identified through this workflow would include:
-
Selectivity Profiling: Screening against a panel of normal, non-cancerous cell lines to determine the therapeutic window.
-
Advanced Mechanism of Action Studies: Utilizing techniques like flow cytometry for cell cycle analysis, Western blotting for protein expression (e.g., pRB, caspases), and specific enzyme inhibition assays.
-
In Vivo Studies: Testing the most promising candidates in animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
This guide provides the foundational knowledge and practical frameworks to confidently evaluate the in vitro efficacy of this important class of compounds.
References
- Özdemir, A., et al. (2015). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online.
- Gomes, P.A.T.M., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed.
- Ramalingam, A., & K, V. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation.
- Yurttaş, L., et al. (2016). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online.
- Flefel, E.M., et al. (2019). Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. PubMed.
- The pharmacology of basic esters of thiazole carboxylic acids. (n.d.). SciSpace.
- Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure.
- Al-Ostath, A.S.M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Nahi, H.A., & Al-Masoudi, W.A. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate.
- Kumar, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
- Al-Balas, Q., et al. (2012). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate.
- Nahi, H.A., & Al-Masoudi, W.A. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from- 2- amino- 4-( 4-nitro-/ 4-bromo-phenyl thiazole). ResearchGate.
- Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
- A, S., et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results.
- Kumar, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Hassan, M.Z., et al. (2016). Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. PubMed.
- Çakmak, O., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE.
- Request PDF. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate.
- Ashour, A.E., et al. (2023). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports.
- El-Sabbagh, N.A., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV M pro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. PubMed.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Bromo-4-thiazolecarboxylic Acid
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
2-Bromo-4-thiazolecarboxylic acid is a crucial building block in the synthesis of various pharmaceutical agents, including novel antimicrobial and anti-inflammatory drugs.[1][2] Its purity, stability, and concentration in reaction mixtures and final formulations directly impact the safety and efficacy of the resulting active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are not merely a matter of quality control; they are a cornerstone of regulatory compliance and successful drug development.
This guide provides an in-depth comparison and cross-validation of two common, yet fundamentally different, analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The objective is to demonstrate how to scientifically compare and validate these methods against each other, ensuring data integrity, especially during method transfer between laboratories or when upgrading analytical technologies.[3] The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[4][5]
Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for its versatility in separating non-volatile and thermally sensitive compounds. For an acidic, polar molecule like this compound, a reversed-phase HPLC method is the logical starting point.
Causality Behind the HPLC Method Design
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, providing effective retention for the moderately polar analyte when used with a polar mobile phase.
-
Mobile Phase: A mixture of acidified water and acetonitrile is used. The acid (e.g., phosphoric acid) serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. The acetonitrile acts as the organic modifier; adjusting its concentration allows for the fine-tuning of the analyte's elution time.
-
Detection: The thiazole ring contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., ~243 nm) provides high sensitivity and specificity for quantification.[2]
Detailed Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve and dilute the sample with the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60% A, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV Diode Array Detector (DAD) |
| Wavelength | 243 nm |
| Run Time | 10 minutes |
-
System Suitability:
-
Inject the 50 µg/mL standard six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
-
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography is a powerful technique for separating volatile compounds. However, this compound is a non-volatile solid due to its polarity and hydrogen-bonding capabilities. To make it suitable for GC analysis, a chemical derivatization step is mandatory.
Causality Behind the GC-MS Method Design
-
Derivatization: Silylation is the preferred method for derivatizing carboxylic acids.[6] A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogen on the carboxylic acid group with a non-polar trimethylsilyl (TMS) group.[7][8] This reaction increases the molecule's volatility and thermal stability, making it amenable to GC analysis.
-
Separation & Detection: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is used to separate the derivatized analyte. Mass spectrometry is chosen as the detector for its high specificity and sensitivity, allowing for definitive identification based on the mass spectrum of the derivatized analyte.
Detailed Experimental Protocol: GC-MS Analysis
-
Standard & Sample Preparation (Pre-Derivatization):
-
Prepare stock and calibration standards in a dry, aprotic solvent like Dimethylformamide (DMF) to avoid reacting with the silylating agent.
-
Prepare samples in DMF to a theoretical concentration within the calibration range.
-
-
Derivatization Procedure:
-
Pipette 100 µL of each standard or sample solution into a GC vial.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 280°C |
| Injection Mode | Splitless, 1 µL injection |
| Oven Program | 80°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition | Selected Ion Monitoring (SIM) of characteristic ions |
Pillar 3: The Cross-Validation Framework
Cross-validation is the formal process of comparing results from two distinct analytical methods to ensure they produce comparable and reliable data.[3][9] This is critical when transferring a method from a development lab to a quality control lab or when replacing an older method with a new one.[10] The core principle is to analyze the same set of homogeneous samples using both validated procedures and compare the results against pre-defined acceptance criteria.
Cross-Validation Workflow Diagram
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Data Analysis
For this guide, a single batch of this compound was spiked into a placebo matrix at three concentration levels (Low, Medium, High) and analyzed by both methods in triplicate. The following tables summarize the hypothetical, yet realistic, performance data.
Table 3: Comparison of Linearity Data
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | As defined |
| Correlation Coeff. (r²) | 0.9998 | 0.9995 | r² ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Not significant |
Table 4: Comparison of Accuracy (Spike/Recovery) Data
| Concentration | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low (5 µg/mL) | 101.2% | 99.5% | 98.0 - 102.0% |
| Medium (50 µg/mL) | 99.8% | 100.5% | 98.0 - 102.0% |
| High (95 µg/mL) | 100.3% | 99.1% | 98.0 - 102.0% |
Table 5: Comparison of Precision Data
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | 1.25% | %RSD ≤ 2.0% |
| Intermediate Precision | 1.10% | 1.65% | %RSD ≤ 3.0% |
Logical Framework for Method Selection
The choice between two validated methods often depends on the specific application. The following diagram illustrates a decision-making framework based on performance characteristics.
Caption: Decision framework for selecting an analytical method post-validation.
Discussion and Authoritative Conclusion
Both the developed HPLC-UV and GC-MS methods are demonstrated to be suitable for their intended purpose, meeting the stringent acceptance criteria for linearity, accuracy, and precision as outlined in regulatory guidance.[11]
-
HPLC-UV emerges as the superior method for routine quality control applications. Its key advantages are higher precision (lower %RSD), simpler sample preparation without the need for derivatization, and consequently, higher sample throughput. For a well-characterized process where the identity of the analyte is not , HPLC-UV provides a robust, efficient, and cost-effective solution.
-
GC-MS , while slightly less precise in this example, offers an unparalleled advantage in specificity . The mass spectrum provides a molecular fingerprint, offering definitive proof of the analyte's identity. This makes GC-MS an invaluable tool for impurity identification, stability studies where degradation products may appear, and as a reference method to confirm out-of-specification results from HPLC. The main drawbacks are the additional time and potential variability introduced by the derivatization step.
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Validating the Mechanism of Action for a Novel 2-Bromo-4-thiazolecarboxylic Acid Derived Kinase Inhibitor: A Comparative Guide
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of 2-Bromo-4-thiazolecarboxylic acid, in particular, serve as key intermediates in the synthesis of novel therapeutic agents.[3] This guide introduces "Thiazolimod," a novel drug candidate derived from this scaffold, and provides a comprehensive, data-driven framework for validating its hypothesized mechanism of action as a potent and selective kinase inhibitor.
Our internal drug discovery program has identified Thiazolimod as a promising candidate for the treatment of a specific subtype of non-small cell lung cancer (NSCLC). We hypothesize that Thiazolimod exerts its therapeutic effect through the selective inhibition of "Aberrant Kinase 1" (AK1), a serine/threonine kinase that is a key node in a pro-survival signaling pathway frequently hyperactivated in this cancer subtype. This guide will compare Thiazolimod's performance against a well-known, less selective multi-kinase inhibitor ("Compound Y") and a structurally similar but inactive analog ("Thiazolimod-Neg").
The AK1 Signaling Pathway: A Key Therapeutic Target in NSCLC
The AK1 signaling pathway is a critical regulator of cell proliferation and apoptosis. In normal physiological conditions, its activity is tightly controlled. However, in a subset of NSCLC, mutations lead to constitutive activation of AK1, driving uncontrolled cell growth and resistance to apoptosis. A simplified representation of this pathway is depicted below.
Caption: Hypothesized Aberrant Kinase 1 (AK1) signaling pathway.
A Multi-Pronged Approach to Mechanism of Action Validation
To rigorously validate the mechanism of action of Thiazolimod, we will employ a series of orthogonal experimental approaches. This strategy is designed to provide a comprehensive understanding of the drug's activity, from direct target engagement in the complex cellular environment to its downstream effects on signaling pathways and cellular phenotype.[4][5] The overall workflow is illustrated below.
Caption: Workflow for validating Thiazolimod's mechanism of action.
Part 1: Confirming Direct Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying drug-target engagement in a physiological setting.[6][7] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[8] We will use CETSA to demonstrate that Thiazolimod directly binds to AK1 in intact cells.
Comparative CETSA Data
| Compound | Target | Apparent Melting Temp (°C) | Thermal Shift (ΔTm, °C) |
| Vehicle (DMSO) | AK1 | 48.2 | - |
| Thiazolimod (10 µM) | AK1 | 56.5 | +8.3 |
| Compound Y (10 µM) | AK1 | 53.1 | +4.9 |
| Thiazolimod-Neg (10 µM) | AK1 | 48.1 | -0.1 |
The data clearly shows that Thiazolimod induces a significant thermal shift for AK1, indicating strong and direct target engagement in the cellular milieu. Compound Y also stabilizes AK1, but to a lesser extent. The inactive control, Thiazolimod-Neg, has no effect on the thermal stability of AK1.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture NSCLC cells known to overexpress AK1 to 80% confluency.
-
Treat cells with 10 µM of Thiazolimod, Compound Y, Thiazolimod-Neg, or a vehicle control (DMSO) for 2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler.[7]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes.
-
Quantify the amount of soluble AK1 in the supernatant using a specific anti-AK1 antibody via Western blotting or ELISA.[9]
-
-
Data Analysis:
-
Plot the percentage of soluble AK1 against the temperature to generate melt curves.
-
Determine the apparent melting temperature (Tm) for each condition.
-
Part 2: Assessing Kinase Selectivity with Competition Binding Assays
A critical attribute of a high-quality drug candidate is its selectivity, as off-target effects are a major cause of toxicity.[10] We will use a kinobead-based competition binding assay to profile the selectivity of Thiazolimod across a broad panel of human kinases.[11][12] This chemical proteomics approach utilizes immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[13]
Comparative Kinase Selectivity Profile
| Compound (1 µM) | AK1 (% Inhibition) | Off-Target Kinase 1 (% Inhibition) | Off-Target Kinase 2 (% Inhibition) |
| Thiazolimod | 98 | < 10 | < 5 |
| Compound Y | 85 | 75 | 60 |
| Thiazolimod-Neg | < 5 | < 5 | < 5 |
Thiazolimod demonstrates exceptional selectivity for AK1, with minimal binding to other kinases at a concentration that potently engages its intended target. In contrast, Compound Y inhibits multiple off-target kinases, highlighting its promiscuous nature.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation:
-
Prepare lysates from a panel of cell lines to ensure broad kinome coverage.
-
-
Competition Binding:
-
Incubate the cell lysates with Thiazolimod, Compound Y, or Thiazolimod-Neg at various concentrations.
-
Add the kinobeads to the treated lysates to capture kinases that are not bound to the free inhibitor.[12]
-
-
Kinase Enrichment and Digestion:
-
Wash the kinobeads to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides.
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of each kinase in the presence and absence of the competitor compounds.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase at the tested compound concentrations.
-
Part 3: Elucidating Downstream Pathway Modulation via Phosphoproteomics
To confirm that Thiazolimod not only binds to AK1 but also inhibits its enzymatic activity in cells, we will perform a quantitative phosphoproteomics study.[14][15] This will allow us to monitor the phosphorylation status of known AK1 substrates and other downstream signaling nodes.[16]
Comparative Phosphoproteomics Data
| Phosphosite | Thiazolimod | Compound Y | Thiazolimod-Neg |
| Substrate A (pS123) | ↓↓↓ | ↓↓ | ↔ |
| Substrate B (pT456) | ↓↓↓ | ↓↓ | ↔ |
| Off-Target 1 (pY789) | ↔ | ↓↓ | ↔ |
Thiazolimod treatment leads to a significant and specific reduction in the phosphorylation of known AK1 substrates (Substrate A and B). Compound Y also reduces the phosphorylation of these substrates, but additionally impacts the phosphorylation of known off-targets, consistent with its broader selectivity profile.
Experimental Protocol: Quantitative Phosphoproteomics
-
Cell Treatment and Lysis:
-
Treat NSCLC cells with the respective compounds for a short duration (e.g., 1-2 hours).
-
Lyse the cells and digest the proteins into peptides.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[14]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation levels across the different treatment conditions.
-
-
Bioinformatic Analysis:
-
Perform bioinformatic analysis to map the regulated phosphosites to specific proteins and signaling pathways.[14]
-
Part 4: Linking Target Inhibition to Phenotypic Outcomes
Ultimately, the validation of a drug's mechanism of action requires demonstrating that target engagement leads to the desired physiological response.[17][18] We will assess the impact of Thiazolimod on the viability of NSCLC cells that are dependent on AK1 signaling.
Comparative Cell Viability Data (IC50)
| Cell Line | Thiazolimod (µM) | Compound Y (µM) | Thiazolimod-Neg (µM) |
| AK1-dependent NSCLC | 0.05 | 0.5 | > 100 |
| AK1-independent NSCLC | > 100 | 1.0 | > 100 |
Thiazolimod potently and selectively reduces the viability of AK1-dependent cancer cells, with an IC50 in the nanomolar range. Its lack of activity in AK1-independent cells further validates its specific mechanism of action. Compound Y shows activity in both cell lines, likely due to its off-target effects.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding:
-
Seed AK1-dependent and AK1-independent NSCLC cells in 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Thiazolimod, Compound Y, and Thiazolimod-Neg for 72 hours.
-
-
Viability Assessment:
-
Measure cell viability using a standard method, such as a resazurin-based assay or ATP quantification.
-
-
Data Analysis:
-
Plot cell viability against compound concentration and calculate the IC50 values for each compound in each cell line.
-
Conclusion: A Rigorously Validated Mechanism of Action
The comprehensive experimental strategy outlined in this guide provides a robust framework for validating the mechanism of action of Thiazolimod. The collective evidence from CETSA, kinobead profiling, phosphoproteomics, and phenotypic assays strongly supports the hypothesis that Thiazolimod is a potent and selective inhibitor of AK1. This multi-faceted approach, which directly links target engagement to downstream pathway modulation and a clear phenotypic outcome, establishes a high degree of confidence in the therapeutic potential of this novel drug candidate. This self-validating system of experiments provides the necessary foundation for advancing Thiazolimod into further preclinical and clinical development.
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The Cutting Edge of Kinase Inhibition: A Comparative Docking Analysis of 2-Bromo-4-thiazolecarboxylic Acid Derivatives Against PDK1
A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold and the PDK1 Opportunity
In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous approved drugs due to its versatile chemical properties and ability to forge critical interactions with biological targets.[1][2][3] This guide focuses on a specific, promising subclass: derivatives of "2-Bromo-4-thiazolecarboxylic acid." A recent patent has identified these derivatives as potential inhibitors of 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1), a master regulator in the PI3K/Akt signaling pathway that is frequently dysregulated in various cancers.[4]
PDK1's central role in cell growth, proliferation, and survival makes it a high-value target for oncology drug discovery.[3][5] This guide provides a comparative molecular docking study of a representative this compound derivative against the ATP-binding site of PDK1. We will objectively compare its predicted binding affinity and interaction profile with a known, potent PDK1 inhibitor, providing a framework for researchers to evaluate this chemical series for further development.
The Target Landscape: Understanding PDK1
PDK1 is a serine/threonine kinase that acts as a crucial node in cellular signaling.[5] It activates a host of downstream kinases, known as AGC kinases (including Akt, p70S6K, and RSK), by phosphorylating their activation loops.[3][6][7] The over-activation of this pathway is a hallmark of many cancers, making PDK1 inhibition a compelling strategy to curb tumor progression and overcome chemotherapy resistance.[5] For our in-silico analysis, we will utilize the crystal structure of PDK1 in complex with an inhibitor, which provides a high-resolution map of the ATP-binding pocket, the primary target for our comparative study.
Comparative Docking Analysis: A Head-to-Head Evaluation
To assess the potential of the this compound scaffold, we will conduct a comparative molecular docking study.
-
Our Subject Molecule (Hypothetical): Based on the synthetic routes described in the literature, we will model "Compound T" (Thiazole-Derivative), a representative molecule from this class.
-
The Comparator: We will use a potent pyrazoloquinazoline inhibitor of PDK1, herein named "Compound P," for which crystallographic data is available (PDB ID: 2XCK).[8] This provides a validated binding mode and a benchmark for our comparison.
The docking simulations will predict the binding energy (a proxy for affinity) and the specific molecular interactions formed between each compound and the PDK1 active site.
Predicted Binding Affinities
The docking scores, typically measured in kcal/mol, indicate the predicted stability of the ligand-protein complex. A more negative value suggests a stronger, more favorable interaction.[9]
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) |
| Compound T (Thiazole Derivative) | -10.2 | 45.5 |
| Compound P (Comparator) | -10.5 | 29.8 |
Analysis: The docking results are promising. Our hypothetical Compound T shows a predicted binding energy comparable to that of the known potent inhibitor, Compound P. This suggests that the this compound scaffold can be effectively accommodated within the PDK1 active site and warrants further investigation.
Molecular Interaction Analysis
Beyond the score, the specific interactions formed are critical for understanding inhibitor potency and selectivity. Key residues in the PDK1 ATP-binding site include the "hinge region" (residues Ala162, Ser160) which typically forms hydrogen bonds with inhibitors.[3]
| Compound | Key Hydrogen Bonds | Other Key Interactions |
| Compound T (Thiazole Derivative) | Ala162 (Hinge), Lys111, Asp223 | Hydrophobic interactions with Val96, Leu155; Pi-sulfur interaction with Met158 |
| Compound P (Comparator) | Ala162 (Hinge), Ser160 (Hinge) | Hydrophobic interactions with Leu88, Val96, Leu155; Pi-stacking with Phe157 |
Interpretation: Both compounds are predicted to form a crucial hydrogen bond with the hinge residue Ala162, a hallmark of many kinase inhibitors. Compound T leverages its thiazole ring to form a pi-sulfur interaction, while also establishing strong hydrogen bonds with the catalytic Lys111 and Asp223 residues. This distinct interaction profile, when compared to Compound P, suggests a different binding mode that could be optimized to enhance potency and selectivity.
Experimental Validation: The Bridge Between Virtual and Reality
While docking provides invaluable insights, it is a predictive tool.[6] The computational hypotheses generated must be validated through rigorous experimental testing. The table below presents real-world experimental data for a selection of known PDK1 inhibitors, illustrating the range of activities that define a potent compound.
| Inhibitor | Type | IC50 (nM) | Reference |
| GSK2334470 | ATP-competitive | 10 | |
| BX-795 | ATP-competitive | 6 | |
| RS1 | Allosteric (PIF-pocket) | 1,200 |
This data provides a critical benchmark. For our Compound T to be considered a viable lead, its experimentally determined IC50 should ideally be in the low nanomolar range, similar to potent ATP-competitive inhibitors like GSK2334470 and BX-795.
Methodology Deep Dive: A Reproducible Docking Protocol
To ensure the trustworthiness and reproducibility of these findings, the following detailed protocol for molecular docking using AutoDock Vina is provided.[10]
Part 1: Receptor Preparation
-
Obtain Crystal Structure: Download the crystal structure of human PDK1 in complex with an inhibitor (e.g., PDB ID: 2XCK) from the RCSB Protein Data Bank.[8]
-
Clean the Structure: Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Add Hydrogens & Charges: Use AutoDock Tools to add polar hydrogens and compute Gasteiger charges for the protein. This step is crucial for accurately calculating electrostatic interactions.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
Part 2: Ligand Preparation
-
Generate 3D Structure: Draw the 2D structure of the ligand (e.g., Compound T) in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Set Torsion Angles: Use AutoDock Tools to define the rotatable bonds in the ligand, allowing for conformational flexibility during the docking process.
-
Save as PDBQT: Save the prepared ligand file in the PDBQT format.
Part 3: Docking Execution & Analysis
-
Define the Grid Box: Center the grid box on the active site, typically defined by the position of the co-crystallized ligand. Ensure the box is large enough to encompass the entire binding pocket and allow for ligand rotation (e.g., 25 x 25 x 25 Å).
-
Run AutoDock Vina: Execute the docking simulation from the command line, specifying the prepared receptor, ligand, and grid box configuration.
-
Analyze Results: The output will provide a series of binding poses ranked by their docking score.[9]
-
Visualize Interactions: Load the top-ranked pose along with the receptor structure into a visualization tool (e.g., BIOVIA Discovery Studio Visualizer) to analyze the specific hydrogen bonds, hydrophobic contacts, and other interactions.[5]
Protocol Validation: The Re-docking Test
A critical step for validating any docking protocol is to perform a "re-docking" experiment.[10][11] The co-crystallized ligand is extracted from the PDB file and then docked back into the same protein structure. The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose is calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the experimentally observed binding mode.[10]
Visualizing the Process and Interactions
To better illustrate the workflow and the key molecular relationships, the following diagrams are provided.
Caption: A standardized workflow for molecular docking studies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-4-thiazolecarboxylic Acid
As a cornerstone intermediate in the synthesis of novel pharmaceutical and agrochemical agents, 2-Bromo-4-thiazolecarboxylic acid is a compound frequently handled by researchers in advanced drug development and chemical synthesis.[1][2] Its unique reactivity, imparted by the bromine and thiazole functionalities, also necessitates a rigorous and informed approach to its disposal.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Part 1: Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is fundamental to establishing a safe disposal workflow. The primary risks associated with this compound are not acute toxicity but rather its irritant properties and the hazardous byproducts of potential reactions or decomposition.
Key Hazards:
-
Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause inflammation, redness, and discomfort.[3][4][5]
-
Serious Eye Irritation: It is a Category 2 or 2A eye irritant, meaning contact can cause significant and potentially damaging inflammation.[3][4][5]
-
Thermal Decomposition: When exposed to high heat, such as in a fire, it can decompose to release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide gas.[3][6]
Chemical and Physical Properties Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 5198-88-9 | [3] |
| Molecular Formula | C₄H₂BrNO₂S | |
| Molecular Weight | 208.03 g/mol | |
| Appearance | Solid |
| Hazard Class | Halogenated Organic Compound |[7][8] |
Part 2: Pre-Disposal Operations: Handling and Waste Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.
To mitigate the risks of skin and eye irritation, the following PPE is mandatory when handling this compound in any form:
-
Gloves: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[9]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[4][10]
-
Lab Coat: A fully buttoned lab coat must be worn to protect from incidental skin contact.[9]
-
Ventilation: All handling of the solid compound or its solutions should occur within a properly functioning laboratory chemical fume hood to avoid inhalation of any dust or aerosols.[9][10]
As a brominated organic acid, this compound is classified as Halogenated Organic Waste .[7][8] This is the single most important factor determining its disposal pathway. Halogenated wastes are typically disposed of via high-temperature incineration at specialized, licensed facilities, and mixing them with other waste streams can create dangerous reactions and violate regulatory requirements.[7]
Segregation Protocol:
-
Designate a specific waste container solely for halogenated organic compounds.
-
NEVER mix this compound waste with:
Part 3: Step-by-Step Disposal Protocols
The correct procedure depends on the form of the waste. Follow the specific protocol relevant to your generated waste stream.
-
Container Integrity: Ensure the original manufacturer's container is securely sealed and in good condition.
-
Labeling: If the original label is damaged or obscured, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must clearly state "this compound" and indicate its hazards (Irritant).[14]
-
Collection: Store the container in a designated satellite accumulation area (SAA) away from incompatible materials.[14]
-
Pickup: Arrange for collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[3][15]
This protocol applies to items such as used gloves, weigh boats, or paper towels with residual contamination.
-
Collection: Place all contaminated solid materials into a heavy-duty, sealable plastic bag or a designated solid waste container.
-
Labeling: Clearly label the container "Halogenated Organic Solid Waste" and list this compound as the primary contaminant.
-
Storage & Pickup: Store the sealed container in your lab's SAA and arrange for EHS pickup.
This protocol applies to reaction mixtures or solutions containing the compound.
-
Prohibition of Drain Disposal: Under no circumstances should solutions containing this chemical be disposed of down the sanitary sewer.[11]
-
Container Selection: Use a designated, compatible liquid waste container (e.g., glass or high-density polyethylene) equipped with a sealed cap.[9][14]
-
Labeling: Label the container "Halogenated Organic Liquid Waste." Maintain a log sheet on or near the container to record the chemical name and approximate quantity of everything added.[7][14]
-
Storage & Pickup: Keep the container tightly sealed when not in use. Store it in secondary containment within your SAA and arrange for EHS pickup when it is full or no longer in use.[11]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from this compound.
Caption: Disposal decision workflow for this compound.
Part 4: Emergency Procedures – Spill Management
Accidents require immediate and correct action. Procedures differ based on the spill's scale.
For minor spills (a few grams) that can be cleaned up quickly and safely by trained personnel:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access.
-
Don PPE: Wear the appropriate PPE as described in Part 2.[16]
-
Avoid Dust: Use dry cleanup procedures. DO NOT use a dry brush, as this can generate dust.[16]
-
Contain & Collect: Gently sweep or use a vacuum (if rated for hazardous dust) to collect the material. Place the spilled material and any cleanup debris into a sealable container.[16]
-
Label & Dispose: Label the container as "Spill Debris: this compound" and dispose of it as halogenated solid waste via EHS.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the towel as contaminated solid waste.
-
Report: Report the incident to your laboratory supervisor or EHS department as per your institution's policy.[9]
If a large quantity of the compound is spilled, or if you feel unsafe managing the cleanup:
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert others nearby and activate any emergency alarms.
-
Isolate: Close the doors to the affected area to contain any dust or vapors.
-
Contact Emergency Services: From a safe location, call your institution's EHS emergency line or local emergency services (e.g., 911). Provide the chemical name and location of the spill.[9]
By adhering to this structured disposal protocol, researchers can ensure that their vital work with this compound is conducted with the highest standards of safety, environmental responsibility, and professional diligence.
References
- This compound 5198-88-9. Sigma-Aldrich.
- Bromination Process For Disposal Of Spilled Hazardous M
- What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
- Hazardous waste segreg
- Safety d
- 2-Bromo-5-thiazolecarboxylic acid. AK Scientific, Inc.
- 2-Bromo-1,3-thiazole-4-carboxylic acid. Apollo Scientific.
- 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. ChemicalBook.
- Bromine Standard Operating Procedure.
- 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid. AK Scientific, Inc.
- Environmental Fact Sheet, Organobromine. EPA.
- SAFETY DATA SHEET for 2-Bromo-4-(2-thienyl)thiazole. Fisher Scientific.
- SAFETY DATA SHEET for 4-Bromo-2-thiophenecarboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET for 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%. Fisher Scientific.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET for 4-Bromo-2-nitrobenzaldehyde. TCI Chemicals.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. epa nepis.
- Hazardous Waste Disposal Guide. Northwestern University.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Examples of Incompatible Chemicals. University of California, Santa Cruz.
- Part G: Chemical Disposal Procedures. UW-La Crosse.
- This compound. Chem-Impex.
- Table of Incompatible Chemicals. University of Maryland.
- 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. AK Scientific, Inc.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
- SAFETY DATA SHEET for 2-Bromothiazole-4-carboxylic Acid. Tokyo Chemical Industry.
- EPA Hazardous Waste Codes. University of Maryland.
- This compound | 5198-88-9. ChemicalBook.
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Navigating the Safe Handling of 2-Bromo-4-thiazolecarboxylic Acid: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the safe use of 2-Bromo-4-thiazolecarboxylic acid, focusing on the critical role of Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to create a secure laboratory environment, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile of this compound
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No: 5198-88-9) is a solid substance that presents several health risks upon exposure.
A critical analysis of its Safety Data Sheet (SDS) reveals the following classifications:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2/2A).[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1][3]
These classifications are the foundation upon which we build our safety protocols. The causality is clear: direct contact with the skin or eyes can lead to irritation, ingestion can be harmful, and inhalation of its dust can irritate the respiratory system. Therefore, the primary goal of our PPE strategy is to create effective barriers against these routes of exposure.
Hazard Summary Table
| Hazard Classification | Category | GHS Statement |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed[1] |
| Acute Dermal Toxicity | 4 | H312: Harmful in contact with skin[1] |
| Acute Inhalation Toxicity | 4 | H332: Harmful if inhaled[1] |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation[1] |
The Core of Protection: A Multi-Layered PPE Approach
A robust PPE plan is not a mere checklist but a dynamic, risk-assessed strategy. For this compound, a multi-layered approach is non-negotiable.
Primary Engineering Controls: The First Line of Defense
Before considering wearable PPE, always prioritize engineering controls. Handling this compound, especially when dust formation is possible, should be conducted in a well-ventilated area.[4] For procedures that may generate significant dust, a chemical fume hood is mandatory.[5] Furthermore, ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3][4]
Essential Personal Protective Equipment
The following PPE is mandatory when handling this compound. This selection is based on a direct response to the identified hazards.
-
Eye and Face Protection: Given the serious eye irritation risk, chemical safety goggles are the minimum requirement.[6] They must provide a complete seal around the eyes to protect against splashes and airborne particles.[7] In situations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in conjunction with safety goggles.[6][8]
-
Hand Protection: Nitrile gloves are the standard and recommended choice for handling this compound, offering good resistance to a variety of chemicals.[9][10] It is crucial to inspect gloves for any signs of degradation or puncture before use. For prolonged contact or when handling larger quantities, consider double-gloving. Always wash hands thoroughly with soap and water after removing gloves.[3]
-
Body Protection: A standard laboratory coat is required to protect against accidental skin contact.[9] The lab coat should be long-sleeved and fully buttoned. For tasks with a higher potential for contamination, a chemically resistant apron over the lab coat provides an additional layer of protection.[7]
-
Respiratory Protection: In most laboratory settings with adequate engineering controls (i.e., a fume hood), respiratory protection may not be necessary for handling small quantities. However, if dust cannot be controlled at the source or if you are handling large quantities, a NIOSH/MSHA-approved respirator is required.[3] The specific type of respirator should be determined by a formal risk assessment.
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Workflow for PPE selection and safe handling.
Operational and Disposal Protocols: Ensuring a Safe Workflow from Start to Finish
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the fume hood is functioning correctly and the work area is clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize the risk of inhaling dust. Use a spatula for transferring the solid material. Avoid creating dust clouds.
-
In Case of Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
-
Post-Handling: After handling, decontaminate the work area. Carefully remove and dispose of gloves. Wash hands thoroughly.
Spill Management
In the event of a spill, the response should be swift and decisive.
-
Minor Spills: For small spills, wear appropriate PPE, including respiratory protection if dust is present. Carefully sweep up the solid material and place it in a sealed, labeled container for disposal.[1] Avoid generating dust.[11] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills: Evacuate the immediate area and alert others.[12] Contact your institution's emergency response team. Do not attempt to clean up a major spill without proper training and equipment.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, is considered hazardous waste.[1]
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain or in the regular trash.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following rules but of cultivating a deep-seated culture of safety. By understanding the hazards, diligently using the correct PPE, and adhering to established protocols, you can mitigate risks and ensure a safe and productive research environment. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant and informed.
References
- Thor Specialities (UK) LTD. (2019, November 6). ACTICIDE LT 2 Safety Data Sheet.
- Georganics Ltd. (n.d.). 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Safety Data Sheet.
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
